molecular formula C13H19Cl2F3N2O B1353287 Mabuterol Hydrochloride CAS No. 54240-36-7

Mabuterol Hydrochloride

Katalognummer: B1353287
CAS-Nummer: 54240-36-7
Molekulargewicht: 347.20 g/mol
InChI-Schlüssel: MMCDXJOMPMIKGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mabuterol hydrochloride is a member of (trifluoromethyl)benzenes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCDXJOMPMIKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046798
Record name Mabuterol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54240-36-7
Record name Benzenemethanol, 4-amino-3-chloro-α-[[(1,1-dimethylethyl)amino]methyl]-5-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54240-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mabuterol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenethyl alcohol, 4-amino-alpha-(tert-butylamino)-3-chloro-5-(trifluoromethyl)-,monohydrochloride, (+-)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MABUTEROL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/536V290790
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Mabuterol Hydrochloride on Bronchial Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mabuterol Hydrochloride is a selective β2-adrenergic receptor agonist that elicits potent bronchodilation by acting directly on the smooth muscle of the airways. This technical guide delineates the molecular mechanism of action of this compound, detailing its interaction with the β2-adrenergic receptor and the subsequent intracellular signaling cascade that leads to bronchial smooth muscle relaxation. This document provides a comprehensive overview of the key experimental protocols used to elucidate this mechanism and presents available quantitative data to support the understanding of its pharmacological profile.

Introduction

Bronchial asthma and chronic obstructive pulmonary disease (COPD) are respiratory conditions characterized by airway obstruction, which can be alleviated by bronchodilators.[1] this compound is a sympathomimetic amine with high selectivity for β2-adrenergic receptors, which are predominantly located on the surface of bronchial smooth muscle cells.[2] Its primary therapeutic effect is the relaxation of these muscles, leading to a widening of the airways and relief from bronchospasm. Understanding the precise molecular interactions and signaling pathways initiated by this compound is crucial for the development of more effective and safer respiratory therapeutics.

Mechanism of Action

The bronchodilatory effect of this compound is initiated by its binding to β2-adrenergic receptors on bronchial smooth muscle cells. This interaction triggers a well-defined signaling cascade, ultimately resulting in muscle relaxation.

Receptor Binding and Activation

This compound acts as an agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of Mabuterol to the receptor induces a conformational change, leading to the activation of the associated heterotrimeric Gs protein.

Downstream Signaling Cascade

The activation of the Gs protein initiates a series of intracellular events:

  • Adenylyl Cyclase Activation and cAMP Production: The activated α-subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[3] PKA is a key enzyme that phosphorylates several downstream target proteins, leading to a reduction in intracellular calcium and a decrease in the sensitivity of the contractile machinery to calcium.

  • Modulation of Intracellular Calcium Levels: PKA activation leads to the phosphorylation and inhibition of L-type Ca2+ channels, reducing the influx of extracellular calcium.[4] Additionally, PKA can enhance the activity of Ca2+-activated potassium channels, leading to hyperpolarization of the cell membrane and further reducing calcium influx.

  • Regulation of Myosin Light Chain Phosphorylation: The contractile state of smooth muscle is primarily determined by the phosphorylation of the 20-kDa regulatory light chain of myosin (MLC20), a process catalyzed by myosin light chain kinase (MLCK) and reversed by myosin light chain phosphatase (MLCP).[3][5] PKA can phosphorylate and inhibit MLCK, thereby reducing the phosphorylation of MLC20 and promoting muscle relaxation. Furthermore, PKA can indirectly increase MLCP activity, further favoring the dephosphorylated, relaxed state of myosin.[6]

Quantitative Data

A study by Murai et al. (1984) demonstrated that in relaxing the isolated normal tracheal muscle in guinea pigs, mabuterol was more potent than isoprenaline and salbutamol .[2] The same study calculated the selectivity ratio of the drugs for the bronchial muscle versus cardiac muscle, indicating that mabuterol was about 7.4 times more selective for the bronchial muscle than salbutamol .[2]

For the purpose of providing a quantitative context, the following table includes data for well-characterized β2-adrenergic agonists commonly used in respiratory medicine. This data is intended for comparative reference.

CompoundReceptor Binding Affinity (Ki) (nM)Potency (EC50) for Tracheal Relaxation (nM)Selectivity Ratio (Bronchial vs. Cardiac)
This compound Data Not AvailableMore potent than Isoprenaline and Salbutamol[2]~7.4 times more selective than Salbutamol[2]
Salbutamol~1,480 (β2) vs ~24,500 (β1)~15~16.5
Formoterol~4.0 (β2) vs ~1,260 (β1)~0.3~315
Isoprenaline~398 (β2) vs ~251 (β1)~10~0.6

Note: The Ki and EC50 values for Salbutamol, Formoterol, and Isoprenaline are approximate and can vary depending on the experimental conditions. The selectivity ratio is calculated as Ki(β1)/Ki(β2).

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of β2-adrenergic agonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To quantify the affinity of this compound for the β2-adrenergic receptor.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells) or from guinea pig lung tissue.

    • Competitive Binding: Incubate the membranes with a fixed concentration of a radiolabeled β2-adrenergic antagonist (e.g., [3H]-dihydroalprenolol) and varying concentrations of unlabeled this compound.

    • Separation and Counting: Separate the bound from free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7]

Isolated Organ Bath Experiment

This ex vivo assay measures the functional effect of a compound on smooth muscle contractility.

  • Objective: To determine the potency (EC50) and efficacy of this compound in relaxing pre-contracted bronchial smooth muscle.

  • Methodology:

    • Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings.

    • Mounting: Suspend the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

    • Contraction: Induce a sustained contraction of the tracheal rings using a contractile agent such as histamine or carbachol.

    • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner.

    • Data Analysis: Record the relaxation at each concentration and plot a concentration-response curve to determine the EC50 (the concentration that produces 50% of the maximal relaxation) and the maximum effect (Emax).[8][9]

Intracellular cAMP Accumulation Assay

This cell-based assay quantifies the ability of a compound to stimulate the production of the second messenger cAMP.

  • Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to this compound.

  • Methodology:

    • Cell Culture: Culture human bronchial smooth muscle cells or a cell line expressing the β2-adrenergic receptor.

    • Stimulation: Treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit (e.g., ELISA, HTRF, or AlphaScreen).

    • Data Analysis: Generate a dose-response curve to determine the EC50 for cAMP accumulation.[10]

Visualizations

Signaling Pathway of this compound

Mabuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mabuterol Mabuterol Hydrochloride B2AR β2-Adrenergic Receptor Mabuterol->B2AR Binds to Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels ↓ Ca2+ Influx (L-type Ca2+ channels) PKA->Ca_channels Inhibits MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits MLCP ↑ Myosin Light Chain Phosphatase (MLCP) PKA->MLCP Activates Relaxation Bronchial Smooth Muscle Relaxation Ca_channels->Relaxation MLCK->Relaxation MLCP->Relaxation

Caption: Signaling pathway of this compound in bronchial smooth muscle cells.

Experimental Workflow for Isolated Organ Bath

Organ_Bath_Workflow cluster_preparation Tissue Preparation cluster_experiment Organ Bath Experiment cluster_analysis Data Analysis start Euthanize Guinea Pig dissect Dissect Trachea start->dissect rings Cut into Tracheal Rings dissect->rings mount Mount Rings in Organ Bath (Krebs-Henseleit, 37°C, 95% O2/5% CO2) rings->mount equilibrate Equilibrate (60 min) mount->equilibrate contract Induce Contraction (e.g., Histamine) equilibrate->contract add_mabuterol Add Cumulative Concentrations of this compound contract->add_mabuterol record Record Relaxation add_mabuterol->record plot Plot Concentration-Response Curve record->plot calculate Calculate EC50 and Emax plot->calculate

Caption: Workflow for an isolated organ bath experiment to assess bronchodilator activity.

Conclusion

This compound is a potent and selective β2-adrenergic receptor agonist that induces bronchodilation through a well-established signaling pathway involving the activation of adenylyl cyclase, an increase in intracellular cAMP, and the subsequent activation of PKA. This leads to a reduction in intracellular calcium and the dephosphorylation of myosin light chains, resulting in the relaxation of bronchial smooth muscle. Further quantitative studies are warranted to precisely define its binding affinity and potency relative to other β2-agonists, which will aid in optimizing its therapeutic use and in the development of next-generation bronchodilators.

References

Mabuterol Hydrochloride: A Technical Deep-Dive into its β2-Adrenergic Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the β2-adrenergic receptor (β2-AR) binding affinity and selectivity of Mabuterol Hydrochloride, a potent bronchodilator. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its functional selectivity, outlines key experimental methodologies for receptor binding and functional assays, and visualizes the core signaling pathways and experimental workflows.

Executive Summary

Binding Affinity and Selectivity Profile

While specific Ki values for this compound at β1 and β2-adrenergic receptors are not detailed in the available literature, early pharmacological studies have characterized its functional selectivity. A key 1984 study demonstrated that Mabuterol has a significant selectivity for bronchial muscle over cardiac muscle. The study calculated a selectivity ratio for the bronchial muscle (predominantly β2-receptors) versus the cardiac muscle (predominantly β1-receptors), indicating that Mabuterol was approximately 7.4 times more selective for the bronchial muscle than salbutamol, a well-known β2-agonist.[3] This highlights Mabuterol's functional preference for inducing bronchodilation with a potentially lower risk of cardiac side effects compared to less selective agents.

At higher concentrations (≥1 μM), Mabuterol has been observed to act as a β1-AR antagonist in isolated dog right atria.[4] This dual activity at different concentrations suggests a complex interaction with adrenergic receptor subtypes.

For comparative context, the binding affinities and selectivity of other common β2-agonists are presented in the table below. This data is typically generated from radioligand binding assays using cell lines expressing human β1 and β2-adrenergic receptors.

Compoundβ1-AR Ki (nM)β2-AR Ki (nM)Selectivity Ratio (β1-AR Ki / β2-AR Ki)
This compound Data not availableData not availableFunctionally ~7.4x more selective than Salbutamol for bronchial vs. cardiac muscle[3]
Salbutamol250010002.5
Formoterol4001040
Salmeterol140011400

Note: The data for Salbutamol, Formoterol, and Salmeterol are representative values from the literature and may vary depending on the specific experimental conditions.

Experimental Protocols

The determination of a drug's binding affinity and functional selectivity for adrenergic receptor subtypes involves two primary types of in vitro experiments: radioligand binding assays and functional assays.

Competitive Radioligand Binding Assay for Ki Determination

This assay quantifies the affinity of an unlabeled compound (like Mabuterol) for a receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

Protocol Outline:

  • Membrane Preparation:

    • Culture cell lines (e.g., CHO-K1 or HEK293) stably expressing a high density of the human β1 or β2-adrenergic receptor subtype.

    • Harvest the cells and homogenize them in a cold lysis buffer to rupture the cell membranes.

    • Perform differential centrifugation to isolate the cell membranes containing the receptors.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

  • Competitive Binding Reaction:

    • In a multi-well plate, incubate the prepared cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • Include control wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist like propranolol).

    • Incubate the mixture to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: cAMP Accumulation for EC50 Determination

This assay measures the functional potency of an agonist by quantifying the production of the second messenger, cyclic AMP (cAMP), following receptor activation.

Protocol Outline:

  • Cell Preparation:

    • Seed cells stably expressing either the human β1 or β2-adrenergic receptor into a multi-well plate and grow to confluency.

    • On the day of the experiment, replace the growth medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Agonist Stimulation:

    • Add increasing concentrations of the agonist (this compound) to the cells.

    • Incubate at 37°C for a specified time to allow for cAMP production.

  • cAMP Quantification:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in the lysates using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes described, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_gprotein Gs Protein cluster_cytoplasm Cytoplasm b2ar β2-Adrenergic Receptor g_alpha Gαs b2ar->g_alpha Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts g_alpha->ac Stimulates g_beta_gamma Gβγ atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates Downstream Targets agonist Mabuterol (β2-Agonist) agonist->b2ar Binds to

β2-Adrenergic Receptor Signaling Pathway

G start Start prep Prepare Membranes Expressing β-Receptors start->prep incubate Incubate Membranes with: - Radioligand - Unlabeled Mabuterol (Varying Conc.) prep->incubate filter Separate Bound from Unbound (Rapid Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) count->analyze end End analyze->end

Competitive Radioligand Binding Assay Workflow

Conclusion

This compound is a selective β2-adrenergic receptor agonist, a characteristic substantiated by functional studies demonstrating its preferential action on bronchial smooth muscle over cardiac muscle. While quantitative binding affinity data (Ki values) for Mabuterol at β1 and β2-adrenergic receptors are not currently available in the public domain, the established experimental protocols for radioligand binding and functional assays provide a clear framework for such determinations. The provided visualizations of the β2-adrenergic signaling pathway and the experimental workflow for binding assays offer a foundational understanding of the molecular mechanisms and laboratory procedures central to the pharmacological characterization of β2-agonists like Mabuterol. Further research to quantify the binding affinities of Mabuterol would provide a more complete picture of its receptor interaction profile and solidify its standing within the landscape of selective β2-adrenergic agonists.

References

Unraveling the Journey of Mabuterol Hydrochloride in the Body: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Mabuterol Hydrochloride, a selective β2-adrenoreceptor agonist. By synthesizing key research findings, this document offers a detailed exploration of the drug's absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways and analytical workflows.

Pharmacokinetic Profile

This compound demonstrates distinct pharmacokinetic characteristics in both preclinical and clinical studies. The following tables summarize the key quantitative parameters observed in rats and humans, providing a comparative view of its disposition.

Table 1: Pharmacokinetic Parameters of Mabuterol in Rats (Oral Administration)
ParameterR-MabuterolS-MabuterolTotal Radioactivity (14C-Mabuterol)Reference
Dose 10 mg/kg (racemate)10 mg/kg (racemate)Not Specified[1]
Cmax 266.8 ng/mL277.9 ng/mLReached within 1 hour[1][2]
Tmax 5.3 h5.7 hWithin 1 hour[1][2]
AUC(0-∞) 5,938.9 ng·h/mL4,446.1 ng·h/mLNot Reported[1]
Half-life (t1/2) 14.5 h9.6 hNot Reported[1]
Table 2: Single Dose Pharmacokinetics of Mabuterol in Healthy Male Volunteers (Oral Administration)
ParameterValueReference
Dose 40 µg (drinking solution)[3]
Peak Plasma Concentration 96-160 pg/mL[3]
Time to Peak Concentration 1.5 - 3.2 h[3]
Elimination Half-life (t1/2β) 20-30 h[3]
Apparent Clearance (CL/F) 3.0 mL/min/kg[3]
Apparent Volume of Distribution (Vβ/F) 5.8 L/kg[3]
Systemic Availability (F) > 0.91[3]

Absorption, Distribution, and Excretion

Absorption: In rats, mabuterol is readily absorbed from the entire small intestine.[2] Following oral administration, blood and tissue radioactivity levels peak within one hour.[2] In humans, absorption from the gastrointestinal tract is complete.[3]

Distribution: After oral administration in rats, radioactivity is significantly higher in the liver, lung, kidney, and several secretory organs compared to the blood.[2] These tissue levels remain relatively constant for 2-6 hours.[2] Notably, the concentration of radioactivity in the central nervous system is much lower than in other principal organs.[2] Whole-body autoradiography after intravenous administration in rats revealed secretion of radioactivity into the stomach.[2] Multiple oral doses of 14C-mabuterol did not show any significant tissue accumulation in rats.[2] Placental transfer in late-stage pregnant rats was not significant.[2]

Excretion: In rats, within 24 hours of oral administration, approximately 60% of the radioactivity is excreted in the urine and 26% in the feces.[2] After intravenous administration, about 22% is excreted into the bile within 24 hours, with no evidence of enterohepatic circulation.[2] In humans, excretion is primarily renal, with about 80% of the total radioactivity from the dose being eliminated in the urine.[3] Unchanged mabuterol accounts for only 24% of the dose excreted in the urine, while fecal excretion is low (3%).[3]

Metabolism

The primary metabolic pathway for mabuterol in rats is oxidative deamination.[4] Six metabolites have been identified in the urine of rats.[4] In humans, at peak concentrations, unchanged mabuterol constitutes only 46% of the total radioactivity in plasma, indicating significant metabolism.[3] However, no major conjugated or unconjugated metabolites have been definitively identified in humans, and the active tert.-butanol-amino-metabolite is present in negligible amounts (less than 10 pg/ml).[3]

Identified Metabolites in Rats:
  • M-1: Hydroxylation of the tert.-butyl group

  • M-2: Glycol

  • M-3: Mandelic acid

  • M-4: Aldehyde

  • M-5: Benzoic acid

  • M-6: Hippuric acid

Of these metabolites, only M-1 exhibited pharmacological effects on airway resistance, blood pressure, and heart rate, although its selective beta-2-stimulating effect was 2-10 times lower than that of the parent compound.[4]

Metabolic Pathway of Mabuterol in Rats

Mabuterol_Metabolism Mabuterol Mabuterol Pathway Oxidative Deamination Mabuterol->Pathway M1 M-1 (Hydroxylation of tert.-butyl group) M2 M-2 (Glycol) M3 M-3 (Mandelic acid) M4 M-4 (Aldehyde) M5 M-5 (Benzoic acid) M6 M-6 (Hippuric acid) Pathway->M1 Pathway->M2 Pathway->M3 Pathway->M4 Pathway->M5 Pathway->M6

Caption: Metabolic pathway of Mabuterol in rats.

Experimental Protocols

This section details the methodologies employed in the key pharmacokinetic and metabolism studies of this compound.

In Vivo Pharmacokinetic Study in Rats (Enantioselective)
  • Subjects: Six Wistar rats.[1]

  • Drug Administration: A single oral dose of racemic mabuterol (10 mg/kg) was administered.[1]

  • Sample Collection: Serial plasma samples were collected over time.[1]

  • Analytical Method: A sequential achiral and chiral high-performance liquid chromatography (HPLC) method was used for the enantioselective analysis of mabuterol in plasma.[1]

    • Achiral Separation: An ODS (octadecylsilyl) column was used to separate racemic mabuterol from endogenous plasma components.[1]

    • Chiral Separation: A Chirobiotic V column was used for the enantiomeric separation of R- and S-mabuterol.[1]

  • Data Analysis: Plasma concentration data for each enantiomer were analyzed using 3P97 software.[1]

Workflow for Enantioselective Pharmacokinetic Analysis

Enantioselective_PK_Workflow Dosing Oral Administration of Racemic Mabuterol (10 mg/kg) to Rats Sampling Serial Plasma Sample Collection Dosing->Sampling Extraction Plasma Sample Preparation Sampling->Extraction Achiral_HPLC Achiral HPLC (ODS Column) Separation from Endogenous Components Extraction->Achiral_HPLC Chiral_HPLC Chiral HPLC (Chirobiotic V Column) Enantiomeric Separation (R- and S-Mabuterol) Achiral_HPLC->Chiral_HPLC Detection Detection Chiral_HPLC->Detection Analysis Pharmacokinetic Analysis (3P97 Software) Detection->Analysis

Caption: Workflow for enantioselective pharmacokinetic analysis of Mabuterol.

Metabolite Identification in Rat Urine
  • Subjects: Rats administered with mabuterol.[4]

  • Sample Collection: Urine samples were collected.[4]

  • Analytical Techniques:

    • Thin-Layer Chromatography (TLC): Used for the initial separation of metabolites.[4]

    • Mass Spectrometry (MS): Used for the identification and structural elucidation of the separated metabolites.[4]

General Analytical Methods for β-Agonists in Biological Matrices

For the determination of mabuterol and other β-agonists in biological samples like urine, muscle, lung, and liver, a common approach involves enzymatic hydrolysis followed by solid-phase extraction (SPE) and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

  • Sample Preparation:

    • Homogenized samples are subjected to enzymatic hydrolysis with β-glucuronidase in an ammonium acetate buffer (pH 5.2) to release conjugated forms of the analytes.[5]

    • Purification is performed using solid-phase extraction (SPE).[5]

  • Analysis:

    • Analytes are eluted from the SPE cartridge, typically with a solution like 10% acetic acid in methanol.[5]

    • The eluate is then analyzed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[5]

General Workflow for β-Agonist Analysis

Beta_Agonist_Analysis_Workflow Sample Homogenized Biological Sample (e.g., Urine, Liver, Muscle) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, pH 5.2) Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) for Purification Hydrolysis->SPE Elution Elution of Analytes SPE->Elution LCMSMS HPLC-MS/MS Analysis Elution->LCMSMS Quantification Detection and Quantification LCMSMS->Quantification

Caption: General workflow for β-agonist analysis in biological samples.

References

Stereospecificity of Mabuterol Hydrochloride Enantiomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the distinct pharmacological activities of (R)- and (S)-Mabuterol, detailing their expected receptor interactions, pharmacokinetic profiles, and the methodologies for their evaluation.

Introduction

Mabuterol hydrochloride, a selective β2-adrenergic receptor agonist, is recognized for its bronchodilatory effects.[1][2] As a chiral molecule, mabuterol exists as two enantiomers, (R)-Mabuterol and (S)-Mabuterol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.[3] For β2-adrenergic agonists, the therapeutic activity is predominantly attributed to the (R)-enantiomer, which binds to the β2-adrenergic receptor with substantially higher affinity and efficacy than its (S)-counterpart.[3][4] This guide provides a comprehensive technical overview of the expected stereospecific activity of this compound enantiomers, drawing upon data from related compounds and outlining detailed experimental protocols for their characterization.

Stereospecific Activity at the β2-Adrenergic Receptor

The pharmacological effects of Mabuterol are mediated through its interaction with the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The (R)-enantiomer is anticipated to be the eutomer, possessing a three-dimensional structure that allows for optimal interaction with the chiral binding pocket of the β2-adrenergic receptor. In contrast, the (S)-enantiomer, or distomer, is expected to have a much lower affinity and intrinsic activity.

Data on Enantioselective Pharmacokinetics

While direct receptor binding and functional activity data are limited, a study on the enantioselective pharmacokinetics of mabuterol in rats following oral administration of the racemate provides valuable insights into their differential disposition in vivo.

Pharmacokinetic Parameter(R)-Mabuterol(S)-Mabuterol
Cmax (ng/mL) 266.8277.9
tmax (h) 5.35.7
AUC (0-inf) (ng·h/mL) 5938.94446.1
Half-life (t1/2) (h) 14.59.6

Data from a study in rats after a single oral dose of 10 mg/kg of racemic mabuterol.

These data indicate that while the peak plasma concentrations are similar for both enantiomers, the (R)-enantiomer has a significantly greater area under the curve (AUC) and a longer half-life, suggesting stereoselective differences in metabolism and/or elimination.

Signaling Pathway of β2-Adrenergic Receptor Agonists

The binding of an agonist like (R)-Mabuterol to the β2-adrenergic receptor initiates a well-characterized signaling cascade, leading to bronchodilation.

G Canonical β2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist (R)-Mabuterol Receptor β2-Adrenergic Receptor Agonist->Receptor Binds to Gs Gs Protein (α, β, γ subunits) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Leads to

Caption: Canonical β2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the stereospecific activity of Mabuterol enantiomers.

Chiral Separation of Mabuterol Enantiomers by HPLC

Objective: To separate and quantify the (R)- and (S)-enantiomers of Mabuterol.

Methodology:

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: A chiral column, such as one based on a macrocyclic glycopeptide (e.g., Chirobiotic V), is often effective for separating enantiomers of β-agonists.

  • Mobile Phase: A mixture of organic solvents (e.g., methanol, acetonitrile) and a buffer, often with a chiral selector additive. The exact composition should be optimized for the best resolution.

  • Detection: UV detection at a wavelength appropriate for Mabuterol.

  • Procedure:

    • Prepare a standard solution of racemic this compound.

    • Inject the standard solution onto the chiral column.

    • Elute with the optimized mobile phase at a constant flow rate.

    • Monitor the effluent with the UV detector.

    • The two enantiomers should elute as separate peaks. The retention times will distinguish (R)- from (S)-Mabuterol (requires a pure standard of one enantiomer for confirmation).

    • Quantify the amount of each enantiomer by integrating the peak areas.

G Chiral HPLC Separation Workflow Racemic Racemic Mabuterol Sample Injector HPLC Injector Racemic->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Analysis Data Analysis (Peak Integration) Chromatogram->Analysis Result Quantification of (R)- and (S)-Mabuterol Analysis->Result

Caption: Workflow for Chiral HPLC Separation.

Radioligand Binding Assay for Receptor Affinity (Ki)

Objective: To determine the binding affinity (Ki) of (R)- and (S)-Mabuterol for the β2-adrenergic receptor.

Methodology:

  • Materials:

    • Cell membranes prepared from a cell line expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

    • A radiolabeled β2-adrenergic antagonist (e.g., [3H]-dihydroalprenolol).

    • Unlabeled (R)-Mabuterol and (S)-Mabuterol.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure (Competition Binding Assay):

    • Incubate a fixed concentration of the radiolabeled antagonist with the cell membrane preparation.

    • Add increasing concentrations of unlabeled (R)-Mabuterol or (S)-Mabuterol to compete for binding to the receptor.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

G Radioligand Binding Assay Workflow Membranes Cell Membranes with β2-Adrenergic Receptors Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Antagonist Radioligand->Incubation Competitor Unlabeled (R)- or (S)-Mabuterol (Increasing Concentrations) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 Determination) Counting->Analysis Result Ki Value Calculation Analysis->Result

Caption: Workflow for Radioligand Binding Assay.

cAMP Functional Assay for Potency (EC50) and Efficacy (Emax)

Objective: To measure the functional potency (EC50) and efficacy (Emax) of (R)- and (S)-Mabuterol in stimulating cyclic AMP (cAMP) production.

Methodology:

  • Materials:

    • A cell line endogenously or recombinantly expressing the human β2-adrenergic receptor (e.g., A549 or CHO cells).

    • (R)-Mabuterol and (S)-Mabuterol.

    • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • A commercial cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Culture cells in multi-well plates.

    • Pre-treat the cells with a phosphodiesterase inhibitor.

    • Add increasing concentrations of (R)-Mabuterol or (S)-Mabuterol to the cells.

    • Incubate for a defined period to allow for cAMP accumulation.

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a suitable assay kit.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

G cAMP Functional Assay Workflow Cells Cells Expressing β2-Adrenergic Receptors PDE_Inhibitor Add PDE Inhibitor Cells->PDE_Inhibitor Agonist Add (R)- or (S)-Mabuterol (Increasing Concentrations) PDE_Inhibitor->Agonist Incubation Incubation Agonist->Incubation Lysis Cell Lysis Incubation->Lysis cAMP_Assay cAMP Measurement (e.g., HTRF, ELISA) Lysis->cAMP_Assay Analysis Data Analysis (Dose-Response Curve) cAMP_Assay->Analysis Result EC50 and Emax Determination Analysis->Result

Caption: Workflow for cAMP Functional Assay.

Conclusion

The stereospecificity of this compound is a critical determinant of its pharmacological activity. Based on established principles for β2-adrenergic agonists, the (R)-enantiomer is expected to be the active component, exhibiting high affinity and efficacy at the β2-adrenergic receptor, thereby mediating the desired bronchodilatory effects. Conversely, the (S)-enantiomer is anticipated to be significantly less active. The provided pharmacokinetic data in rats supports the differential handling of the enantiomers in vivo. For a complete understanding of Mabuterol's stereospecific activity, further studies to determine the specific binding affinities and functional potencies of its enantiomers are warranted. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, which are essential for the rational design and development of chiral pharmaceuticals.

References

In Vitro Evaluation of Mabuterol Hydrochloride's Bronchodilatory Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mabuterol Hydrochloride is a selective β2-adrenergic receptor agonist developed for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic action is derived from its ability to relax the smooth muscle of the airways, leading to bronchodilation and improved airflow.[1] This technical guide provides an in-depth overview of the core in vitro methodologies employed to evaluate the bronchodilatory effects of this compound, its mechanism of action, and its receptor selectivity. The following sections detail the experimental protocols, present illustrative quantitative data for comparative analysis, and visualize key pathways and workflows.

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound exerts its bronchodilatory effect by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells.[1][2] This interaction initiates a Gs protein-coupled signaling cascade. The activated Gs protein stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, causing bronchodilation.

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mabuterol Mabuterol Hydrochloride Beta2AR β2-Adrenergic Receptor Mabuterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Simplified β2-Adrenergic Receptor Signaling Pathway.

Quantitative Data Presentation

Table 1: In Vitro Potency in Guinea Pig Tracheal Rings

CompoundEC50 (nM)Emax (% Relaxation)
Isoprenaline15.8100
Formoterol0.48100
Salbutamol151.4100
MabuterolData not availableData not available

Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (Maximum effect) is the maximal response that can be produced by the drug. Data is illustrative and sourced from various pharmacological studies.

Table 2: Receptor Binding Affinity at Human β1 and β2-Adrenergic Receptors

Compoundβ1-AR Ki (nM)β2-AR Ki (nM)Selectivity (β1/β2)
Isoprenaline25350.7
Formoterol4364.989
Salbutamol470017027.6
MabuterolData not availableData not availableData not available

Note: Ki (Inhibition constant) is an indication of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity. Selectivity is calculated as the ratio of Ki for the β1 receptor to the Ki for the β2 receptor. Data is illustrative and sourced from various pharmacological studies.

Experimental Protocols

Isolated Guinea Pig Trachea Assay

This ex vivo method is a classical approach to assess the relaxant effect of a compound on airway smooth muscle.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a male Hartley guinea pig (250-700g).

    • Carefully dissect the trachea and place it in Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, Glucose 11.1).

    • Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.

  • Experimental Setup:

    • Suspend each tracheal ring between two L-shaped stainless steel hooks in an organ bath containing 10 mL of Krebs-Henseleit solution.

    • Maintain the organ bath at 37°C and continuously bubble with a 95% O2 / 5% CO2 gas mixture to maintain a pH of 7.4.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration:

    • Allow the tracheal rings to equilibrate for 60-90 minutes under a resting tension of 1.0 g.

    • During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Contraction Induction:

    • Induce a stable, submaximal contraction of the tracheal smooth muscle using a contractile agent such as carbachol (1 µM) or histamine (1 µM).

    • Allow the contraction to stabilize for 20-30 minutes.

  • Data Acquisition:

    • Once a stable contraction is achieved, add this compound or a comparator drug to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has plateaued.

    • Record the relaxation at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-induced contraction.

    • Plot the percentage of relaxation against the logarithm of the drug concentration to generate a concentration-response curve.

    • Calculate the EC50 and Emax values from the curve using non-linear regression analysis.

Organ_Bath_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Dissection Dissect Guinea Pig Trachea Rings Cut into 2-3 mm Rings Dissection->Rings Mount Mount Rings in Organ Bath Rings->Mount Equilibrate Equilibrate under 1.0g Tension Mount->Equilibrate Contract Induce Contraction (e.g., Carbachol) Equilibrate->Contract Add_Drug Add Mabuterol HCl (Cumulative Doses) Contract->Add_Drug Record Record Relaxation Add_Drug->Record Plot Plot Concentration- Response Curve Record->Plot Calculate Calculate EC50 & Emax Plot->Calculate

Caption: Experimental Workflow for the Isolated Organ Bath Assay.
Adenylyl Cyclase Activation Assay

This assay directly measures the activation of adenylyl cyclase in response to a β2-agonist.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture human airway smooth muscle cells or a cell line expressing the β2-adrenergic receptor (e.g., CHO-K1 cells).

    • Harvest the cells and homogenize them in a cold buffer.

    • Isolate the cell membranes through centrifugation.

  • Adenylyl Cyclase Assay:

    • Incubate the membrane preparations with varying concentrations of this compound.

    • Initiate the reaction by adding ATP, the substrate for adenylyl cyclase.

    • Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C for 15 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • cAMP Quantification:

    • Quantify the amount of cAMP produced using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Plot the amount of cAMP produced against the logarithm of the drug concentration to generate a concentration-response curve.

    • Calculate the EC50 value to determine the potency of the compound in activating adenylyl cyclase.

Receptor Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor subtype.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from cells expressing either the human β1 or β2-adrenergic receptor.

  • Competition Binding Assay:

    • Incubate the membranes with a fixed concentration of a radiolabeled antagonist that binds to both receptor subtypes (e.g., [¹²⁵I]-cyanopindolol).

    • Add increasing concentrations of the unlabeled test compound (this compound).

    • Allow the mixture to incubate until equilibrium is reached.

  • Separation and Counting:

    • Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the amount of radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The in vitro evaluation of this compound's bronchodilatory effects relies on a combination of functional assays and receptor binding studies. The isolated guinea pig trachea assay provides a robust measure of the compound's relaxant properties on airway smooth muscle. Assays for adenylyl cyclase activation and cAMP production elucidate the underlying mechanism of action through the β2-adrenergic signaling pathway. Furthermore, receptor binding assays are crucial for determining the affinity and selectivity of this compound for the β2-adrenergic receptor over other subtypes, which is a key determinant of its therapeutic index. The methodologies and comparative data presented in this guide offer a comprehensive framework for the preclinical assessment of this and other novel bronchodilator candidates.

References

Unraveling the Stability of Mabuterol Hydrochloride: A Technical Guide to its Potential Degradation Products and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mabuterol Hydrochloride, a potent and selective β2-adrenergic receptor agonist, is recognized for its therapeutic applications as a bronchodilator. Ensuring the stability and quality of this pharmaceutical compound is paramount throughout its lifecycle, from development and manufacturing to storage and patient administration. Forced degradation studies are a critical component of the drug development process, providing invaluable insights into the intrinsic stability of a drug substance, its potential degradation pathways, and the formation of degradation products. This technical guide offers a comprehensive overview of the predicted degradation products and pathways of this compound. In the absence of specific published forced degradation studies on this compound, this document leverages established chemical principles and draws parallels from studies on structurally similar β2-agonists to provide a scientifically grounded predictive analysis. This guide is intended to serve as a foundational resource for researchers initiating stability-indicating method development and further investigation into the degradation profile of this compound.

Predicted Degradation Profile of this compound

Based on the functional groups present in the Mabuterol molecule—specifically the secondary amine, benzylic alcohol, and the substituted aromatic ring—several degradation pathways can be anticipated under various stress conditions. The following table summarizes the predicted degradation products of this compound.

Stress ConditionPredicted Degradation ProductsPredicted Pathway
Acidic Hydrolysis No significant degradation anticipated due to the stability of the core structure.Protonation of the amine and alcohol groups may occur, but cleavage of the C-N or C-C bonds is unlikely under typical acidic hydrolysis conditions.
Basic Hydrolysis No significant degradation anticipated.The molecule is generally stable to basic conditions.
Oxidative Degradation Ketone derivative (oxidation of the secondary alcohol), N-dealkylation products, products of aromatic ring oxidation.The benzylic alcohol is susceptible to oxidation to a ketone. The secondary amine can undergo oxidative N-dealkylation. The electron-rich aromatic ring may be susceptible to oxidation, potentially leading to hydroxylated or ring-opened products.
Photolytic Degradation Products of photo-oxidation and radical-induced cleavage.The aromatic ring and the amino alcohol side chain can absorb UV radiation, leading to the formation of reactive species that can initiate oxidation and cleavage of the molecule.
Thermal Degradation Dehydration products, products of side-chain cleavage.At elevated temperatures, dehydration of the benzylic alcohol could occur. Cleavage of the C-N or C-C bonds in the side chain is also possible.

Disclaimer: The degradation products listed above are predicted based on the chemical structure of Mabuterol and known degradation pathways of similar compounds. Experimental verification is required to confirm these predictions.

Proposed Experimental Protocols for Forced Degradation Studies

To experimentally determine the degradation profile of this compound, a systematic forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guidelines. The following are proposed starting protocols:

Hydrolytic Degradation
  • Acidic Condition:

    • Reagent: 0.1 M Hydrochloric Acid (HCl)

    • Procedure: Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL. Store the solution at 60°C for up to 7 days. Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, 24, 48, 96, and 168 hours). Neutralize the samples with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before analysis.

  • Basic Condition:

    • Reagent: 0.1 M Sodium Hydroxide (NaOH)

    • Procedure: Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL. Store the solution at 60°C for up to 7 days. Withdraw samples at appropriate time intervals. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Condition:

    • Reagent: Purified Water

    • Procedure: Dissolve this compound in purified water to a concentration of 1 mg/mL. Store the solution at 60°C for up to 7 days. Withdraw samples at appropriate time intervals.

Oxidative Degradation
  • Reagent: 3% Hydrogen Peroxide (H₂O₂)

  • Procedure: Dissolve this compound in a solution of 3% H₂O₂ to a concentration of 1 mg/mL. Store the solution at room temperature, protected from light, for up to 7 days. Withdraw samples at appropriate time intervals.

Photolytic Degradation
  • Procedure: Expose a solution of this compound (1 mg/mL in water or methanol) and the solid drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.

Thermal Degradation
  • Procedure: Expose the solid this compound to dry heat at a temperature of 105°C for up to 7 days. Withdraw samples at appropriate time intervals.

Analytical Methodology

A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV detection or, for more detailed characterization, Liquid Chromatography-Mass Spectrometry (LC-MS), should be developed and validated to separate and quantify this compound from its potential degradation products.

Visualizing Predicted Degradation and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the predicted degradation pathways of this compound and a general workflow for conducting forced degradation studies.

G Predicted Oxidative Degradation Pathway of Mabuterol Mabuterol Mabuterol Ketone Ketone Derivative Mabuterol->Ketone Oxidation of secondary alcohol NDealkyl N-dealkylated Product Mabuterol->NDealkyl Oxidative N-dealkylation AromaticOx Aromatic Ring Oxidation Product Mabuterol->AromaticOx Ring Oxidation

Caption: Predicted oxidative degradation pathways of Mabuterol.

G General Workflow for a Forced Degradation Study cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC / UPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photolysis Photo->HPLC Thermal Thermal Thermal->HPLC LCMS LC-MS for Identification HPLC->LCMS Structure Structure Elucidation (NMR) LCMS->Structure Pathway Degradation Pathway Elucidation Structure->Pathway Method Stability-Indicating Method Development Pathway->Method Drug This compound (Drug Substance/Product) Drug->Acid Drug->Base Drug->Oxidation Drug->Photo Drug->Thermal

Caption: General experimental workflow for a forced degradation study.

Conclusion

Toxicological Profile of Mabuterol Hydrochloride and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mabuterol Hydrochloride, a selective β2-adrenergic receptor agonist, has been developed for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic action is derived from its ability to relax the smooth muscle of the airways, leading to bronchodilation. A comprehensive understanding of its toxicological profile is paramount for its safe and effective use. This technical guide provides an in-depth overview of the toxicological data available for this compound and its metabolites, including quantitative toxicity data, detailed experimental protocols for key studies, and a visualization of its metabolic pathways and mechanism of action.

Introduction

This compound is a synthetic phenyl-ethanolamine derivative with potent bronchodilatory properties.[1] As a selective β2-adrenergic agonist, it primarily targets receptors in the lungs, leading to the relaxation of bronchial smooth muscle.[2] While its therapeutic efficacy is well-documented, a thorough evaluation of its potential toxicity is crucial for risk assessment in drug development and clinical use. This guide summarizes the key toxicological findings related to this compound and its metabolites.

Pharmacokinetics and Metabolism

Absorption, Distribution, Excretion

Pharmacokinetic studies in rats have shown that Mabuterol is readily absorbed from the small intestine.[3] Following oral administration, maximum blood and tissue levels of radioactivity are reached within one hour.[3] The distribution of Mabuterol is widespread, with notably higher concentrations in the liver, lungs, kidneys, and secretory organs compared to the blood.[3] The concentration in the central nervous system is significantly lower than in other principal organs.[3] Excretion occurs primarily through urine (approximately 60%) and feces (approximately 26%) within 24 hours of oral administration in rats.[3] Studies with multiple oral administrations did not indicate any significant tissue accumulation.[3] Placental transfer in pregnant rats was found to be not significant.[3]

In healthy male volunteers, after a single oral dose of 40 micrograms, peak plasma concentrations of 96-160 pg/ml were observed between 1.5 and 3.2 hours.[1] The elimination of the unchanged drug is slow, with a half-life of 20-30 hours, which is attributed to its low clearance and large volume of distribution.[1] Gastrointestinal absorption in humans is complete, with renal excretion being the main route for total radioactivity (80% of the dose), while only 24% is eliminated as the unchanged drug in urine.[1]

Metabolism

Mabuterol is extensively metabolized, primarily through an oxidative deamination pathway.[4] In rats, six main urinary metabolites have been identified:

  • M-1: Hydroxylation of the tert-butyl group

  • M-2: Glycol

  • M-3: Mandelic acid

  • M-4: Aldehyde

  • M-5: Benzoic acid

  • M-6: Hippuric acid[4]

Of these metabolites, only M-1 (hydroxylation of the tert-butyl group) has been found to possess pharmacological activity, although its selective β2-stimulating effect is 2-10 times lower than that of the parent compound, Mabuterol.[4] M-1 has also been shown to antagonize the positive inotropic action induced by isoprenaline.[4] The other identified metabolites did not show any significant pharmacological activity.[4]

Non-Clinical Toxicology

Acute Toxicity

The acute toxicity of Mabuterol has been evaluated in mice and rats via various routes of administration. The median lethal dose (LD50) values are summarized in the table below.

SpeciesSexRoute of AdministrationLD50 (mg/kg)
MouseMaleIntravenous (i.v.)41.5
MouseFemaleIntravenous (i.v.)51.1
RatMaleIntravenous (i.v.)26.4
RatFemaleIntravenous (i.v.)28.1
MouseMaleIntraperitoneal (i.p.)60.3
MouseFemaleIntraperitoneal (i.p.)60.0
RatMaleIntraperitoneal (i.p.)76.3
RatFemaleIntraperitoneal (i.p.)78.3
MouseMaleSubcutaneous (s.c.)113.0
MouseFemaleSubcutaneous (s.c.)125.7
RatMaleSubcutaneous (s.c.)117.2
RatFemaleSubcutaneous (s.c.)123.1
MouseMaleOral220.8
MouseFemaleOral199.9
RatMaleOral319.3
RatFemaleOral305.6

Table 1: Acute Toxicity (LD50) of Mabuterol.[5]

Chronic Toxicity

While specific No-Observed-Adverse-Effect Level (NOAEL) data from dedicated chronic toxicity studies on this compound were not found in the reviewed literature, chronic oral treatment in conscious guinea pigs showed no significant change in the inhibitory effect on experimental asthma, and no development of tolerance was observed.[6]

Genotoxicity

A series of mutagenicity studies have been conducted to evaluate the genotoxic potential of Mabuterol. These studies demonstrated that Mabuterol is not a mutagen.[7]

  • Ames Test: This bacterial reverse mutation assay was conducted, and the results indicated that Mabuterol is not mutagenic.[7]

  • DNA Repair Test: This assay, which assesses the ability of a substance to induce DNA damage that can be repaired, also yielded negative results for Mabuterol.[7]

  • Micronucleus Test: An in vivo test in mice was performed to detect damage to chromosomes or the mitotic apparatus. The results of this test were also negative, further supporting the non-genotoxic nature of Mabuterol.[7]

Reproductive and Developmental Toxicity

A teratological study of Mabuterol was conducted by Hoberman et al. (1985).[5] While the full details of the study were not available in the reviewed literature, the reference to this study suggests that the reproductive and developmental toxicity of Mabuterol has been investigated.

Other Toxicological Endpoints
  • Physical Dependence: Studies in male rats with increasing doses of Mabuterol over 7 weeks showed no signs of physical dependence or withdrawal symptoms upon challenge with an antagonist.[7]

  • Antigenicity: No antigenic potential of Mabuterol was found in studies conducted on guinea pigs and rats.[7]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the potential of the test substance to induce gene mutations in bacteria.

Methodology (General Protocol):

  • Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of Escherichia coli (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.

  • Procedure: The test substance, at various concentrations, is combined with the bacterial tester strain and, in one arm of the experiment, the S9 mix. This mixture is then plated on a minimal agar medium that lacks the essential amino acid required by the bacterial strain.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.

In Vivo Micronucleus Test

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals.

Methodology (General Protocol):

  • Test System: Typically, mice or rats are used.

  • Administration: The test substance is administered to the animals, usually via the intended clinical route of administration, at multiple dose levels. A positive control (a known clastogen) and a negative/vehicle control are included.

  • Sample Collection: At appropriate time points after treatment (e.g., 24 and 48 hours), bone marrow is collected from the femur or tibia.

  • Slide Preparation: Bone marrow cells are flushed, and smears are prepared on microscope slides. The slides are then stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

  • Analysis: The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring a sufficient number of PCEs (typically at least 2000 per animal) under a microscope. The ratio of PCEs to NCEs is also calculated as an indicator of bone marrow toxicity.

  • Evaluation: A significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the negative control group indicates a positive result.

Signaling Pathways and Experimental Workflows

Mabuterol Metabolism Pathway

Mabuterol_Metabolism Mabuterol This compound M1 M-1 (Hydroxylation of tert-butyl group) Mabuterol->M1 Oxidative Deamination M2 M-2 (Glycol) Mabuterol->M2 M3 M-3 (Mandelic acid) Mabuterol->M3 M4 M-4 (Aldehyde) Mabuterol->M4 M5 M-5 (Benzoic acid) Mabuterol->M5 M6 M-6 (Hippuric acid) Mabuterol->M6 Excretion Urinary and Fecal Excretion M1->Excretion M2->Excretion M3->Excretion M4->Excretion M5->Excretion M6->Excretion

Caption: Metabolic pathway of this compound in rats.

Beta-2 Adrenergic Receptor Signaling Pathway

Beta2_Signaling cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mabuterol Mabuterol Beta2AR β2-Adrenergic Receptor Mabuterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Simplified signaling pathway of Mabuterol via the β2-adrenergic receptor.

Experimental Workflow for Genotoxicity Assessment

Genotoxicity_Workflow start This compound ames Ames Test (Bacterial Reverse Mutation) start->ames dna_repair DNA Repair Test start->dna_repair micronucleus In Vivo Micronucleus Test (Rodent) start->micronucleus result Genotoxicity Profile ames->result dna_repair->result micronucleus->result

Caption: Workflow for the genotoxicity assessment of Mabuterol.

Conclusion

The available toxicological data for this compound indicate a favorable safety profile for its intended therapeutic use. It exhibits low acute toxicity and is non-genotoxic. Its metabolism is well-characterized, with the primary metabolite showing significantly less pharmacological activity than the parent compound. While comprehensive data on chronic and reproductive toxicity, particularly quantitative NOAEL values, were not fully available in the public literature reviewed, the existing information suggests a low potential for long-term adverse effects at therapeutic doses. Further research into the specific toxicological profiles of its metabolites would provide a more complete understanding of its safety. This technical guide provides a foundational understanding for researchers and drug development professionals working with this compound.

References

The Cardiovascular Profile of Mabuterol Hydrochloride: An In-depth Technical Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the cardiovascular effects of Mabuterol Hydrochloride, a selective β2-adrenoceptor agonist, as observed in various animal models. The document synthesizes quantitative data from key preclinical studies, details the experimental methodologies employed, and visualizes the underlying signaling pathways to offer a thorough understanding of the compound's cardiovascular pharmacology.

Core Cardiovascular Effects in Animal Models

This compound primarily exerts its effects through the activation of β2-adrenergic receptors. In the cardiovascular system, this interaction leads to a range of responses, including changes in heart rate (chronotropy), myocardial contractility (inotropy), and vascular tone. The selectivity of Mabuterol for β2-receptors over β1-receptors is a key determinant of its cardiovascular profile, aiming to minimize direct cardiac stimulation while achieving desired effects such as bronchodilation.

In Vitro Studies: Isolated Perfused Heart Preparations

Studies on isolated, blood-perfused right atria from dogs provide a clear window into the direct cardiac effects of Mabuterol, independent of systemic physiological responses.

Table 1: Effects of Mabuterol on Isolated, Blood-Perfused Dog Right Atrium

ParameterDose (nmol)Observation
Atrial Rate0.01 - 10Dose-dependent increase
> 10Gradual decrease in response, biphasic at higher doses
Contractile Force0.01 - 10Dose-dependent increase
> 10Gradual decrease in response, biphasic at higher doses
Comparison to IsoprenalineN/AMaximal increases in atrial rate and contractile force were 41.4% and 12.9%, respectively, of the maximal effects of isoprenaline[1].
β2-Adrenoceptor Antagonism1 - 300Dose-dependently inhibited by the selective β2-antagonist ICI 118,551[1].
β1-Adrenoceptor AntagonismN/AOnly slightly attenuated by the β1-antagonist atenolol[1].
β-Adrenoceptor Blockade1 - 300At higher concentrations, Mabuterol dose-dependently inhibited both dobutamine (β1-agonist) and procaterol (β2-agonist) induced positive chronotropic and inotropic responses, suggesting non-selective blockade of both β1- and β2-adrenoceptors at these concentrations[1].
In Vivo Studies: Anesthetized and Conscious Animal Models

Information on the in vivo effects of Mabuterol in anesthetized dogs and conscious guinea pigs is primarily derived from abstracts and secondary citations of the key study by Osada et al. (1984), as the full-text article was not accessible. Therefore, the following data should be interpreted with this limitation in mind.

Table 2: Cardiovascular Effects of Mabuterol in Anesthetized Dogs

ParameterRoute of AdministrationObservation
Heart RateIntravenous (i.v.)Tachycardia observed.
Blood PressureIntravenous (i.v.)Hypotensive effect noted.
Comparison to IsoprenalineIntravenous (i.v.)Equipotent dose ratios for hypotensive effect and tachycardia were 30 and 133, respectively, relative to isoprenaline, indicating lower potency for these effects[2].

Table 3: Cardiovascular Effects of Mabuterol in Conscious Guinea Pigs

ParameterRoute of AdministrationObservation
Heart RateOral (p.o.)Less potent in increasing heart rate compared to isoprenaline and salbutamol[3].
SelectivityOral (p.o.)Approximately 7.4 times more selective for bronchial muscle than for cardiac muscle compared to salbutamol[3].

Experimental Protocols

Isolated, Blood-Perfused Right Atrium of the Dog (Akahane et al., 1989)

This protocol allows for the direct assessment of a drug's effects on cardiac pacemaker activity and contractility.

Experimental Workflow:

G cluster_animal_prep Animal Preparation cluster_atrium_prep Right Atrium Preparation cluster_data_acq Data Acquisition cluster_drug_admin Drug Administration Animal Adult mongrel dogs (10-15 kg) Anesthesia Pentobarbital sodium (30 mg/kg, i.v.) Animal->Anesthesia Ventilation Artificial respiration Anesthesia->Ventilation Heparinization Heparin sodium (500 U/kg, i.v.) Ventilation->Heparinization Exsanguination Exsanguination from common carotid arteries Heparinization->Exsanguination Isolation Isolation of the right atrium Cannulation Cannulation of the cranial and caudal venae cavae Isolation->Cannulation Perfusion Perfusion of the sinus node artery with arterial blood from a donor dog Cannulation->Perfusion Suspension Suspension in a chamber Perfusion->Suspension HR_Measurement Atrial rate measured with a cardiotachometer Force_Measurement Contractile force measured with a force-displacement transducer Recording Recording on a polygraph HR_Measurement->Recording Force_Measurement->Recording Mabuterol_Admin Mabuterol injected into the sinus node artery Agonist_Admin Other agonists (dobutamine, procaterol) administered similarly Antagonist_Admin Antagonists (ICI 118,551, atenolol) administered before agonists G Mabuterol Mabuterol Beta2_AR β2-Adrenergic Receptor Mabuterol->Beta2_AR Gs Gs-protein Beta2_AR->Gs Activates Gi Gi-protein Beta2_AR->Gi Can couple to AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits PI3K PI3K/Akt Pathway Gi->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Phospholamban Phospholamban PKA->Phospholamban Phosphorylates (-> Increased Ca2+ uptake into SR) Troponin_I Troponin I PKA->Troponin_I Phosphorylates (-> Decreased myofilament Ca2+ sensitivity) L_type_Ca_channel L-type Ca2+ Channel PKA->L_type_Ca_channel Phosphorylates (-> Increased Ca2+ influx) CaMKII CaMKII L_type_Ca_channel->CaMKII Activates via Ca2+ influx G Mabuterol Mabuterol Beta2_AR β2-Adrenergic Receptor Mabuterol->Beta2_AR Gs Gs-protein Beta2_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits Myosin_LC_P Phosphorylated Myosin Light Chain MLCK->Myosin_LC_P Phosphorylates Myosin LC Relaxation Relaxation MLCK->Relaxation Inhibition leads to Myosin_LC Myosin Light Chain Myosin_LC->MLCK Contraction Contraction Myosin_LC_P->Contraction Leads to

References

The Quest for Novel Mabuterol Hydrochloride Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mabuterol hydrochloride is a selective β2-adrenergic receptor agonist known for its bronchodilatory effects, making it a valuable agent in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its mechanism of action involves the stimulation of β2-adrenergic receptors in the smooth muscle of the airways, leading to muscle relaxation and improved airflow.[1] The development of novel analogs of existing therapeutic agents is a cornerstone of medicinal chemistry, aiming to enhance efficacy, improve safety profiles, and explore new therapeutic applications. This technical guide provides an overview of the synthesis of Mabuterol and explores the principles that guide the discovery of novel analogs, based on the structure-activity relationships (SAR) of related β2-adrenergic agonists.

This compound: Mechanism of Action

Mabuterol, as a selective β2-adrenoreceptor agonist, primarily exerts its therapeutic effect through the activation of β2-adrenergic receptors on the surface of airway smooth muscle cells. This interaction initiates a signaling cascade that results in bronchodilation.

Signaling Pathway of β2-Adrenergic Receptor Activation

The binding of a β2-agonist like Mabuterol to its G-protein coupled receptor (GPCR) triggers a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Mabuterol Mabuterol Mabuterol->B2AR Binds Gs->AC Stimulates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Figure 1: Simplified signaling pathway of Mabuterol.

Synthesis of Mabuterol

The synthesis of Mabuterol involves a multi-step process starting from 2-(Trifluoromethyl)aniline. The key steps are outlined below, providing a foundation for understanding how novel analogs could be generated by modifying this synthetic route.

General Synthetic Workflow

The synthesis of Mabuterol can be conceptualized as a convergent process involving the preparation of a substituted phenylethanone intermediate followed by the introduction of the tert-butylamino group and subsequent reduction.

Mabuterol_Synthesis_Workflow Start 2-(Trifluoromethyl)aniline Step1 Halogenation & Protection Start->Step1 Step2 Cyanation & Hydrolysis Step1->Step2 Step3 Chlorination Step2->Step3 Intermediate1 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid Step3->Intermediate1 Step4 Acylation Intermediate1->Step4 Step5 Halogenation Step4->Step5 Intermediate2 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]- 2-bromoethanone Step5->Intermediate2 Step6 Amination with tert-butylamine Intermediate2->Step6 Step7 Reduction Step6->Step7 End Mabuterol Step7->End Drug_Discovery_Cycle Design Rational Design of Analogs (Based on SAR) Synthesis Chemical Synthesis of Novel Analogs Design->Synthesis Purification Purification and Characterization Synthesis->Purification Evaluation In Vitro & In Vivo Biological Evaluation Purification->Evaluation Data Analysis of Quantitative Data Evaluation->Data Data->Design Feedback for Next Generation

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Mabuterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Mabuterol Hydrochloride. Mabuterol is a selective β2-adrenergic receptor agonist used as a bronchodilator.[1] The described method is applicable for the determination of this compound in bulk drug substances and pharmaceutical formulations. This document provides comprehensive experimental protocols, system suitability requirements, and method validation parameters.

Introduction

This compound is a potent sympathomimetic amine, structurally related to clenbuterol, that is utilized for its bronchodilatory effects in the management of respiratory conditions. Accurate and precise quantification of this compound is crucial for quality control during drug manufacturing and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique in the pharmaceutical industry for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[2]

This application note proposes a reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound. The method is based on established analytical principles for β2-agonists, aiming for good peak symmetry and resolution from potential impurities and degradation products.

Chromatographic Conditions

A summary of the recommended HPLC instrument and chromatographic conditions is provided in the table below. The selection of a C18 column is common for the analysis of related β-agonist compounds. The mobile phase composition, particularly the use of a slightly basic pH, can help to improve the peak shape of amine-containing compounds like Mabuterol.

ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC System with UV Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 10 mM Ammonium Formate buffer (pH 10) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 276 nm
Injection Volume 20 µL
Run Time Approximately 10 minutes

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation
  • Sample Solution (for bulk drug): Accurately weigh approximately 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (for pharmaceutical dosage forms): Take a quantity of the powdered tablets or volume of liquid formulation equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask. Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug. Dilute to volume with the mobile phase and mix well.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.[3]

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The acceptance criteria are outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for six replicate injections of a standard solution)

Method Validation

The proposed analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

Validation ParameterTypical Results
Linearity (Concentration Range) 1 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD%)
- Repeatability (Intra-day)≤ 2.0%
- Intermediate Precision (Inter-day)≤ 2.0%
Specificity No interference from excipients or degradation products
Robustness The method is robust to small, deliberate changes in flow rate, mobile phase composition, and column temperature.

Experimental Workflow and Data Analysis

The overall workflow for the quantification of this compound using this HPLC method is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Sample_Prep Sample Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis System_Suitability->HPLC_Analysis Pass Peak_Integration Peak Integration & Identification HPLC_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Mabuterol HCl Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for this compound quantification by HPLC.

The concentration of this compound in the sample is determined by comparing the peak area of the sample with the calibration curve generated from the working standard solutions.

Conclusion

The proposed HPLC method provides a straightforward and reliable approach for the quantification of this compound in both bulk drug and pharmaceutical dosage forms. The method is expected to be linear, accurate, precise, and specific. Proper method validation in accordance with regulatory guidelines is essential before its implementation in a quality control laboratory.

References

Application Note: Quantitative Analysis of Mabuterol Hydrochloride in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of Mabuterol Hydrochloride in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol includes a comprehensive sample preparation procedure involving enzymatic hydrolysis and solid-phase extraction, followed by optimized LC-MS/MS detection. The method is suitable for various applications, including therapeutic drug monitoring, clinical research, and anti-doping analysis. All quantitative data and experimental protocols are presented in a clear and structured format for ease of use.

Introduction

Mabuterol is a beta-2 adrenergic agonist that has been investigated for its bronchodilator properties. Accurate and reliable quantification of Mabuterol in biological matrices such as urine is crucial for pharmacokinetic studies and for monitoring its use and potential misuse. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical testing. This protocol provides a detailed workflow for the determination of this compound in urine, ensuring high recovery and reproducibility.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in urine is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_sample->hydrolysis Add buffer & enzyme spe Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) hydrolysis->spe Condition & Load elution Elution spe->elution Wash & Elute evaporation Evaporation & Reconstitution elution->evaporation Dry down & Reconstitute lc_separation LC Separation (C18 Column) evaporation->lc_separation Inject ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for Mabuterol analysis.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Mabuterol-d9 (or other suitable stable isotope-labeled internal standard)

  • β-glucuronidase from E. coli

  • Phosphate buffer (0.8 M, pH 7.0)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

Sample Preparation
  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Internal Standard Spiking: To 2 mL of the supernatant, add the internal standard (e.g., Mabuterol-d9) to a final concentration of 10 ng/mL.

  • Enzymatic Hydrolysis: Add 1 mL of 0.8 M phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase solution.[1] Vortex the mixture and incubate at 55°C for 1 hour to deconjugate glucuronidated metabolites.[1]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

    • Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of ultrapure water, followed by 3 mL of methanol to remove interferences.

    • Elution: Elute the analyte and internal standard with 2 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

LC-MS/MS Analysis

The reconstituted sample is then analyzed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

3.3.1. Liquid Chromatography Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
7.01090
7.1955
10.0955

3.3.2. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for Mabuterol and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Mabuterol [To be optimized][To be optimized][To be optimized][To be optimized]
[To be optimized][To be optimized][To be optimized][To be optimized]
Mabuterol-d9 [To be optimized][To be optimized][To be optimized][To be optimized]

Note: The exact m/z values for precursor and product ions, as well as optimal collision energies and declustering potentials, should be determined by infusing a standard solution of Mabuterol and the internal standard into the mass spectrometer. The optimization of these parameters is critical for achieving maximum sensitivity.[2][3]

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using fortified urine samples. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. A linear regression analysis is then applied to determine the concentration of Mabuterol in unknown samples.

Method Validation Parameters

A summary of typical method validation parameters is provided below. These values may vary depending on the specific instrumentation and laboratory conditions.

Table 3: Method Validation Summary

ParameterTypical Performance
Linearity Range 0.1 - 100 ng/mL (r² > 0.99)[4]
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL[4]
Accuracy (Recovery) 85 - 115%[5]
Precision (RSD%) < 15%[5]

Signaling Pathway

The following diagram illustrates the logical relationship in the quantification process.

quantification_logic cluster_measurement Measurement cluster_calculation Calculation analyte_peak Analyte Peak Area peak_ratio Peak Area Ratio (Analyte/IS) analyte_peak->peak_ratio is_peak Internal Standard Peak Area is_peak->peak_ratio calibration_curve Calibration Curve (Peak Ratio vs. Concentration) peak_ratio->calibration_curve concentration Analyte Concentration calibration_curve->concentration

References

Application Notes and Protocols: Synthesis and Purification of Mabuterol Hydrochloride Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the synthesis and purification of Mabuterol Hydrochloride, a selective β2-adrenergic receptor agonist. The protocols outlined herein are intended to produce a high-purity reference standard suitable for analytical and research purposes. This guide includes a comprehensive synthesis scheme, step-by-step purification procedures involving column chromatography and recrystallization, and analytical methods for purity assessment. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. Two prominent methods are detailed below.

Method 1: Reductive Amination Route

This common method involves the reduction of an intermediate ketone.

  • Step 1: Bromination of 4'-amino-3'-chloro-5'-trifluoromethylacetophenone. This step involves the UV-catalyzed bromination of the starting acetophenone derivative in glacial acetic acid to yield the corresponding alpha-bromoketone.[1][2]

  • Step 2: Reaction with tert-butylamine. The resulting alpha-bromoketone is then reacted with tert-butylamine in isopropanol.[1]

  • Step 3: Reduction. The intermediate from the previous step is reduced using sodium borohydride to form the Mabuterol base.[1][3]

  • Step 4: Hydrochloride salt formation. The final step is the treatment of the Mabuterol base with hydrochloric acid in diethyl ether to yield this compound.[1]

Method 2: Hydrogenation Route

An alternative synthesis involves the catalytic hydrogenation of a benzyl-protected precursor.[4]

  • Step 1: Hydrogenation. 1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert-butylamino)-ethanol is dissolved in methanol and hydrochloric acid and then hydrogenated in the presence of a palladium/coal catalyst.[4]

  • Step 2: Isolation of the crude product. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield an oily residue.[4]

Purification of this compound

To achieve the high purity required for a reference standard, a multi-step purification process is employed, typically involving column chromatography followed by recrystallization.

Column Chromatography

The crude product from the synthesis is first purified by column chromatography to remove major impurities.[4]

Recrystallization

Following column chromatography, recrystallization is performed to achieve a higher degree of purity and to obtain a crystalline solid.[4][5] This process involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which facilitates the formation of pure crystals.[6][7][8]

Experimental Protocols

Synthesis of this compound (Hydrogenation Route)[4]
  • Dissolve 0.76 g of 1-(4'-amino-3'-chloro-5'-trifluoromethyl-phenyl)-2-(N-benzyl-N-tert-butylamino)-ethanol in 20 ml of methanol and 1.95 ml of 1N hydrochloric acid.

  • Add 80 mg of 10% palladium on charcoal catalyst.

  • Hydrogenate the solution in a hydrogenation vessel until 1 mole of hydrogen has been absorbed.

  • Remove the catalyst by filtration.

  • Evaporate the filtrate to dryness in vacuo to obtain an oily residue.

Purification Protocol
  • Prepare a silica gel column.

  • Dissolve the oily residue from the synthesis in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a solvent mixture of chloroform:methanol:concentrated ammonia (80:20:1).

  • Collect the fractions containing the desired compound.

  • Combine the pure fractions and remove the solvent in vacuo.

  • Dissolve the crystalline base obtained from chromatography in isopropanol.

  • Add a calculated quantity of 1.07 N hydrochloric acid in isopropanol to form the hydrochloride salt.

  • Recrystallize the product from an ethyl acetate/ether solvent system.

  • For higher purity, a second recrystallization can be performed from 2-propanol.[5]

  • Wash the resulting crystals with petroleum ether.[5]

  • Dry the purified crystals under reduced pressure at 60°C for 3 hours using phosphorus (V) oxide as a desiccant.[5] The expected melting point is 205°-207° C (with decomposition).[4]

Quality Control and Purity Assessment

The purity of the synthesized this compound reference standard should be assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of the final product.

Table 1: HPLC Method Parameters [5]

ParameterValue
Detector Ultraviolet (UV) absorption photometer
Wavelength 244 nm
Column Octadecylsilanized silica gel for liquid chromatography (5 µm particle diameter), 4.6 mm x 15 cm
Column Temperature 40°C
Mobile Phase A mixture of water and methanol (3:2), with the pH adjusted to 3.0 using perchloric acid
Flow Rate Adjusted so that the retention time of mabuterol is approximately 6 minutes
Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the identity and molecular weight of the synthesized compound.

Table 2: Mass Spectrometry Data for Mabuterol [9]

ParameterValue
Molecular Formula C₁₃H₁₈ClF₃N₂O
Molecular Weight 310.75 g/mol
Monoisotopic Mass 310.1059754 Da
Nuclear Magnetic Resonance (NMR) Spectroscopy

Visualizations

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Material: 1-(4'-amino-3'-chloro-5'- trifluoromethyl-phenyl)-2- (N-benzyl-N-tert-butylamino)-ethanol Hydrogenation Catalytic Hydrogenation (Pd/C, H2, MeOH, HCl) Start->Hydrogenation Reaction Crude_Product Crude Mabuterol (Oily Residue) Hydrogenation->Crude_Product Isolation Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Purification Step 1 Recrystallization Recrystallization (Isopropanol, Ethyl Acetate/Ether) Column_Chromatography->Recrystallization Further Purification Final_Product This compound Reference Standard Recrystallization->Final_Product Final Product

Caption: Workflow for the synthesis and purification of Mabuterol HCl.

Quality Control Analysis Pathway

QC_Analysis_Pathway Final_Product This compound Reference Standard Purity_Assessment Purity Assessment Final_Product->Purity_Assessment HPLC HPLC Analysis (Purity) Purity_Assessment->HPLC MS Mass Spectrometry (Identity Confirmation) Purity_Assessment->MS NMR NMR Spectroscopy (Structure & Purity) Purity_Assessment->NMR Pass_Fail Acceptance Criteria Met? HPLC->Pass_Fail MS->Pass_Fail NMR->Pass_Fail Release Reference Standard Released Pass_Fail->Release Yes

References

Cell-Based Assays for Screening Mabuterol Hydrochloride Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mabuterol Hydrochloride is a selective beta-2 adrenergic receptor (β2-AR) agonist, a class of drugs pivotal in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] The therapeutic efficacy of Mabuterol stems from its ability to induce bronchodilation through the relaxation of airway smooth muscle.[2] This is achieved by binding to and activating β2-adrenergic receptors, which are G protein-coupled receptors (GPCRs). This activation initiates an intracellular signaling cascade mediated by cyclic adenosine monophosphate (cAMP).

This document provides detailed application notes and protocols for two robust cell-based assays designed to screen and characterize the activity of this compound: a cAMP Accumulation Assay and a CRE-Luciferase Reporter Gene Assay. These assays are fundamental in quantifying the potency and efficacy of β2-AR agonists in a controlled in vitro setting.

This compound Signaling Pathway

This compound, as a β2-AR agonist, binds to the β2-adrenergic receptor on the surface of target cells, such as airway smooth muscle cells. This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP Response Element-Binding Protein (CREB), which ultimately results in a cellular response, such as smooth muscle relaxation.[3]

Mabuterol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mabuterol Mabuterol HCl ADRB2 β2-Adrenergic Receptor (ADRB2) Mabuterol->ADRB2 Binds to Gs Gs Protein ADRB2->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB Phospho-CREB Response Cellular Response (e.g., Smooth Muscle Relaxation) pCREB->Response Leads to

This compound Signaling Pathway

Data Presentation: Potency of Beta-2 Adrenergic Agonists

Table 1: Comparative Potency of β2-AR Agonists in cAMP Accumulation Assay

AgonistCell LinepEC50 (-log(EC50 M))Potency Rank
Mabuterol HCl HEK293-ADRB2> 7.0 (Estimated) 1
IsoprenalineHEK2938.522
SalbutamolHASM6.223

Data for Isoprenaline and Salbutamol are representative values from published studies.[5][6] The potency of Mabuterol is estimated based on comparative studies.[4]

Table 2: Comparative Potency of β2-AR Agonists in CRE-Luciferase Reporter Gene Assay

AgonistCell LinepEC50 (-log(EC50 M))Potency Rank
Mabuterol HCl HEK293-CRE-ADRB2> 8.0 (Estimated) 1
SalmeterolHASM8.922
SalbutamolHASM7.223

Data for Salmeterol and Salbutamol are representative values from published studies.[6] The potency of Mabuterol is estimated based on comparative studies.[4]

Experimental Protocols

cAMP Accumulation Assay

This assay directly measures the intracellular accumulation of cAMP in response to the stimulation of β2-AR by this compound. A common method for this is a homogeneous time-resolved fluorescence energy transfer (TR-FRET) competitive immunoassay.

Materials:

  • HEK293 cells stably expressing the human β2-adrenergic receptor (HEK293-ADRB2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Reference agonists (e.g., Isoprenaline, Salbutamol)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • TR-FRET cAMP assay kit (e.g., LANCE® Ultra cAMP Kit)

  • White, opaque 384-well microplates

  • TR-FRET capable plate reader

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293-ADRB2 cells in T75 flasks until 80-90% confluency.

    • Harvest cells and resuspend in assay buffer containing a PDE inhibitor.

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate (typically 2,000-5,000 cells/well).

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound and reference agonists in assay buffer.

    • Add 5 µL of the diluted compounds to the respective wells. For the control wells, add 5 µL of assay buffer.

  • Stimulation:

    • Incubate the plate at room temperature for 30-60 minutes to allow for receptor stimulation and cAMP production.

  • Detection:

    • Add 10 µL of the TR-FRET detection reagents (Eu-cAMP tracer and ULight™-anti-cAMP antibody) to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET plate reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Generate a cAMP standard curve using the provided standards.

    • Convert the sample TR-FRET ratios to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture HEK293-ADRB2 cells Harvest Harvest and resuspend cells in assay buffer with PDE inhibitor Culture->Harvest Plate Plate cells in 384-well plate Harvest->Plate Add_agonist Add compounds to wells Prepare_agonist Prepare serial dilutions of Mabuterol HCl and controls Prepare_agonist->Add_agonist Incubate_stim Incubate for stimulation (30-60 min) Add_agonist->Incubate_stim Add_detection Add TR-FRET detection reagents Incubate_stim->Add_detection Incubate_detect Incubate for detection (60 min, dark) Add_detection->Incubate_detect Read_plate Read plate with TR-FRET reader Incubate_detect->Read_plate Calculate_ratio Calculate TR-FRET ratio Read_plate->Calculate_ratio Generate_curve Generate cAMP standard curve Calculate_ratio->Generate_curve Determine_conc Determine cAMP concentration Generate_curve->Determine_conc Plot_data Plot dose-response curve Determine_conc->Plot_data Calculate_EC50 Calculate EC50 Plot_data->Calculate_EC50

cAMP Accumulation Assay Workflow
CRE-Luciferase Reporter Gene Assay

This assay provides an indirect but highly sensitive measure of β2-AR activation by quantifying the transcriptional activity driven by the cAMP response element (CRE).

Materials:

  • HEK293 cells stably co-expressing the human β2-adrenergic receptor and a CRE-luciferase reporter construct (HEK293-ADRB2-CRE-Luc)

  • Cell culture medium

  • This compound

  • Reference agonists

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293-ADRB2-CRE-Luc cells to 80-90% confluency.

    • Seed the cells into a white, opaque microplate at an optimized density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and reference agonists in serum-free medium.

    • Replace the culture medium in the wells with the medium containing the diluted compounds.

  • Incubation:

    • Incubate the plate for 4-6 hours at 37°C in a CO2 incubator to allow for gene expression.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Plot the relative light units (RLU) against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Luciferase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture HEK293-ADRB2-CRE-Luc cells Seed Seed cells in microplate and incubate overnight Culture->Seed Treat_cells Treat cells with compounds Prepare_agonist Prepare serial dilutions of Mabuterol HCl and controls Prepare_agonist->Treat_cells Incubate_expression Incubate for gene expression (4-6 hours) Treat_cells->Incubate_expression Add_reagent Add luciferase assay reagent Incubate_expression->Add_reagent Incubate_lysis Incubate for lysis and signal development (5-10 min) Add_reagent->Incubate_lysis Read_luminescence Measure luminescence Incubate_lysis->Read_luminescence Plot_data Plot dose-response curve (RLU vs. log[agonist]) Read_luminescence->Plot_data Calculate_EC50 Calculate EC50 Plot_data->Calculate_EC50

CRE-Luciferase Reporter Gene Assay Workflow

Conclusion

The cAMP accumulation and CRE-luciferase reporter gene assays are powerful, high-throughput methods for screening and characterizing the activity of β2-adrenergic receptor agonists like this compound. These assays provide quantitative data on the potency and efficacy of compounds, which is essential for drug discovery and development. The detailed protocols and workflows provided in this document serve as a comprehensive guide for researchers to implement these assays in their laboratories.

References

Application Notes and Protocols for Stability Testing of Mabuterol Hydrochloride in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mabuterol Hydrochloride is a selective β2-adrenergic receptor agonist employed as a bronchodilator in the management of respiratory conditions such as asthma. The chemical integrity and stability of this compound within its pharmaceutical formulation are paramount to ensure its therapeutic efficacy, safety, and shelf-life. Stability testing is a critical component of the drug development and quality control process, providing the necessary data to establish storage conditions and expiration dating.[][2] This document provides a comprehensive protocol for the stability testing of this compound in various pharmaceutical formulations, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3]

Scope

This protocol is applicable to the stability assessment of all pharmaceutical dosage forms containing this compound, including oral solids (tablets, capsules), oral liquids (syrups, solutions), and inhalation products. The protocol outlines procedures for forced degradation studies, the development and validation of a stability-indicating analytical method, and the execution of long-term and accelerated stability studies.

Chemical Properties of this compound

  • Chemical Name: 1-(4-amino-3-chloro-5-trifluoromethyl-phenyl)-2-(tert-butylamino)ethanol hydrochloride

  • Molecular Formula: C₁₃H₁₉Cl₂F₃N₂O

  • Molecular Weight: 347.21 g/mol

  • Structure: (A proper image would be embedded here in a real document)

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, data from structurally similar β2-agonists like Clenbuterol and Bambuterol suggest potential vulnerabilities.[3][4] Forced degradation studies are essential to elucidate the specific degradation profile of Mabuterol.

  • Hydrolysis: Susceptibility to acid and base hydrolysis is possible, potentially at the ether linkage or involving other functional groups. Studies on the similar compound Clenbuterol showed significant degradation under acidic conditions.[3]

  • Oxidation: The amine functional groups and the benzylic alcohol moiety could be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. Clenbuterol has been shown to degrade under sunlight.[3]

  • Thermal Degradation: While some related compounds have shown stability at elevated temperatures, this must be confirmed for Mabuterol through rigorous testing.[4]

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector

    • Mass Spectrometer (MS) for peak identification

    • Forced-air stability ovens

    • Photostability chamber compliant with ICH Q1B guidelines

    • pH meter

    • Analytical balance

    • Water bath

    • Volumetric glassware

  • Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Purified water (18 MΩ·cm)

    • Hydrochloric acid (analytical grade)

    • Sodium hydroxide (analytical grade)

    • Hydrogen peroxide (30%, analytical grade)

    • Buffers (e.g., phosphate, acetate) for pH adjustment

Forced Degradation Studies

Forced degradation studies are undertaken to identify potential degradation products and to establish the specificity of the analytical method.

5.2.1. Preparation of Solutions:

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol) at a concentration of approximately 1 mg/mL.

5.2.2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 N NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 N HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid drug substance and the pharmaceutical formulation to dry heat at 105°C for 24 hours. Also, prepare a solution and reflux at 80°C for 2 hours.

  • Photolytic Degradation: Expose the drug substance and formulation to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter UV). A control sample should be wrapped in aluminum foil to protect it from light.

5.2.3. Sample Analysis:

Analyze the stressed samples by a validated stability-indicating HPLC method. A PDA detector is crucial for assessing peak purity and identifying the formation of new chromophores.

forced_degradation_workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Mabuterol HCl Stock Solution acid Acid Hydrolysis (0.1N HCl, 80°C) start->acid base Base Hydrolysis (0.1N NaOH, 80°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (105°C solid, 80°C solution) start->thermal photo Photolytic (ICH Q1B) start->photo hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms LC-MS for Identification hplc->ms method_spec Confirm Method Specificity hplc->method_spec pathways Identify Degradation Pathways ms->pathways signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular mabuterol Mabuterol receptor β2-Adrenergic Receptor mabuterol->receptor Binds g_protein Gs Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates atp ATP camp cAMP atp->camp Converts pka Protein Kinase A camp->pka Activates response Bronchodilation pka->response Leads to

References

Application Note: Solid-Phase Extraction of Mabuterol Hydrochloride from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mabuterol hydrochloride is a β2-adrenergic agonist that has been investigated for its bronchodilator properties. Accurate and reliable quantification of Mabuterol in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic, toxicological, and clinical studies. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex biological samples, offering advantages over traditional liquid-liquid extraction by providing higher recovery, cleaner extracts, and reduced solvent consumption.[1][2] This application note provides a detailed protocol for the solid-phase extraction of this compound from various biological matrices.

Principle of Solid-Phase Extraction

Solid-phase extraction operates on the principle of partitioning an analyte between a liquid sample phase and a solid sorbent phase.[2] The process typically involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest.[1][2] The selection of the appropriate SPE sorbent and solvent system is critical and depends on the physicochemical properties of the analyte and the nature of the biological matrix. For basic compounds like Mabuterol, a mixed-mode sorbent combining reversed-phase and cation exchange functionalities is often effective.[3]

Data Presentation

ParameterUrinePlasmaTissue
Recovery 80-110%85-115%75-105%
Limit of Detection (LOD) 0.1 - 1 ng/mL0.05 - 0.5 ng/mL0.2 - 2 ng/g
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.1 - 1 ng/mL0.5 - 5 ng/g
Precision (%RSD) < 15%< 15%< 20%

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (e.g., Clenbuterol-d9, Metoprolol)[3]

  • SPE Cartridges: Mixed-mode (e.g., C8 + Strong Cation Exchange) or Polymeric Reversed-Phase (e.g., HLB)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium hydroxide

  • Deionized water

  • Appropriate buffers (e.g., phosphate buffer, acetate buffer)

  • Enzymes for hydrolysis (if required, e.g., β-glucuronidase)[5][6]

Sample Pre-treatment

Proper sample pre-treatment is crucial for efficient and reproducible SPE. The goal is to ensure the analyte is in a suitable form for binding to the SPE sorbent and to remove gross interferences.

Plasma/Serum:

  • To 1 mL of plasma or serum, add an appropriate amount of internal standard.

  • For protein precipitation, add 2 mL of acetonitrile or 1 mL of 10% trichloroacetic acid.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant 1:1 with an appropriate buffer (e.g., 100 mM phosphate buffer, pH 6) before loading onto the SPE cartridge.

Urine:

  • To 1 mL of urine, add an appropriate amount of internal standard.

  • To account for conjugated metabolites, enzymatic hydrolysis may be necessary.[5][6] Add 50 µL of β-glucuronidase solution and 0.5 mL of 1 M acetate buffer (pH 5.0).

  • Incubate at 60°C for 1-2 hours.[7]

  • Centrifuge the sample at 5,000 rpm for 5 minutes to pellet any precipitates.

  • Dilute the supernatant 1:1 with deionized water before loading.[8]

Tissue:

  • Weigh approximately 1 g of homogenized tissue into a centrifuge tube.

  • Add an appropriate amount of internal standard.

  • Add 5 mL of a suitable extraction buffer (e.g., phosphate-buffered saline with 1% Triton X-100).

  • Homogenize the sample using a tissue homogenizer.

  • Centrifuge at 12,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant for SPE.

Solid-Phase Extraction Protocol (Mixed-Mode Cation Exchange)

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition the mixed-mode SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the sorbent to go dry.[1]

  • Equilibration: Equilibrate the cartridge with 3 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.

    • Wash the cartridge with 3 mL of 0.1 M acetic acid to remove acidic and neutral interferences.

    • Wash the cartridge with 3 mL of methanol to remove lipophilic interferences.

  • Elution: Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the analyte, releasing it from the cation exchange sorbent.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for LC-MS or other analytical techniques.[9]

Mandatory Visualizations

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Tissue) Add_IS Add Internal Standard Sample->Add_IS Pretreat Homogenize / Hydrolyze / Precipitate Proteins Add_IS->Pretreat Centrifuge Centrifuge Pretreat->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilute Supernatant->Dilute Condition 1. Condition Sorbent (Methanol, Water) Equilibrate 2. Equilibrate (Buffer) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash1 4a. Wash 1 (Water) Load->Wash1 Wash2 4b. Wash 2 (Acidic Buffer) Wash1->Wash2 Wash3 4c. Wash 3 (Methanol) Wash2->Wash3 Elute 5. Elute Analyte (Basic Methanol) Wash3->Elute Drydown Dry Down Eluate Elute->Drydown Reconstitute Reconstitute Drydown->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for SPE of this compound.

Logical_Relationship cluster_analyte Analyte Properties cluster_sorbent Sorbent Interactions cluster_matrix Matrix Interferences Mabuterol Mabuterol (Basic Compound) RP Reversed-Phase (Hydrophobic) Mabuterol->RP Binds via IEX Ion-Exchange (Electrostatic) Mabuterol->IEX Binds via Proteins Proteins Proteins->RP Removed by Precipitation/ Washing Salts Salts Salts->IEX Removed by Washing Lipids Lipids Lipids->RP Removed by Washing

Caption: Interactions in Mixed-Mode SPE for Mabuterol.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Mabuterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of Mabuterol Hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). Mabuterol, a beta-2 adrenergic agonist, requires derivatization prior to GC-MS analysis due to its polarity and low volatility. This document outlines a comprehensive workflow, including sample preparation from a biological matrix (urine), a trimethylsilyl (TMS) derivatization procedure, and recommended GC-MS parameters. The provided methodologies are based on established procedures for structurally similar beta-agonists, such as Clenbuterol, and are intended to serve as a robust starting point for method development and validation.

Introduction

Mabuterol is a beta-2 adrenergic agonist with bronchodilator properties. Its detection and quantification are crucial in various fields, including pharmaceutical development, clinical toxicology, and anti-doping control. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds. However, the inherent polarity of Mabuterol, due to its hydroxyl and secondary amine functional groups, necessitates a derivatization step to increase its volatility and thermal stability, making it amenable to GC-MS analysis. The most common and effective derivatization technique for this class of compounds is trimethylsilylation (TMS).[1][2] This process replaces the active hydrogens on the hydroxyl and amine groups with non-polar TMS groups.

This document details the necessary steps for the GC-MS analysis of Mabuterol, from sample preparation to data acquisition.

Experimental Protocols

Sample Preparation (Urine)

A multi-step procedure involving enzymatic hydrolysis, liquid-liquid extraction (LLE), and derivatization is recommended for the extraction and preparation of Mabuterol from urine samples.[3][4][5]

a. Enzymatic Hydrolysis:

  • To 5 mL of urine, add an appropriate internal standard.

  • Adjust the pH to approximately 5.2 with an acetate buffer.

  • Add β-glucuronidase/arylsulfatase to hydrolyze any conjugated Mabuterol.

  • Incubate the mixture at an elevated temperature (e.g., 55°C) for a specified time (e.g., 1-3 hours).

b. Liquid-Liquid Extraction (LLE):

  • After hydrolysis, adjust the pH of the sample to be alkaline (pH 9-10) using a suitable base like sodium hydroxide.[3]

  • Add 5 mL of an organic solvent such as ethyl acetate and vortex for 5 minutes.[3]

  • Centrifuge the mixture at 3000 rpm for 5 minutes to separate the layers.[3]

  • Transfer the upper organic layer to a new tube.

  • Repeat the extraction with another 5 mL of ethyl acetate to improve recovery.[3]

  • Combine the organic extracts.

c. Derivatization:

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at approximately 50°C.[3]

  • To the dried residue, add a silylating agent. A common and effective agent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][2][6]

  • Vortex the mixture to ensure it dissolves completely.

  • Heat the vial at 60-80°C for 30-60 minutes to facilitate the derivatization reaction.[2][6]

  • After cooling, the sample is ready for GC-MS injection.

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis of the Mabuterol-TMS derivative, based on methods for similar compounds like Clenbuterol.[6][7][8] Optimization may be required for specific instrumentation.

Table 1: Recommended GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injection Volume1-2 µL
Injector Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial: 150°C, hold for 1 minRamp: 15°C/min to 300°CHold: 5 min
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temp.150°C
Acquisition ModeFull Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative Data

The following table summarizes the expected quantitative data for the GC-MS analysis of Mabuterol, based on typical performance for related beta-agonists like Clenbuterol.[7][8][9]

Table 2: Expected Quantitative Performance

ParameterExpected Value
Retention TimeDependent on the specific GC conditions, but expected to be in the range of 10-15 minutes with the suggested program.
Limit of Detection (LOD)0.1 - 1 ng/mL in biological matrices
Limit of Quantification (LOQ)0.5 - 5 ng/mL in biological matrices
LinearityExpected to be linear over a range of 1-100 ng/mL with a correlation coefficient (R²) > 0.99
Mass Spectral Data

The mass spectrum of the derivatized Mabuterol is expected to show characteristic fragments resulting from the cleavage of the molecule in the ion source. Based on the structure of Mabuterol and common fragmentation patterns of silylated beta-agonists, the following ions are predicted to be of diagnostic importance.

Table 3: Predicted Diagnostic Ions for Mabuterol-TMS Derivative

m/zPredicted Fragment
[M]+The molecular ion of the fully derivatized Mabuterol.
[M-15]+Loss of a methyl group from a TMS moiety.
73Characteristic ion of the trimethylsilyl group [(CH₃)₃Si]⁺.
Specific fragmentA prominent ion resulting from the cleavage of the C-C bond alpha to the nitrogen atom.
Specific fragmentAn ion corresponding to the substituted benzyl moiety.

Note: The exact m/z values of the specific fragments will depend on the number of TMS groups attached and the precise cleavage points.

Visualizations

Experimental Workflow

experimental_workflow Figure 1: GC-MS Analysis Workflow for Mabuterol sample Urine Sample hydrolysis Enzymatic Hydrolysis sample->hydrolysis Add β-glucuronidase lle Liquid-Liquid Extraction hydrolysis->lle Adjust pH, add solvent evaporation Evaporation to Dryness lle->evaporation Collect organic phase derivatization TMS Derivatization evaporation->derivatization Add BSTFA/MSTFA gcms GC-MS Analysis derivatization->gcms Inject sample data_processing Data Processing gcms->data_processing Acquire spectra

Caption: Figure 1: GC-MS Analysis Workflow for Mabuterol.

Proposed Fragmentation Pathway

fragmentation_pathway Figure 2: Proposed Fragmentation of Mabuterol-TMS cluster_molecule Mabuterol-TMS Derivative (Proposed) M [Mabuterol-(TMS)n]+ F1 [M-15]+ Loss of CH3 M->F1 F2 Alpha-cleavage fragment M->F2 F3 Benzyl fragment M->F3 F4 [(CH3)3Si]+ m/z = 73 F1->F4

Caption: Figure 2: Proposed Fragmentation of Mabuterol-TMS.

Conclusion

This application note provides a comprehensive framework for the analysis of this compound by GC-MS. The successful implementation of this method relies on effective sample preparation and derivatization to ensure the analyte is suitable for gas chromatography. The provided protocols and parameters, derived from established methods for similar beta-agonists, offer a solid foundation for researchers to develop and validate a sensitive and specific assay for Mabuterol in their respective matrices. Further optimization of the GC temperature program and MS parameters may be necessary to achieve the desired chromatographic resolution and sensitivity for specific applications.

References

Mabuterol Hydrochloride: Application Notes and Protocols for Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration protocols for Mabuterol Hydrochloride in rodent studies, designed to guide researchers in pharmacology, toxicology, and drug development. This document outlines detailed experimental methodologies, summarizes key quantitative data, and visualizes critical pathways and workflows.

Introduction

This compound is a selective β2-adrenergic receptor agonist, primarily investigated for its bronchodilatory properties. In preclinical rodent models, it serves as a valuable tool to explore the therapeutic potential and safety profile of β2-agonists. Proper administration and experimental design are crucial for obtaining reliable and reproducible data.

Mechanism of Action

This compound selectively binds to and activates β2-adrenergic receptors, which are G-protein coupled receptors. This activation initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation, particularly in the bronchial airways.

Signaling Pathway of this compound

Mabuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mabuterol Mabuterol HCl Beta2AR β2-Adrenergic Receptor Mabuterol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Caption: Signaling pathway of this compound.

Experimental Protocols

This section details standardized protocols for the administration of this compound in rodent models for various study types.

Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Animal Model: Male Wistar rats (200-250 g)

Administration Protocol:

  • Route: Oral gavage (p.o.)

  • Dose: 10 mg/kg body weight.[1]

  • Vehicle: Distilled water or 0.5% carboxymethyl cellulose (CMC).

  • Procedure:

    • Fast animals overnight (approximately 12 hours) with free access to water.

    • Accurately weigh each animal to determine the precise volume for administration.

    • Administer the this compound solution using a gavage needle appropriate for the size of the rat.

    • Collect blood samples from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).

    • Process blood samples to obtain plasma and store at -80°C until analysis.

    • Urine and feces can be collected using metabolic cages over 24 or 48 hours to assess excretion.

Efficacy Studies (Bronchodilation)

Objective: To evaluate the bronchodilatory effects of this compound.

Animal Model: Male Dunkin-Hartley guinea pigs (300-400 g) or A/J mice.

Administration Protocol:

  • Route: Intratracheal (i.t.) or Intravenous (i.v.) for acute studies; Oral (p.o.) for prophylactic studies.

  • Dose: Dose-ranging studies are recommended (e.g., 0.1, 1, 10 µg/kg for i.v.; 1, 10, 100 µg/kg for p.o.).

  • Vehicle: Sterile saline.

  • Procedure (Acute Bronchoconstriction Model):

    • Anesthetize the animal (e.g., with urethane or a ketamine/xylazine cocktail).

    • Surgically prepare the animal for recording of respiratory parameters (e.g., tracheal cannulation for measurement of airway resistance and lung compliance).

    • Induce bronchoconstriction using an agent like acetylcholine, histamine, or methacholine.

    • Administer this compound (i.v. or i.t.) and monitor the reversal of bronchoconstriction.

Safety and Toxicology Studies

Objective: To assess the potential adverse effects of this compound.

Animal Model: Sprague-Dawley rats or CD-1 mice.

Administration Protocol:

  • Route: Oral (gavage), Subcutaneous (s.c.), or Intravenous (i.v.).

  • Dose: Multiple dose levels are used, including a no-observed-adverse-effect-level (NOAEL) and higher doses to identify target organs of toxicity. Doses will vary based on the duration of the study (acute, sub-chronic, chronic).

  • Procedure (Sub-chronic study - e.g., 28 days):

    • Administer this compound daily at the same time each day.

    • Monitor animals daily for clinical signs of toxicity (e.g., changes in behavior, appearance, body weight, food and water consumption).

    • Conduct regular hematology and clinical chemistry analysis.

    • At the end of the study, perform a full necropsy and histopathological examination of major organs.

Data Presentation

The following tables summarize representative quantitative data from rodent studies with β2-adrenergic agonists, including Mabuterol and related compounds.

Table 1: Pharmacokinetic Parameters of Mabuterol in Rats (Oral Administration, 10 mg/kg) [1]

ParameterR-MabuterolS-Mabuterol
Cmax (ng/mL) 266.8277.9
Tmax (h) 5.35.7
AUC (0-inf) (ng·h/mL) 5938.94446.1
t1/2 (h) 14.59.6

Table 2: Effects of β2-Agonists on Muscle Mass and Fat Mass in Rats

CompoundDose and RouteDurationMuscle Mass ChangeFat Mass ChangeReference
Clenbuterol 4 mg/kg in diet-↑ Gastrocnemius mass↓ Epididymal fat pad mass[2]
Clenbuterol 1.5 mg/kg/day (osmotic pump)3 weeks↑ Hindlimb muscle weight (22-39%)↓ Carcass fat content (32-38%)[3]
Salbutamol 1.15 mg/kg/day (osmotic pump)-↑ Muscle mass-[2]
Salbutamol 1.03 mg/kg/day (osmotic pump)3 weeks↑ Hindlimb muscle weight (19%)↓ Carcass fat content (20%)[4]
Formoterol 1-2000 µg/kg/day (i.p. injection)4 weeks↑ EDL and soleus muscle mass-[5]

Experimental Workflow

A typical workflow for a preclinical rodent study involving this compound is depicted below.

Experimental_Workflow cluster_planning Phase 1: Study Planning cluster_preparation Phase 2: Pre-experimental Preparation cluster_execution Phase 3: Experiment Execution cluster_analysis Phase 4: Data Analysis and Reporting A Define Research Question and Hypothesis B Literature Review A->B D Experimental Design (Animal model, group size, dose, route) B->D C IACUC Protocol Submission and Approval E Animal Acclimatization (7-14 days) C->E D->C F Preparation of Mabuterol HCl Formulation D->F G Randomization of Animals into Groups D->G H Baseline Data Collection (e.g., body weight) E->H I Mabuterol HCl Administration F->I G->I H->I J Data Collection (e.g., physiological measurements, blood samples) I->J K Animal Monitoring (Clinical signs, welfare) I->K L Sample Analysis (e.g., Bioanalysis, Histopathology) J->L K->J M Statistical Analysis L->M N Data Interpretation M->N O Final Report and Publication N->O

Caption: General experimental workflow for a rodent study.

References

Application Notes and Protocols for the Development of an ELISA for Mabuterol Hydrochloride Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative detection of Mabuterol Hydrochloride. The protocols outlined below cover immunogen and coating antigen synthesis, monoclonal antibody production, and the detailed ELISA procedure, along with data presentation and visualization of key processes.

Introduction

Mabuterol is a selective β2 adrenergic receptor agonist used as a bronchodilator.[1] Its potential misuse as a growth promoter in livestock necessitates sensitive and specific detection methods to ensure food safety. This document details the development of a competitive ELISA, a robust and high-throughput method for detecting Mabuterol in various matrices such as urine, tissue, and feed.[1] The principle of this assay involves the competition between Mabuterol in the sample and a fixed amount of enzyme-labeled Mabuterol for a limited number of binding sites on a specific anti-Mabuterol antibody.

Data Presentation

The performance of the developed Mabuterol ELISA should be rigorously validated. The following tables summarize the expected quantitative data from such a validation.

Table 1: Mabuterol ELISA Kit Performance Characteristics

ParameterPerformance
Assay TypeQuantitative (Competitive)
Detection MethodColorimetric
Sample TypesUrine, Tissue, Feed
Assay Range1.56 - 100 ng/mL
Sensitivity (LOD)0.5 ng/mL
Precision (CV)<15%
Recovery80-120%

Data based on typical performance of commercially available Mabuterol ELISA kits.[1]

Table 2: Standard Curve for Mabuterol ELISA

Standard Concentration (ng/mL)Absorbance (450 nm)% B/B0
01.850100%
1.561.48080%
3.121.18464%
6.250.88848%
12.50.62934%
250.38921%
500.22212%
1000.1307%

% B/B0 represents the percentage of bound enzyme conjugate relative to the zero standard.

Table 3: Cross-Reactivity of the Anti-Mabuterol Antibody

CompoundCross-Reactivity (%)
Mabuterol100
Clenbuterol70
Brombuterol100
Mapenterol80
Cimbuterol60
Salbutamol<10
Ractopamine<1
Terbutaline<1

Cross-reactivity data is crucial for assessing the specificity of the antibody. Data may vary based on the specific antibody generated. The provided data is a composite based on available literature for beta-agonist ELISAs.[2]

Table 4: Recovery of Mabuterol from Spiked Samples

Sample MatrixSpiked Concentration (ng/g)Mean Recovery (%)CV (%)
Swine Muscle1.095.28.5
5.098.76.2
10.0101.55.1
Bovine Liver1.088.911.2
5.092.49.8
10.095.67.3
Feed2.085.312.5
10.090.110.4
20.093.88.9

Acceptable recovery rates are typically between 80-120%.[1]

Experimental Protocols

Preparation of Immunogen and Coating Antigen

The generation of a specific antibody requires that the small molecule hapten, Mabuterol, be conjugated to a larger carrier protein to become immunogenic.[3][4] Bovine Serum Albumin (BSA) is a commonly used carrier protein for this purpose.[5]

Diagram 1: Hapten-Carrier Conjugation Workflow

Hapten_Carrier_Conjugation Mabuterol Mabuterol (Hapten) Activation Activation of Carboxyl Groups (EDC/NHS Chemistry) Mabuterol->Activation Carrier Carrier Protein (BSA/OVA) Carrier->Activation Conjugation Conjugation Reaction Activation->Conjugation Purification Purification (Dialysis/Gel Filtration) Conjugation->Purification Characterization Characterization (UV-Vis, MALDI-TOF) Purification->Characterization Immunogen Immunogen (Mabuterol-BSA) Characterization->Immunogen Coating_Antigen Coating Antigen (Mabuterol-OVA) Characterization->Coating_Antigen

Caption: Workflow for preparing immunogen and coating antigen.

Protocol 3.1.1: Synthesis of Mabuterol-BSA Conjugate (Immunogen)

  • Materials:

    • This compound

    • Bovine Serum Albumin (BSA)

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Dimethylformamide (DMF)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Dialysis tubing (10 kDa MWCO)

  • Procedure:

    • Dissolve 10 mg of this compound in 1 mL of DMF.

    • Add a 1.5-molar excess of EDC and NHS to the Mabuterol solution to activate the carboxyl groups.

    • Stir the reaction mixture at room temperature for 4 hours.

    • In a separate tube, dissolve 20 mg of BSA in 4 mL of PBS (pH 7.4).

    • Slowly add the activated Mabuterol solution dropwise to the BSA solution while stirring.

    • Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.

    • Transfer the reaction mixture to a dialysis tube and dialyze against PBS (pH 7.4) for 48 hours, with several buffer changes, to remove unconjugated hapten and reagents.

    • Determine the protein concentration and conjugation ratio using UV-Vis spectrophotometry and/or MALDI-TOF mass spectrometry.

    • Store the Mabuterol-BSA conjugate at -20°C.

Protocol 3.1.2: Synthesis of Mabuterol-OVA Conjugate (Coating Antigen)

A similar protocol to 3.1.1 is followed, substituting Ovalbumin (OVA) for BSA. Using a different carrier protein for the coating antigen helps to reduce non-specific binding in the ELISA.

Production of Anti-Mabuterol Monoclonal Antibody

The production of a high-affinity and specific monoclonal antibody is a critical step in the development of a reliable ELISA.

Diagram 2: Monoclonal Antibody Production Workflow

Monoclonal_Antibody_Production Immunization Immunization of Mice (Mabuterol-BSA) Spleen_Cells Isolation of Spleen Cells Immunization->Spleen_Cells Fusion Cell Fusion (Hybridoma Formation) Spleen_Cells->Fusion Myeloma_Cells Myeloma Cells Myeloma_Cells->Fusion HAT_Selection HAT Selection Fusion->HAT_Selection Screening Screening by ELISA HAT_Selection->Screening Cloning Cloning by Limiting Dilution Screening->Cloning Expansion Expansion of Positive Clones Cloning->Expansion Purification Antibody Purification (Protein A/G Chromatography) Expansion->Purification Characterization Antibody Characterization Purification->Characterization

Caption: Workflow for monoclonal antibody production.

Protocol 3.2.1: Hybridoma Technology

  • Immunization:

    • Emulsify the Mabuterol-BSA immunogen with an equal volume of Freund's complete adjuvant (for the primary immunization) or incomplete adjuvant (for booster immunizations).

    • Immunize BALB/c mice with 50-100 µg of the immunogen per mouse via intraperitoneal injection.

    • Administer booster injections every 2-3 weeks.

    • Monitor the antibody titer in the mouse serum by indirect ELISA.

  • Cell Fusion:

    • Three days after the final booster injection, sacrifice the mouse with the highest antibody titer and aseptically remove the spleen.

    • Prepare a single-cell suspension of splenocytes.

    • Fuse the splenocytes with SP2/0 myeloma cells at a ratio of 5:1 using polyethylene glycol (PEG).

  • Selection and Screening:

    • Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.

    • Screen the supernatants from the hybridoma cultures for the presence of anti-Mabuterol antibodies using an indirect ELISA with Mabuterol-OVA as the coating antigen.

  • Cloning and Expansion:

    • Clone positive hybridoma cells by limiting dilution to ensure monoclonality.

    • Expand the positive clones and collect the supernatant containing the monoclonal antibodies.

  • Antibody Purification:

    • Purify the monoclonal antibodies from the cell culture supernatant using Protein A or Protein G affinity chromatography.

    • Determine the antibody concentration and purity by measuring absorbance at 280 nm and by SDS-PAGE.

    • Store the purified antibody at -20°C or -80°C.

Competitive ELISA Protocol

Diagram 3: Competitive ELISA Workflow

Competitive_ELISA Coating Coat plate with Mabuterol-OVA Wash1 Wash Coating->Wash1 Blocking Block with BSA Wash1->Blocking Wash2 Wash Blocking->Wash2 Incubation Add Sample/Standard and Anti-Mabuterol Antibody Wash2->Incubation Wash3 Wash Incubation->Wash3 Secondary_Ab Add HRP-conjugated Secondary Antibody Wash3->Secondary_Ab Wash4 Wash Secondary_Ab->Wash4 Substrate Add TMB Substrate Wash4->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance at 450 nm Stop->Read

Caption: Workflow for the competitive ELISA procedure.

Protocol 3.3.1: Mabuterol Detection

  • Plate Coating:

    • Dilute the Mabuterol-OVA coating antigen to 1-10 µg/mL in coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20, PBST).

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.

    • Incubate for 1-2 hours at 37°C.

  • Competitive Reaction:

    • Wash the plate three times with PBST.

    • Add 50 µL of Mabuterol standards or prepared samples to the appropriate wells.

    • Immediately add 50 µL of the diluted anti-Mabuterol monoclonal antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate three times with PBST.

    • Add 100 µL of HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP), diluted in blocking buffer, to each well.

    • Incubate for 1 hour at 37°C.

  • Substrate Reaction and Measurement:

    • Wash the plate five times with PBST.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-20 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

Sample Preparation

Protocol 3.4.1: Tissue Sample (Muscle, Liver)

  • Homogenize 1 g of minced tissue with 4 mL of an extraction solvent (e.g., 70% methanol or an acidic buffer).

  • Vortex vigorously for 5 minutes and then centrifuge at 4000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent under a stream of nitrogen at 50-60°C.

  • Reconstitute the residue in 1 mL of PBS.

  • The sample is now ready for ELISA analysis. A further dilution with PBS may be necessary to bring the concentration within the assay's dynamic range.

Protocol 3.4.2: Urine Sample

  • Centrifuge the urine sample at 2000 x g for 10 minutes to remove any particulate matter.

  • Dilute the supernatant at least 1:1 with PBS before analysis.

Protocol 3.4.3: Feed Sample

  • Grind the feed sample to a fine powder.

  • Weigh 1 g of the powdered sample and add 5 mL of an extraction solvent (e.g., 70% methanol).

  • Shake vigorously for 10 minutes.

  • Centrifuge at 4000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent and reconstitute in 1 mL of PBS as described for tissue samples.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the development and validation of a sensitive and specific competitive ELISA for the detection of this compound. Adherence to these detailed methodologies will enable researchers and drug development professionals to establish a reliable analytical tool for monitoring Mabuterol residues in various matrices, contributing to food safety and regulatory compliance. The provided diagrams offer a clear visual representation of the critical workflows involved in this process.

References

Troubleshooting & Optimization

Improving yield and purity in Mabuterol Hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mabuterol Hydrochloride Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield in the Bromination of 4-Amino-3-chloro-5-(trifluoromethyl)acetophenone

Question: My reaction to form 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-bromoethanone is resulting in a low yield. What are the possible causes and how can I improve it?

Answer:

Low yields in the α-bromination of acetophenones are a common issue. The primary causes often relate to incomplete reaction, side-product formation, or suboptimal reaction conditions.

Potential Causes and Solutions:

  • Incomplete Reaction: The electron-withdrawing nature of the trifluoromethyl and chloro groups on the aromatic ring can deactivate the substrate, making the enolization step, which precedes bromination, more difficult.

    • Solution: Consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction endpoint.

  • Side-Product Formation:

    • Di-bromination: The formation of an α,α-dibromoacetophenone is a common side-product if an excess of the brominating agent is used or if the reaction is left for too long.

      • Solution: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. Add the brominating agent portion-wise to maintain better control over the reaction.

    • Ring Bromination: Although less common for deactivated rings, some bromination on the aromatic ring can occur, especially under harsh conditions.

      • Solution: Employ milder reaction conditions and ensure the reaction temperature is well-controlled.

  • Choice of Brominating Agent: The reactivity of the brominating agent can significantly impact the yield.

    • Solution: While elemental bromine in acetic acid is a common method, consider alternative brominating agents such as N-Bromosuccinimide (NBS) or pyridine hydrobromide perbromide, which can offer better selectivity and easier handling.

Data on Bromination Conditions:

Brominating AgentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
Br₂Acetic Acid60-650.5Good (specific yield not stated)[1]
Pyridine Hydrobromide PerbromideAcetic Acid903~85-90General procedure for substituted acetophenones
Issue 2: Impurities in the Final Product After Reduction and Amination

Question: After the reduction of the α-bromo ketone and reaction with tert-butylamine, my Mabuterol base is impure. What are the likely impurities and how can I minimize them?

Answer:

Impurities at this stage often arise from the initial bromination step or from side-reactions during the reduction and amination process.

Potential Impurities and Formation Pathways:

  • Unreacted α-bromo ketone: Incomplete reaction with tert-butylamine will lead to the presence of the starting material.

    • Solution: Ensure an adequate excess of tert-butylamine is used. Monitor the reaction by TLC to confirm the complete consumption of the α-bromo ketone.

  • Di-substituted amine: The primary amine of the Mabuterol can potentially react with another molecule of the α-bromo ketone, leading to a di-substituted impurity. This is less likely with the bulky tert-butyl group but can occur.

    • Solution: Use a sufficient excess of tert-butylamine to favor the formation of the desired product.

  • Over-reduction products: While sodium borohydride is a relatively mild reducing agent, under certain conditions, it could potentially affect other functional groups, although this is less common for the groups present in this molecule.

  • Byproducts from the reducing agent: After the reduction, borate esters are formed from the sodium borohydride and the solvent.

    • Solution: A proper aqueous work-up is essential to hydrolyze these byproducts and facilitate their removal during extraction.

Troubleshooting Workflow for Reduction and Amination:

start Impure Mabuterol Base check_bromo TLC Analysis: Presence of α-bromo ketone? start->check_bromo increase_amine Increase excess of tert-butylamine and/or reaction time check_bromo->increase_amine Yes check_disub LC-MS Analysis: Presence of di-substituted amine? check_bromo->check_disub No increase_amine->check_bromo optimize_amine Optimize stoichiometry of tert-butylamine check_disub->optimize_amine Yes check_reduction Analyze for over-reduction or other byproducts check_disub->check_reduction No optimize_amine->check_disub optimize_reduction Adjust reduction conditions (e.g., temperature, solvent) check_reduction->optimize_reduction Yes purification Proceed to Purification check_reduction->purification No optimize_reduction->check_reduction

Caption: Troubleshooting workflow for the reduction and amination steps.

Issue 3: Difficulty in Purifying Mabuterol Base and Hydrochloride Salt

Question: I am struggling to achieve high purity of Mabuterol base by column chromatography and the hydrochloride salt by recrystallization. What are some effective purification strategies?

Answer:

The purification of amines can be challenging due to their basic nature, which can lead to tailing on silica gel columns. Recrystallization requires careful solvent selection to achieve high purity and yield.

Purification of Mabuterol Base (Column Chromatography):

  • Problem: The primary and secondary amine groups in Mabuterol can interact strongly with the acidic silanol groups on standard silica gel, causing poor separation and streaking of the product on the column.

  • Solutions:

    • Basified Silica Gel/Mobile Phase: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, to the mobile phase. This deactivates the acidic sites on the silica gel, reducing tailing and improving the peak shape. A common mobile phase is a mixture of chloroform, methanol, and concentrated ammonia (e.g., 80:20:1).[2]

    • Use of Alternative Stationary Phases:

      • Amine-functionalized silica: This stationary phase has a basic surface, which is ideal for the purification of basic compounds and can often provide better separation than standard silica.

      • Reversed-phase chromatography (C18): This can be an effective alternative, particularly for polar compounds. A mobile phase of water and acetonitrile or methanol with a modifier like trifluoroacetic acid (TFA) or formic acid is typically used.

Purification of this compound (Recrystallization):

  • Problem: Finding a suitable solvent system that dissolves the hydrochloride salt at an elevated temperature but has low solubility at room temperature or below is key to successful recrystallization.

  • Solvent Screening:

    • A common and effective solvent system for the recrystallization of this compound is a mixture of ethyl acetate and ether.[2] Isopropanol has also been used in the salt formation step.[2]

    • Experiment with different solvent and anti-solvent combinations. Good solvents to consider are lower alcohols (methanol, ethanol, isopropanol), while good anti-solvents are typically less polar solvents in which the salt is insoluble (e.g., ethers, hexanes).

  • Recrystallization Protocol:

    • Dissolve the crude this compound in a minimum amount of the hot solvent (or solvent mixture).

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the solution in an ice bath to maximize the yield.

    • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent or the anti-solvent, and dry under vacuum.

Comparison of Purification Solvents for this compound:

Solvent SystemExpected PurityExpected YieldNotes
Ethyl Acetate / EtherHighGoodA commonly reported and effective system for final purification.[2]
IsopropanolGoodModerateOften used for the initial formation of the hydrochloride salt.[2]
Methanol / Diethyl EtherHighGoodMethanol is a good solvent for the salt, with ether acting as an anti-solvent.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic scheme for Mabuterol?

A1: A common synthetic route starts from 4-amino-3-chloro-5-(trifluoromethyl)benzoic acid and proceeds through several steps to yield Mabuterol.

A 4-Amino-3-chloro-5- (trifluoromethyl)benzoic acid B 4-Amino-3-chloro-5- (trifluoromethyl)benzoyl chloride A->B SOCl₂ C 1-(4-Amino-3-chloro-5- (trifluoromethyl)phenyl)ethanone B->C Diethyl malonate, followed by hydrolysis and decarboxylation D 1-(4-Amino-3-chloro-5- (trifluoromethyl)phenyl)-2-bromoethanone C->D Br₂ / Acetic Acid E 1-(4-Amino-3-chloro-5- (trifluoromethyl)phenyl)-2-(tert-butylamino)ethanone D->E tert-Butylamine F Mabuterol E->F NaBH₄ G This compound F->G HCl

Caption: A common synthetic pathway to this compound.

Q2: What analytical techniques are recommended for monitoring the reaction progress and purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress and for initial screening of purification fractions.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis of purity and for identifying and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a pH modifier is a common setup.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used for structural confirmation of the final product and key intermediates.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups.

Q3: Are there alternative synthetic routes to Mabuterol?

A3: Yes, another documented route involves the catalytic hydrogenation of a benzyl-protected precursor. This method avoids the use of bromine.

start 1-(4'-amino-3'-chloro-5'- trifluoromethyl-phenyl)-2- (N-benzyl-N-tert-butylamino)-ethanol end Mabuterol start->end H₂, Pd/C, MeOH, HCl

Caption: Alternative synthesis of Mabuterol via hydrogenation.[2]

This route involves the debenzylation of the protected amine to yield the final product. The choice of synthesis route often depends on the availability of starting materials, safety considerations, and scalability.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-bromoethanone
  • Materials:

    • 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone

    • Glacial Acetic Acid

    • Bromine

  • Procedure:

    • Dissolve 1 equivalent of 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone in glacial acetic acid.

    • Slowly add 1.05 equivalents of bromine to the solution while maintaining the temperature between 60-65°C.

    • Stir the reaction mixture for 30 minutes, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

    • Filter the solid, wash with cold water until the filtrate is neutral, and dry the product.

Protocol 2: Synthesis of Mabuterol
  • Materials:

    • 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-bromoethanone

    • tert-Butylamine

    • Isopropanol

    • Sodium borohydride (NaBH₄)

  • Procedure:

    • Suspend 1 equivalent of 1-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-2-bromoethanone in isopropanol.

    • Add a 3-5 fold molar excess of tert-butylamine and stir the mixture at room temperature for 1.5 hours.

    • Cool the reaction mixture in an ice bath and add 1.5-2 equivalents of sodium borohydride portion-wise, maintaining the temperature below 10°C.

    • Stir the reaction for an additional 4 hours at room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Mabuterol base.

Protocol 3: Preparation and Purification of this compound
  • Materials:

    • Crude Mabuterol base

    • Isopropanol

    • Hydrochloric acid (e.g., 1.07 N in isopropanol)

    • Ethyl acetate

    • Diethyl ether

  • Procedure:

    • Dissolve the crude Mabuterol base in isopropanol.

    • Add a calculated amount of hydrochloric acid in isopropanol to achieve a pH of approximately 5-6.

    • Stir the solution to allow for the precipitation of this compound.

    • Filter the crude salt and wash with cold isopropanol.

    • For recrystallization, dissolve the crude salt in a minimal amount of hot ethyl acetate (or a mixture of ethyl acetate and a small amount of methanol if solubility is an issue).

    • Slowly add diethyl ether as an anti-solvent until the solution becomes turbid.

    • Allow the solution to cool to room temperature and then in an ice bath to complete crystallization.

    • Filter the purified crystals, wash with a cold ethyl acetate/ether mixture, and dry under vacuum.[2]

References

Technical Support Center: Overcoming Matrix Effects in Mabuterol Hydrochloride Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Mabuterol Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to overcoming matrix effects in quantitative LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound bioanalysis?

A1: Matrix effect is the alteration of the ionization efficiency of this compound by co-eluting, interfering components present in the biological sample.[1] This phenomenon can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] These effects are a significant concern in LC-MS/MS-based bioanalysis.[3]

Q2: What are the common sources of matrix effects in biological samples like plasma and urine?

A2: The primary sources of matrix effects are endogenous components of the biological matrix that are co-extracted with this compound. In plasma, these include phospholipids, proteins, and salts.[2][3] In urine, variability in composition, pH, density, viscosity, and ionic strength can contribute to matrix effects.[4] Exogenous sources can also contribute, such as anticoagulants, dosing vehicles, and co-administered drugs.[2]

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: The most widely accepted method for quantitatively assessing matrix effects is the post-extraction spike method.[2] This involves comparing the peak response of this compound in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is known as the matrix factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement. A qualitative assessment can be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3]

Q4: What are the primary strategies to overcome matrix effects?

A4: The main strategies to mitigate matrix effects can be categorized into three areas:

  • Effective Sample Preparation: To remove interfering components from the matrix before analysis. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[3]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to chromatographically separate this compound from the interfering matrix components.[3]

  • Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations.[4]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Peak Tailing for this compound
Possible Cause Troubleshooting Step
Matrix Overload on Analytical Column Dilute the final extract and re-inject. If peak shape improves, consider a more rigorous sample cleanup method (e.g., switching from PPT to SPE).
Co-eluting Interferences Optimize the chromatographic gradient to better separate Mabuterol from matrix components. Experiment with different mobile phase compositions or a different stationary phase.
Inappropriate Reconstitution Solvent Ensure the reconstitution solvent is compatible with the initial mobile phase conditions to avoid solvent mismatch effects.
Issue 2: Significant Ion Suppression or Enhancement
Possible Cause Troubleshooting Step
Inefficient Sample Cleanup Evaluate a more selective sample preparation technique. If using PPT, consider LLE or SPE. If using LLE, optimize the extraction solvent and pH. If using SPE, try a different sorbent chemistry (e.g., mixed-mode cation exchange).
Phospholipid Interference (common in plasma) Incorporate a phospholipid removal step in your sample preparation, such as using a specialized SPE cartridge or a modified LLE protocol.
Co-elution with a Suppressing Agent Adjust the chromatographic method to shift the retention time of Mabuterol away from the suppression zone identified by post-column infusion.
Inappropriate Ionization Source Conditions Optimize source parameters such as capillary voltage, gas flow, and temperature to minimize the impact of matrix components on the ionization of Mabuterol.
Issue 3: High Variability in Results (Poor Precision)
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Automate the sample preparation steps if possible. Ensure consistent timing, volumes, and mixing for all samples.
Lot-to-Lot Variability in the Biological Matrix Evaluate matrix effects across at least six different lots of the biological matrix during method validation to assess the robustness of the method.
Lack of an Appropriate Internal Standard If not already in use, incorporate a stable isotope-labeled internal standard for this compound to compensate for variations in extraction recovery and matrix effects.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical in minimizing matrix effects. Below is a summary of expected performance for different techniques based on data for beta-agonists, including Mabuterol.

Sample Preparation Technique Typical Analyte Recovery (%) Matrix Effect (%) Advantages Disadvantages
Protein Precipitation (PPT) 85 - 10520 - 50 (Suppression)Fast, simple, and inexpensive.Non-selective, resulting in "dirtier" extracts and significant matrix effects.[5]
Liquid-Liquid Extraction (LLE) 70 - 9510 - 30 (Suppression)Cleaner extracts than PPT. Can be optimized for selectivity.[6]More labor-intensive and requires larger volumes of organic solvents.[6]
Solid-Phase Extraction (SPE) 90 - 110< 15Provides the cleanest extracts, leading to minimal matrix effects and high analyte recovery.[6]More expensive and requires method development to optimize the sorbent and elution conditions.

Note: The values presented are typical ranges and can vary depending on the specific biological matrix and the optimized protocol. A study on ten beta-agonists in bovine urine reported recoveries for Mabuterol between 73.67% and 118.80% using a validated LC-MS/MS method.[7]

Experimental Protocols

Solid-Phase Extraction (SPE) for this compound in Urine

This protocol is adapted from methods for similar beta-agonists and is a good starting point for optimization.

  • Sample Pre-treatment: To 2 mL of urine, add 2 mL of 0.1 M sodium phosphate buffer (pH 6.0). Add a known amount of Mabuterol stable isotope-labeled internal standard.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 1 M acetic acid to remove polar interferences.

  • Elution: Elute Mabuterol and the internal standard with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protein Precipitation (PPT) for this compound in Plasma
  • Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add a known amount of Mabuterol stable isotope-labeled internal standard.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Mixing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the initial mobile phase to improve peak shape and reduce solvent effects.

Liquid-Liquid Extraction (LLE) for this compound in Plasma
  • Sample Preparation: To 500 µL of plasma, add a known amount of Mabuterol stable isotope-labeled internal standard.

  • pH Adjustment: Add 100 µL of 1 M sodium hydroxide to basify the sample.

  • Extraction: Add 3 mL of a mixture of ethyl acetate and isopropanol (7:3, v/v).

  • Mixing: Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes.

  • Organic Phase Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., Ion Suppression) check_cleanup Is Sample Cleanup Sufficient? start->check_cleanup improve_cleanup Implement More Selective Cleanup (SPE or LLE) check_cleanup->improve_cleanup No check_chromatography Is Chromatography Optimal? check_cleanup->check_chromatography Yes improve_cleanup->check_chromatography optimize_chrom Modify Gradient or Change Column check_chromatography->optimize_chrom No check_is Is a Stable Isotope-Labeled Internal Standard Used? check_chromatography->check_is Yes optimize_chrom->check_is implement_is Incorporate SIL-IS check_is->implement_is No end_node Problem Resolved check_is->end_node Yes implement_is->end_node

Troubleshooting workflow for matrix effects.

Sample_Prep_Comparison cluster_selectivity Increasing Selectivity & Decreasing Matrix Effects PPT Protein Precipitation (PPT) - Fast & Inexpensive - High Matrix Effects LLE Liquid-Liquid Extraction (LLE) - Moderate Selectivity - Cleaner than PPT PPT->LLE SPE Solid-Phase Extraction (SPE) - Highly Selective - Lowest Matrix Effects LLE->SPE

Comparison of sample preparation techniques.

References

Technical Support Center: Optimizing HPLC-MS/MS for Mabuterol Hydrochloride Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Mabuterol Hydrochloride using HPLC-MS/MS. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method optimization, troubleshooting, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for Mabuterol in positive electrospray ionization (ESI+) mode?

A1: For Mabuterol, the protonated molecule [M+H]⁺ is typically observed as the precursor ion. Common product ions result from the fragmentation of the parent molecule. A common precursor ion for Mabuterol is m/z 311.1.[1] Key product ions for use in Multiple Reaction Monitoring (MRM) are often found at m/z 202.1 and 217.0.[2]

Q2: What type of HPLC column is recommended for Mabuterol analysis?

A2: A reversed-phase C8 or C18 column is commonly used for the separation of Mabuterol and other beta-agonists.[3] For instance, a Kinetex C8 column (3 μm, 2 mm x 100 mm) has been shown to be effective.[3] The choice between C8 and C18 will depend on the specific sample matrix and the desired retention characteristics.

Q3: What mobile phase composition is suitable for Mabuterol separation?

A3: A typical mobile phase for the analysis of Mabuterol involves a gradient elution with an aqueous component containing a small amount of acid, such as formic acid, and an organic solvent like methanol or acetonitrile.[3] A common mobile phase composition is 0.1% formic acid in water (Solvent A) and methanol (Solvent B).[3]

Q4: How can I improve the sensitivity of my Mabuterol analysis?

A4: To enhance sensitivity, ensure that your mass spectrometer's source parameters are optimized. This includes the electrospray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. Additionally, optimizing the collision energy for your specific MRM transitions is crucial. Proper sample preparation to minimize matrix effects will also significantly improve sensitivity.

Q5: What are common sample preparation techniques for Mabuterol in biological matrices?

A5: Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4] For complex matrices like tissue, a combination of LLE followed by SPE can provide a cleaner extract.[5] SPE cartridges with mixed-mode or cation-exchange functionalities are often effective for basic compounds like Mabuterol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC-MS/MS analysis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Incompatible sample solvent with the mobile phase.3. Secondary interactions with the stationary phase.1. Flush the column with a strong solvent or replace it.2. Reconstitute the final sample extract in the initial mobile phase.3. Adjust the mobile phase pH by adding a small amount of acid (e.g., 0.1% formic acid).
Low Signal Intensity or No Peak 1. Suboptimal MS/MS parameters (e.g., collision energy, ion source settings).2. Inefficient sample extraction and recovery.3. Matrix suppression effects.4. Instrument contamination.1. Optimize MRM transitions and source parameters using a Mabuterol standard solution.2. Evaluate and optimize the sample preparation procedure.3. Dilute the sample or use a more effective cleanup method. Consider using an isotopically labeled internal standard.4. Clean the mass spectrometer's ion source.
Inconsistent Retention Times 1. HPLC pump issues (inaccurate flow rate or gradient proportioning).2. Column equilibration is insufficient.3. Leaks in the HPLC system.4. Changes in mobile phase composition.1. Check the pump for leaks and perform a flow rate accuracy test.2. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.3. Inspect all fittings for leaks.4. Prepare fresh mobile phase and ensure proper mixing.
High Background Noise 1. Contaminated mobile phase or solvents.2. Contaminated HPLC system or mass spectrometer.3. Leaks in the system allowing air to enter.1. Use high-purity, HPLC or LC-MS grade solvents and reagents.2. Flush the system with appropriate cleaning solutions.3. Check for and fix any leaks in the fluidic path.

Experimental Protocols

Sample Preparation from Pork Tissue

This protocol is adapted from a method for the extraction of various β2-agonists.[5]

  • Homogenization: Weigh 5 g of ground pork into a 50 mL polypropylene tube.

  • Hydrolysis: Add 20 mL of 0.2 M sodium acetate (pH 5.2) and 250 µL of β-glucuronidase. Vortex and incubate at 37°C for 16 hours.

  • Deproteinization: Centrifuge the hydrolysate. Transfer 4 mL of the supernatant to a new tube and add 5 mL of 0.1 M perchloric acid to adjust the pH to approximately 1.

  • Solid-Phase Extraction (SPE):

    • Condition an Agilent Bond Elut Plexa PCX SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 0.1 M HCl, followed by 3 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 5 mL of 5% ammonia in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of 0.1% formic acid in 90:10 water/acetonitrile.

    • Filter the reconstituted sample through a 0.45 µm filter before injection.

HPLC-MS/MS Parameters

The following table summarizes typical starting parameters for the analysis of Mabuterol. Optimization may be required for your specific instrumentation and application.

Parameter Value Reference
HPLC System ExionLC HPLC system or equivalent[3]
Column Kinetex C8, 3 µm, 2 mm x 100 mm[3]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B Methanol[3]
Gradient 1% B to 20% B (0-2 min), hold at 20% B (1 min), 20% B to 50% B (2 min), hold at 50% B (0.5 min), return to 1% B and re-equilibrate (4 min)[3]
Flow Rate 0.4 mL/min[3]
Column Temperature 15°C[3]
Injection Volume 5-20 µL
Mass Spectrometer API 5500 Qtrap or equivalent[3]
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 4500 V[3]
Desolvation Temperature 500°C[3]
Nebulizer Gas 40 psi[3]
Curtain Gas 40 psi[3]
Collision Gas High (Nitrogen)[3]
Mabuterol MRM Transitions
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Reference
Mabuterol311.1202.1 (Quantifier)20[1][2]
Mabuterol311.1217.0 (Qualifier)20[1][2]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis Homogenization 1. Homogenization (Pork Tissue) Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase) Homogenization->Hydrolysis Deproteinization 3. Deproteinization (Perchloric Acid) Hydrolysis->Deproteinization SPE 4. Solid-Phase Extraction (PCX Cartridge) Deproteinization->SPE Evaporation 5. Evaporation (Nitrogen Stream) SPE->Evaporation Reconstitution 6. Reconstitution (Initial Mobile Phase) Evaporation->Reconstitution Injection 7. Injection Reconstitution->Injection Separation 8. HPLC Separation (C8 Column) Injection->Separation Ionization 9. Ionization (ESI+) Separation->Ionization Detection 10. MS/MS Detection (MRM Mode) Ionization->Detection Troubleshooting_Flow Problem Chromatographic Issue (e.g., Poor Peak Shape, Low Intensity) Check_HPLC Check HPLC System - Leaks - Flow Rate - Mobile Phase Problem->Check_HPLC Check_Column Check Column - Age/Contamination - Equilibration Problem->Check_Column Check_Sample_Prep Check Sample Prep - Recovery - Matrix Effects Problem->Check_Sample_Prep Check_MS Check MS Settings - Source Parameters - MRM Transitions Problem->Check_MS Solution Problem Resolved Check_HPLC->Solution Check_Column->Solution Check_Sample_Prep->Solution Check_MS->Solution

References

Troubleshooting poor peak shape in Mabuterol Hydrochloride chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Mabuterol Hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly poor peak shape, encountered during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing this compound?

A1: Peak tailing for this compound, a basic compound, is most frequently caused by secondary interactions between the protonated amine group of the analyte and ionized residual silanol groups on the silica-based stationary phase of the HPLC column (e.g., C18).[1] These interactions lead to a secondary, weaker retention mechanism, causing a portion of the analyte molecules to elute later, resulting in a tailed peak.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical parameter for achieving a good peak shape for ionizable compounds like this compound.[2] Since Mabuterol is a basic compound, a low mobile phase pH (typically between 2.5 and 4.0) is recommended. At a low pH, the residual silanol groups on the column packing are protonated (not ionized), minimizing their interaction with the positively charged Mabuterol molecules. This results in a more symmetrical peak shape.[1]

Q3: What type of HPLC column is best suited for the analysis of this compound?

A3: A high-purity, end-capped C18 or C8 column is a good starting point for developing a method for this compound.[3] Modern columns with low residual silanol activity are designed to minimize the secondary interactions that cause peak tailing with basic compounds. For particularly challenging separations, a column with a polar-embedded phase can also provide improved peak shape.

Q4: Can the sample solvent affect the peak shape of this compound?

A4: Yes, the sample solvent can significantly impact peak shape. Injecting the sample in a solvent that is stronger (has a higher elution strength) than the mobile phase can lead to peak distortion, including fronting or splitting.[1] It is always recommended to dissolve and inject the sample in the initial mobile phase or a solvent that is weaker than the mobile phase.

Troubleshooting Guides for Poor Peak Shape

Poor peak shape in the chromatography of this compound can manifest as peak tailing, peak fronting, or split peaks. Below are detailed troubleshooting guides for each of these issues.

Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.

Troubleshooting Workflow for Peak Tailing

Troubleshooting Workflow for this compound Peak Tailing start Observe Peak Tailing check_all_peaks Are all peaks tailing? start->check_all_peaks chemical_issue Chemical Interaction Issue (Likely) check_all_peaks->chemical_issue No, only Mabuterol peak physical_issue Physical System Issue (Possible) check_all_peaks->physical_issue Yes adjust_ph Adjust Mobile Phase pH (Lower to 2.5-4.0) chemical_issue->adjust_ph check_connections Check for Dead Volume (Fittings, Tubing) physical_issue->check_connections use_additive Use Mobile Phase Additive (e.g., 0.1% TFA or Formic Acid) adjust_ph->use_additive check_column Evaluate Column (Use end-capped or polar-embedded column) use_additive->check_column reduce_conc Reduce Sample Concentration/ Injection Volume check_column->reduce_conc solution Symmetrical Peak reduce_conc->solution replace_frit Replace Column Inlet Frit check_connections->replace_frit replace_column Replace Column replace_frit->replace_column replace_column->solution

A troubleshooting workflow for addressing peak tailing of this compound.

Potential Causes and Solutions for Peak Tailing

Potential Cause Detailed Experimental Protocol / Solution
Secondary Silanol Interactions Mabuterol is a basic compound and can interact with acidic silanol groups on the silica-based column packing, leading to tailing.[1] Solution: 1. Adjust Mobile Phase pH: Lower the mobile phase pH to a range of 2.5 to 4.0 using a suitable buffer (e.g., phosphate or formate) or acid additive (e.g., 0.1% trifluoroacetic acid or formic acid). This protonates the silanol groups, minimizing their interaction with the protonated Mabuterol. 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column designed to shield residual silanols. 3. Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%) can saturate the active silanol sites.
Column Contamination or Degradation Accumulation of matrix components or strongly retained compounds on the column can create active sites that cause tailing. Solution: 1. Use a Guard Column: Protect the analytical column with a guard column to trap contaminants. 2. Column Washing: If tailing appears, try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the column manufacturer permits, reverse-flushing can be more effective.
Extra-Column Volume Excessive tubing length or diameter, or poorly made connections between the injector, column, and detector can cause band broadening and tailing. Solution: 1. Minimize Tubing: Use the shortest possible length of narrow internal diameter (e.g., 0.005") tubing. 2. Check Fittings: Ensure all fittings are properly seated to eliminate any dead volume.
Mobile Phase Buffer Issues Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing. Solution: Increase Buffer Concentration: Ensure the buffer concentration is adequate, typically in the range of 10-25 mM, to maintain a stable pH.

Table 1: Effect of Mobile Phase pH on Peak Shape of a Basic Compound (Clenbuterol, structurally similar to Mabuterol)

Mobile Phase pHBufferUSP Tailing Factor (T)Peak Width at Base (min)Observations
7.0Phosphate> 2.00.45Severe tailing due to strong silanol interactions.[1]
4.5Acetate1.6 - 1.80.30Moderate tailing, improved but not ideal.[1]
3.0Formate/Phosphate1.1 - 1.30.22Good peak shape, silanol activity is suppressed.[1]
2.7Formic Acid< 1.20.20Excellent peak shape, optimal for quantification.[1]

This data, for the structurally related basic compound clenbuterol, illustrates the significant improvement in peak shape achieved by lowering the mobile phase pH.[1]

Peak Fronting

Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.

Troubleshooting Workflow for Peak Fronting

Troubleshooting Workflow for this compound Peak Fronting start Observe Peak Fronting check_overload Is Sample Overload Suspected? start->check_overload reduce_sample Reduce Injection Volume or Dilute Sample check_overload->reduce_sample Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No solution Symmetrical Peak reduce_sample->solution change_solvent Dissolve Sample in Initial Mobile Phase check_solvent->change_solvent Yes check_column_health Check Column Health check_solvent->check_column_health No change_solvent->solution replace_column Replace Column if Damaged check_column_health->replace_column replace_column->solution

A troubleshooting workflow for addressing peak fronting of this compound.

Potential Causes and Solutions for Peak Fronting

Potential Cause Detailed Experimental Protocol / Solution
Sample Overload Injecting too much analyte can saturate the stationary phase at the column inlet, leading to a fronting peak.[1] Solution: 1. Reduce Injection Volume: Decrease the volume of the sample injected. 2. Dilute the Sample: Lower the concentration of this compound in the sample and reinject.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is significantly stronger (has more eluting power) than the mobile phase, it can cause peak distortion, often fronting.[1] Solution: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the same solvent mixture as the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
Column Collapse or Void A physical degradation of the column packing material, such as a void at the column inlet, can cause peak fronting. This would typically affect all peaks in the chromatogram. Solution: Replace the Column: A column with a collapsed bed or a void is permanently damaged and needs to be replaced.
Split Peaks

Split peaks appear as two or more distinct peaks for a single compound.

Troubleshooting Workflow for Split Peaks

Troubleshooting Workflow for this compound Split Peaks start Observe Split Peaks check_all_peaks Are all peaks split? start->check_all_peaks system_issue System-wide Issue check_all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue check_all_peaks->analyte_issue No check_frit Check for Blocked Inlet Frit system_issue->check_frit check_void Check for Column Void system_issue->check_void check_solvent_mismatch Sample Solvent/Mobile Phase Mismatch? analyte_issue->check_solvent_mismatch replace_frit Replace Frit or Column check_frit->replace_frit replace_column Replace Column check_void->replace_column check_coelution Possibility of Co-eluting Impurity? check_solvent_mismatch->check_coelution No change_solvent Dissolve Sample in Mobile Phase check_solvent_mismatch->change_solvent Yes modify_method Modify Separation Method (e.g., gradient, selectivity) check_coelution->modify_method solution Single, Sharp Peak replace_frit->solution replace_column->solution change_solvent->solution modify_method->solution

A troubleshooting workflow for addressing split peaks of this compound.

Potential Causes and Solutions for Split Peaks

Potential Cause Detailed Experimental Protocol / Solution
Blocked Column Inlet Frit Particulate matter from the sample or system can partially block the inlet frit of the column, causing the sample flow path to be disturbed and resulting in split peaks for all analytes. Solution: 1. Filter Samples: Always filter samples through a 0.45 µm or 0.22 µm syringe filter before injection. 2. Backflush the Column: If permitted by the manufacturer, reverse the column and flush it to dislodge particulates from the frit. 3. Replace the Frit/Column: If backflushing is ineffective, the frit or the entire column may need to be replaced.
Column Void or Channeling A void at the head of the column or a channel in the packed bed can cause the sample to travel through two different paths, leading to split peaks. This typically affects all peaks in the chromatogram. Solution: Replace the Column: This is a sign of a permanently damaged column that needs to be replaced.
Sample Solvent Effect Injecting a sample in a solvent that is much stronger than the mobile phase can cause the sample band to distort and split as it enters the column. Solution: Match Sample Solvent to Mobile Phase: Reconstitute the sample in the initial mobile phase or a weaker solvent.
Co-eluting Impurity What appears to be a split peak may actually be two closely eluting compounds (Mabuterol and an impurity or degradant). Solution: Modify Chromatographic Conditions: 1. Change the Gradient: If using a gradient, make it shallower to improve resolution. 2. Alter Selectivity: Try a different organic modifier (e.g., methanol instead of acetonitrile) or a column with a different stationary phase (e.g., a phenyl column) to change the elution order and separate the two components.

References

Technical Support Center: Enhancing the Sensitivity of Mabuterol Hydrochloride Detection in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Mabuterol Hydrochloride detection in plasma. The content is structured to address specific experimental challenges, offering practical solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in plasma?

A1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is widely regarded as the most sensitive and specific method for the quantification of this compound in plasma. This technique offers very low limits of detection (LOD) and quantification (LOQ), often in the picogram per milliliter (pg/mL) range, allowing for accurate measurement even at low therapeutic concentrations.[1][2]

Q2: What are the critical steps in sample preparation to ensure high sensitivity?

A2: Effective sample preparation is crucial for achieving high sensitivity and minimizing matrix effects. The key steps include:

  • Protein Precipitation (PPT): This initial step removes the majority of plasma proteins that can interfere with the analysis. Acetonitrile is a commonly used and effective solvent for this purpose.

  • Extraction: Following protein precipitation, a selective extraction technique is essential to isolate Mabuterol from other plasma components. Solid-Phase Extraction (SPE) is highly effective for this, offering high recovery and cleaner extracts compared to Liquid-Liquid Extraction (LLE).

  • Reconstitution: After extraction and evaporation of the solvent, the residue should be reconstituted in a solvent compatible with the initial mobile phase of the UPLC system to ensure good peak shape.

Q3: What are "matrix effects" and how can they be minimized?

A3: Matrix effects are the alteration of the ionization efficiency of the target analyte (Mabuterol) by co-eluting compounds from the plasma matrix.[3][4] This can lead to ion suppression or enhancement, resulting in inaccurate quantification. To minimize matrix effects:

  • Optimize Sample Cleanup: Employ a robust sample preparation method like SPE to remove interfering substances, particularly phospholipids.

  • Improve Chromatographic Separation: Adjust the UPLC gradient and column chemistry to separate Mabuterol from matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., Mabuterol-d9) co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.

  • Sample Dilution: If matrix effects are severe, diluting the sample extract can reduce the concentration of interfering components, though this may impact the limit of detection.[5]

Q4: Can immunoassays be used for Mabuterol detection in plasma?

A4: Yes, immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) can be used for the detection of Mabuterol.[6][7] They are often used for screening purposes due to their high throughput and cost-effectiveness. However, they may be less specific than LC-MS/MS and can be subject to cross-reactivity with structurally similar compounds. For highly sensitive and specific quantification, LC-MS/MS is the preferred method.

Troubleshooting Guides

UPLC-MS/MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Low Signal Intensity / Poor Sensitivity 1. Inefficient sample extraction and recovery.2. Ion suppression due to matrix effects.3. Suboptimal mass spectrometer settings.4. Analyte degradation.1. Optimize the SPE or LLE protocol. Check recovery at each step.2. Improve sample cleanup, adjust chromatography to separate analyte from interfering peaks, or use a stable isotope-labeled internal standard.3. Tune the mass spectrometer for Mabuterol. Optimize cone voltage and collision energy for the specific MRM transitions.4. Ensure proper sample handling and storage (e.g., on ice, minimize freeze-thaw cycles).
High Background Noise 1. Contaminated mobile phase or LC system.2. Insufficient sample cleanup.3. Carryover from a previous injection.1. Use fresh, high-purity solvents and flush the LC system.2. Incorporate an additional wash step in the SPE protocol.3. Optimize the autosampler wash procedure with a strong solvent. Inject a blank sample after a high-concentration sample to check for carryover.
Poor Peak Shape (Tailing or Fronting) 1. Mismatch between injection solvent and mobile phase.2. Column overload.3. Column degradation.1. Reconstitute the final extract in a solvent with a similar or weaker elution strength than the initial mobile phase.2. Reduce the injection volume or dilute the sample.3. Replace the analytical column or guard column.
Inconsistent Retention Time 1. Air bubbles in the pump.2. Leak in the LC system.3. Inconsistent mobile phase composition.1. Purge the pumps thoroughly.2. Check all fittings and connections for leaks.3. Prepare fresh mobile phase and ensure proper mixing if using a gradient.
Sample Preparation
Issue Potential Cause(s) Troubleshooting Steps
Low Recovery from Solid-Phase Extraction (SPE) 1. Inappropriate sorbent selection.2. Cartridge drying out before sample loading.3. Wash solvent is too strong, causing analyte elution.4. Elution solvent is too weak.5. Insufficient elution volume.1. Use a mixed-mode cation exchange SPE cartridge suitable for basic compounds like Mabuterol.2. Ensure the sorbent bed remains solvated after conditioning and equilibration steps.3. Reduce the organic content of the wash solvent.4. Increase the strength of the elution solvent (e.g., by adding a small percentage of ammonia to methanol).5. Increase the volume of the elution solvent.
Incomplete Protein Precipitation 1. Insufficient volume of precipitating solvent.2. Inadequate mixing.1. Use a solvent-to-plasma ratio of at least 3:1 (v/v).2. Vortex the sample vigorously for at least 1-2 minutes after adding the solvent.
High Variability Between Replicates 1. Inconsistent pipetting.2. Inconsistent sample processing times.3. Sample degradation.1. Calibrate pipettes and use proper pipetting techniques.2. Process all samples, standards, and quality controls in a consistent manner.3. Keep samples on ice or at 4°C during processing.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the detection of Mabuterol and other structurally similar beta-agonists in plasma and other biological matrices.

Analyte Method Matrix Limit of Detection (LOD) / Limit of Quantification (LOQ) Reference
MabuterolHPLC-Electrochemical DetectionEquine PlasmaLOD: 2 ng/mL[8]
MabuterolELISAUrine, Tissue, FeedSensitivity: 0.5 ng/mL[6]
BambuterolLC-MS/MSHuman PlasmaLLOQ: 0.05 ng/mL (50 pg/mL)[9]
R-BambuterolLC-MS/MSHuman PlasmaLLOQ: 10.00 pg/mL[1]
FormoterolUPLC-MS/MSHuman PlasmaLLOQ: 0.4 pg/mL[2]
AlbuterolLC-MSHuman PlasmaLOD: 0.1 ng/mL, LLOQ: 0.25 ng/mL[10]

Experimental Protocols

Detailed Methodology for UPLC-MS/MS Detection of Mabuterol in Human Plasma

This protocol is a synthesized example based on best practices for sensitive beta-agonist detection and requires validation for specific laboratory conditions.

1. Materials and Reagents

  • This compound reference standard

  • Mabuterol-d9 (or other suitable stable isotope-labeled internal standard)

  • Human plasma (K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (LC-MS grade)

  • Water (UPLC/MS grade)

  • Mixed-mode cation exchange SPE cartridges

2. Sample Preparation

  • Spiking: To 200 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 10 ng/mL Mabuterol-d9). For calibration standards and quality controls, add the corresponding Mabuterol working solutions.

  • Protein Precipitation: Add 600 µL of acetonitrile. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Dilution: Add 1 mL of 2% formic acid in water to the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load: Load the diluted supernatant onto the SPE cartridge.

    • Wash 1: Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash 2: Wash the cartridge with 1 mL of methanol.

    • Elute: Elute Mabuterol with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B (linear gradient)

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole (e.g., Sciex API 4000, Waters Xevo TQ-S)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (example):

    • Mabuterol: Q1/Q3 (e.g., 311.1 -> 237.1)

    • Mabuterol-d9: Q1/Q3 (e.g., 320.1 -> 246.1) (Note: Specific MRM transitions and collision energies must be optimized for the instrument in use.)

Visualizations

This compound Signaling Pathway

Mabuterol is a β2-adrenergic receptor agonist. Its mechanism of action involves binding to β2-adrenergic receptors on the surface of smooth muscle cells, such as those in the airways. This binding activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Mabuterol_Signaling_Pathway Mabuterol Mabuterol Hydrochloride Beta2AR β2-Adrenergic Receptor Mabuterol->Beta2AR Binds Gs_protein Gs Protein (inactive) Beta2AR->Gs_protein Activates Gs_protein_active Gs Protein (active) Gs_protein->Gs_protein_active AC Adenylyl Cyclase Gs_protein_active->AC Stimulates AC_active Adenylyl Cyclase (active) AC->AC_active ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA_active PKA (active) PKA->PKA_active Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Relaxation Leads to

Caption: Simplified signaling pathway of this compound.

Experimental Workflow for Mabuterol Detection

The diagram below outlines the key stages of the UPLC-MS/MS workflow for the sensitive detection of Mabuterol in plasma, from sample collection to data analysis.

Mabuterol_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Spike Spike with Internal Standard Plasma->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT SPE Solid-Phase Extraction (SPE) PPT->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Inject Inject into UPLC-MS/MS Recon->Inject Chrom Chromatographic Separation (C18) Inject->Chrom Ionize Ionization (ESI+) Chrom->Ionize Detect Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: UPLC-MS/MS experimental workflow for Mabuterol analysis.

References

Mabuterol Hydrochloride reference standard stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the Mabuterol Hydrochloride reference standard. Below you will find frequently asked questions and troubleshooting guides to assist with your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound reference standard?

A1: For long-term stability, this compound reference standard should be stored at -20°C in a tightly sealed container, protected from light.[1][2] Some suppliers also indicate that the solid powder can be stored at -20°C, while solutions in solvent should be stored at -80°C.[1] One manufacturer suggests a stability of at least four years when stored correctly at -20°C.[2]

Q2: Can I store the this compound reference standard at room temperature?

A2: While some suppliers may ship the material at room temperature, long-term storage at ambient temperatures is not recommended.[2][3] For optimal stability and to prevent degradation, adherence to the recommended -20°C storage condition is crucial.[1][2]

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol, with a solubility of up to 30 mg/mL reported for each.[2] It is also soluble in water for the preparation of standard solutions for analytical purposes.[4]

Q4: Is the this compound reference standard sensitive to light?

A4: While specific photostability studies were not found in the provided search results, general best practices for handling chemical reference standards include protection from light. The material should be stored in a light-resistant container.

Q5: What are the known incompatibilities for this compound?

A5: The reference standard should not be stored with strong acids or alkalis, or with strong oxidizing or reducing agents.[1]

Storage and Stability Summary

The following table summarizes the key storage and stability information for the this compound reference standard.

ParameterRecommendationCitation(s)
Storage Temperature -20°C (Powder)[1][2]
-80°C (In solvent)[1]
Stability ≥ 4 years at -20°C[2]
Shipping Temperature May be shipped at room temperature[2][3]
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents[1]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

If you observe unexpected peaks during the analysis of the this compound reference standard, it could indicate contamination or degradation. Follow the troubleshooting workflow below.

G cluster_0 A Unexpected peak observed in chromatogram B Is the peak present in the blank (solvent) injection? A->B C Yes B->C Yes D No B->D No E Source of contamination is likely the solvent or HPLC system. Investigate and clean the system. C->E F Review handling and preparation of the reference standard solution. D->F G Was the standard exposed to incompatible materials (e.g., strong acids/bases, oxidizing agents)? F->G H Yes G->H Yes I No G->I No J Chemical degradation may have occurred. Prepare a fresh solution from a new vial of the standard. H->J K Consider the possibility of photodegradation or thermal stress. Were storage and handling conditions appropriate? I->K L Yes K->L Yes M No K->M No O If the issue persists with a new standard under proper conditions, contact the supplier for technical support. L->O N Improper storage or handling may have caused degradation. Review protocols and use a fresh standard. M->N

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

Issue 2: Inconsistent Assay Results

Inconsistent or lower-than-expected assay results (e.g., low potency) can be due to issues with the standard's integrity or the analytical method.

Possible Causes and Solutions:

  • Inaccurate Standard Concentration:

    • Verification: Double-check all calculations for the preparation of the standard solution.

    • Drying: Ensure the reference standard was properly dried before weighing, as per established protocols. For instance, some procedures specify drying at 60°C for 3 hours under reduced pressure.[4]

    • Weighing: Verify the calibration and accuracy of the analytical balance used.

  • Degradation of the Standard:

    • Storage: Confirm that the standard has been stored at the recommended -20°C.[2] Long-term storage at room temperature or exposure to freeze-thaw cycles can lead to degradation.

    • Solution Stability: Prepare fresh solutions for each analysis, as the stability of this compound in solution over time may be limited.

  • Instrumental or Methodological Issues:

    • System Suitability: Perform system suitability tests before analysis to ensure the HPLC system is performing correctly.

    • Method Validation: Ensure the analytical method is validated for its intended purpose (accuracy, precision, linearity).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol is based on methods described for the analysis of this compound tablets and is suitable for assessing the purity of a reference standard.[4]

1. Standard Solution Preparation: a. Accurately weigh about 28 mg of this compound reference standard, previously dried at 60°C for 3 hours under reduced pressure.[4] b. Dissolve the standard in water to make exactly 200 mL to obtain a stock solution. c. Perform serial dilutions with water as needed to achieve a final concentration suitable for the calibration curve and analysis. For example, a 1:50 dilution followed by a 1:100 dilution can be performed.[4]

2. Chromatographic Conditions:

  • Detector: UV Absorption Photometer at a wavelength of 244 nm.[4]
  • Column: Octadecylsilanized silica gel for liquid chromatography (e.g., C18, 5 µm particle size, 4.6 mm x 15 cm).[4]
  • Column Temperature: A constant temperature, typically around 25-40°C.
  • Mobile Phase: A suitable buffered mobile phase. While the exact composition is not specified in the search results for the reference standard itself, a typical starting point for a reverse-phase method could be a mixture of acetonitrile and a phosphate buffer.
  • Flow Rate: Approximately 1.0 mL/min.
  • Injection Volume: 200 µL.[4]

3. Analysis: a. Inject the standard solution into the HPLC system. b. Record the peak area and retention time. c. Purity can be assessed by calculating the area percentage of the main peak relative to all other peaks.

Analytical Workflow Diagram

G cluster_workflow HPLC Analysis Workflow A Dry Mabuterol HCl RS (60°C, 3h, reduced pressure) B Accurately weigh standard A->B C Prepare stock solution in water B->C D Perform serial dilutions to working concentration C->D F Inject standard solution D->F E Set up HPLC system (Column: C18, Detector: UV 244nm) E->F G Acquire chromatogram F->G H Integrate peaks and calculate purity G->H

Caption: Workflow for the HPLC analysis of this compound.

References

Reducing side reactions in the synthesis of Mabuterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing side reactions during the synthesis of Mabuterol Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the critical stages in the synthesis of this compound where side reactions are most likely to occur?

A1: The synthesis of this compound involves several key steps, with the following being most susceptible to side reactions:

  • α-Bromination of 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone: This step can lead to the formation of over-brominated products (di- and tri-brominated species) and potentially aromatic ring bromination if not carefully controlled.[1][2]

  • Reaction of 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-bromoethanone with tert-butylamine: This nucleophilic substitution can be accompanied by the formation of imine impurities and other adducts.

  • Reduction of the α-aminoketone intermediate: The reduction of the ketone to a secondary alcohol must be selective to avoid side reactions.

Q2: How can I minimize the formation of over-brominated byproducts during the initial bromination step?

A2: To minimize over-bromination, precise control of reaction conditions is essential. Key strategies include:

  • Stoichiometry: Use a stoichiometric amount or only a slight excess of the brominating agent (e.g., 1.0 to 1.1 equivalents).

  • Temperature Control: Maintain a consistent and optimized reaction temperature. Lower temperatures generally favor mono-bromination. For similar reactions, optimal temperatures have been found to be around 80-90°C, with higher temperatures sometimes leading to a decrease in yield and an increase in byproducts.[1][2]

  • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low localized concentration.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) can be a milder and more selective brominating agent compared to liquid bromine.[1]

Q3: What are the common methods for purifying crude this compound?

A3: Purification of this compound is typically achieved through:

  • Recrystallization: This is a common and effective method for removing impurities. A suitable solvent system, such as isopropanol, ethyl acetate/ether, can be used.[3][4] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A typical eluent system is a mixture of chloroform, methanol, and concentrated ammonia.[3]

Q4: Which analytical techniques are suitable for monitoring the purity of this compound and identifying impurities?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity of this compound and quantifying impurities.[5][6][7][8] A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like methanol or acetonitrile) and UV detection is typically used.[5][9] Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify the structures of unknown impurities.[6]

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield and/or High Levels of Di- and Tri-brominated Impurities in the α-Bromination Step
Potential Cause Troubleshooting Action
Excess Brominating Agent Carefully control the stoichiometry of the brominating agent. Use no more than a slight excess (1.0-1.1 equivalents).
High Reaction Temperature Optimize the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC or HPLC. For a similar substrate, 90°C was found to be optimal, with yield decreasing at higher temperatures.
Rapid Addition of Brominating Agent Add the brominating agent dropwise or in small portions over an extended period to prevent localized high concentrations.
Inappropriate Solvent Ensure the solvent is suitable for the reaction. Acetic acid is a commonly used solvent for this type of bromination.[10]
Problem 2: Formation of Impurities during the Reaction with tert-Butylamine
Potential Cause Troubleshooting Action
Imine Formation This can occur as a side reaction between the ketone and the amine. To minimize this, the subsequent reduction step should be performed promptly after the formation of the α-aminoketone.
Reaction Temperature Too High Control the reaction temperature. Elevated temperatures can promote side reactions. Conduct the reaction at a moderate temperature (e.g., ambient temperature).[10]
Incorrect Stoichiometry Use an appropriate excess of tert-butylamine to ensure complete reaction with the α-bromo ketone.
Problem 3: Incomplete Reduction or Formation of Byproducts during the Sodium Borohydride Reduction Step
Potential Cause Troubleshooting Action
Insufficient Reducing Agent Use a sufficient excess of sodium borohydride (NaBH4) to ensure complete reduction of the ketone.
Reaction Temperature Too Low While NaBH4 reductions are often carried out at low temperatures (e.g., 0°C) to improve selectivity, a very low temperature might slow down the reaction excessively. Allow the reaction to proceed at ambient temperature if necessary.[10]
Decomposition of NaBH4 Sodium borohydride can decompose in acidic or protic solvents. Ensure the reaction medium is not acidic and use a suitable solvent like propan-2-ol or methanol.[10]

Quantitative Data Summary

The following tables summarize the impact of reaction parameters on the yield and purity of intermediates in reactions analogous to the synthesis of Mabuterol. This data can serve as a guide for optimizing the synthesis.

Table 1: Effect of Reaction Temperature on the Yield of α-Bromoacetophenone Derivatives

SubstrateBrominating AgentSolventTemperature (°C)Yield (%)Reference
4-ChloroacetophenonePyridine hydrobromide perbromideAcetic Acid8082
4-ChloroacetophenonePyridine hydrobromide perbromideAcetic Acid9085
4-ChloroacetophenonePyridine hydrobromide perbromideAcetic Acid10084
4-TrifluoromethylacetophenonePyridine hydrobromide perbromideAcetic Acid9090

Table 2: Effect of Reaction Time on the Yield of α-Bromoacetophenone Derivatives at 90°C

SubstrateReaction Time (h)Yield (%)Reference
4-Trifluoromethylacetophenone285
4-Trifluoromethylacetophenone390
4-Trifluoromethylacetophenone486
4-Chloroacetophenone282
4-Chloroacetophenone385
4-Chloroacetophenone484

Experimental Protocols

Protocol 1: α-Bromination of 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone

This protocol is adapted from a general procedure for the α-bromination of substituted acetophenones.[10]

  • Dissolve the starting material: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone in glacial acetic acid.

  • Control Temperature: Cool the solution in an ice bath to 0-5°C.

  • Prepare Bromine Solution: In a separate container, dissolve the desired amount of bromine (1.0-1.1 equivalents) in glacial acetic acid.

  • Slow Addition: Add the bromine solution dropwise to the stirred solution of the acetophenone derivative over a period of 30-60 minutes, maintaining the temperature between 0-5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice water to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification of this compound by Recrystallization

This protocol is based on a described purification method for Mabuterol.[3]

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of a suitable hot solvent (e.g., isopropanol or an ethyl acetate/ether mixture) to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Mabuterol_Synthesis_Pathway A 1-[4-amino-3-chloro-5- (trifluoromethyl)phenyl]ethanone B α-Bromination (e.g., Br2, Acetic Acid) A->B C 1-[4-amino-3-chloro-5- (trifluoromethyl)phenyl]-2-bromoethanone B->C D Reaction with tert-butylamine C->D E 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl] -2-(tert-butylamino)ethanone D->E F Reduction (e.g., NaBH4) E->F G Mabuterol F->G H HCl Salt Formation G->H I This compound H->I

Caption: Synthetic pathway of this compound.

Troubleshooting_Workflow Start High Impurity Level Detected Identify_Step Identify Synthetic Step with Impurity Formation (e.g., Bromination, Amination, Reduction) Start->Identify_Step Bromination_Check Bromination Step Issues? Identify_Step->Bromination_Check Amination_Check Amination Step Issues? Bromination_Check->Amination_Check No Optimize_Bromination Optimize Bromination: - Check Stoichiometry - Adjust Temperature - Slow Reagent Addition Bromination_Check->Optimize_Bromination Yes Reduction_Check Reduction Step Issues? Amination_Check->Reduction_Check No Optimize_Amination Optimize Amination: - Control Temperature - Adjust Stoichiometry Amination_Check->Optimize_Amination Yes Optimize_Reduction Optimize Reduction: - Check Reductant Amount - Adjust Temperature Reduction_Check->Optimize_Reduction Yes Purification Implement/Optimize Purification (Recrystallization or Chromatography) Reduction_Check->Purification No Optimize_Bromination->Purification Optimize_Amination->Purification Optimize_Reduction->Purification End Purity Meets Specification Purification->End

Caption: Troubleshooting workflow for impurity reduction.

References

Technical Support Center: Optimization of Mabuterol Hydrochloride Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Mabuterol Hydrochloride dosage in in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective beta-2 adrenergic receptor agonist. Its primary mechanism of action involves binding to and activating beta-2 adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.[1][2] This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase.[2] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, ultimately leading to the relaxation of bronchial smooth muscle and bronchodilation.

Q2: What are the common animal models used for studying this compound's effects?

Based on the available literature for beta-2 adrenergic agonists, common animal models for respiratory and pharmacological studies include rats, mice, and guinea pigs.[5] The choice of model often depends on the specific research question, such as investigating bronchodilatory effects, metabolic changes, or central nervous system responses.

Q3: How is this compound typically administered in in vivo studies?

Common routes of administration for this compound in preclinical research include oral (p.o.), intravenous (i.v.), and subcutaneous (s.c.) injection. The selection of the administration route should align with the experimental objectives and the pharmacokinetic profile being investigated.

Q4: What are the known pharmacokinetic properties of this compound in rats?

In rats, following oral administration, this compound is readily absorbed from the small intestine, with peak blood and tissue levels of radioactivity reached within one hour.[3] The substance shows higher concentrations in the liver, lung, kidney, and several secretory organs compared to the blood.[3] Excretion occurs primarily through urine (approximately 60%) and feces (approximately 26%) within 24 hours.[3] Notably, there is no significant evidence of accumulation in tissues after multiple oral administrations.[3]

Troubleshooting Guide

Issue 1: Suboptimal or no efficacy observed in the experiment.

  • Potential Cause: Insufficient Dosage. The administered dose may be too low to achieve a therapeutic concentration in the target tissue.

    • Troubleshooting Step: Conduct a dose-response study with a range of doses to determine the optimal concentration for your specific animal model and disease state. Refer to the dosage tables below for guidance from previous studies.

  • Potential Cause: Rapid Metabolism and Clearance. this compound has a specific metabolic profile that can vary between species.

    • Troubleshooting Step: Consider more frequent dosing intervals or explore alternative administration routes that may provide more sustained exposure, such as subcutaneous injection or the use of a controlled-release formulation.

  • Potential Cause: Route of Administration. The chosen route of administration may not be optimal for the intended therapeutic effect.

    • Troubleshooting Step: If using oral administration, consider potential issues with absorption or first-pass metabolism. Intravenous or subcutaneous administration may provide more direct and predictable systemic exposure.

Issue 2: Animals are exhibiting adverse effects such as sedation or decreased movement.

  • Potential Cause: Dose is too high. High doses of this compound have been observed to cause central nervous system effects.

    • Troubleshooting Step: Reduce the dosage. In mice, doses of 30 and 100 mg/kg (p.o.) have been associated with decreased spontaneous movement and ptosis.[4] Doses of 80 mg/kg (p.o.) and 40 mg/kg (s.c.) have been shown to depress reactive movement.[4]

  • Potential Cause: Off-target effects. While selective for beta-2 receptors, high concentrations may lead to stimulation of other adrenergic receptors.

    • Troubleshooting Step: Carefully observe the animals for other signs of adverse effects and consider reducing the dose. Monitor cardiovascular parameters if possible, as beta-agonists can have cardiac effects.

Issue 3: Unexpected metabolic changes are observed in the animals.

  • Potential Cause: Known pharmacological effects of beta-2 agonists. this compound can influence carbohydrate and lipid metabolism.

    • Troubleshooting Step: Be aware that subcutaneous administration of Mabuterol has been shown to increase plasma levels of glucose, lactic acid, and free fatty acids.[4] If these metabolic changes are confounding your experimental results, consider adjusting the dose or experimental design.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterRoute of AdministrationValueTimeframe
Peak Blood/Tissue LevelsOral-Within 1 hour[3]
Urinary ExcretionOral~60% of doseWithin 24 hours[3]
Fecal ExcretionOral~26% of doseWithin 24 hours[3]
Biliary ExcretionIntravenous~22% of doseWithin 24 hours[3]

Table 2: Observed In Vivo Effects of this compound at Different Dosages

SpeciesRouteDosageObserved Effect
Micep.o.10 mg/kgIncreased touch response[4]
Micep.o.30 and 100 mg/kgDecreased spontaneous movement and ptosis[4]
Micep.o.5 mg/kgProlonged hexobarbital-induced sleeping time[4]
Mices.c.2.5 mg/kgProlonged hexobarbital-induced sleeping time[4]
Micep.o.80 mg/kgDepressed reactive movement (rotarod test)[4]
Mices.c.40 mg/kgDepressed reactive movement (rotarod test)[4]
Rabbiti.v.10 mg/kgSynchronization of cortical activity with sedation in EEG[4]
Guinea Pigsp.o.-26-102 times more potent than isoprenaline and salbutamol in experimental asthma[5]

Experimental Protocols

Protocol 1: Evaluation of Bronchodilating Effect in Anesthetized Guinea Pigs

  • Animal Model: Anesthetized guinea pigs.

  • Induction of Bronchoconstriction: Administer acetylcholine, histamine, or serotonin to induce an increase in bronchial resistance.

  • Drug Administration: Administer this compound intravenously (i.v.) or intraduodenally.

  • Measurement: Monitor the inhibition of the increase in bronchial resistance.

  • Comparison: Compare the potency and duration of action with reference bronchodilators like isoprenaline and salbutamol.

Protocol 2: Assessment of Central Nervous System Effects in Mice

  • Animal Model: Mice.

  • Drug Administration: Administer this compound via oral gavage (p.o.) or subcutaneous injection (s.c.).

  • Behavioral Observation: Observe for changes in behavior such as touch response, spontaneous movement, and ptosis at various time points post-administration.

  • Motor Coordination Tests:

    • Rotarod Test: Place mice on a rotating rod and measure the time until they fall off to assess motor coordination.

    • Traction Test: Measure the ability of the mice to hang onto a wire.

    • Inclined Plane Test: Determine the maximum angle of an inclined plane a mouse can remain on.

  • Data Analysis: Compare the performance of Mabuterol-treated mice with a vehicle control group.

Visualizations

Beta2_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Mabuterol Mabuterol Hydrochloride B2AR Beta-2 Adrenergic Receptor (GPCR) Mabuterol->B2AR Binds to G_protein G-Protein (Gs) B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Beta-2 Adrenergic Receptor Signaling Pathway.

Experimental_Workflow cluster_planning Phase 1: Planning and Design cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis and Optimization A1 Define Research Question (e.g., Efficacy, Safety) A2 Select Animal Model (e.g., Rat, Mouse) A1->A2 A3 Determine Route of Administration (p.o., i.v., s.c.) A2->A3 A4 Establish Dosage Range (Based on literature review) A3->A4 B1 Animal Acclimatization A4->B1 B2 Administer Mabuterol HCl and Vehicle Control B1->B2 B3 Conduct In Vivo Assays (e.g., Behavioral, Physiological) B2->B3 B4 Collect Samples (Blood, Tissues) B3->B4 C1 Analyze Data (Efficacy and Adverse Effects) B4->C1 C2 Troubleshoot Issues (e.g., High Toxicity, Low Efficacy) C1->C2 C3 Refine Dosage and Protocol C2->C3 Iterate C4 Optimal Dosage Identified C2->C4 If Optimal C3->B2

Caption: In Vivo Dosage Optimization Workflow.

References

Technical Support Center: Method Development for Separating Mabuterol Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the successful chiral separation of Mabuterol Hydrochloride enantiomers. Mabuterol, a selective β2 adrenoreceptor agonist, contains a single stereocenter, leading to two enantiomers which can exhibit different pharmacological and pharmacokinetic profiles.[1][2] The separation and analysis of these enantiomers are critical for pharmaceutical development and quality control to ensure safety and efficacy.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound enantiomers important?

A1: The separation of enantiomers is crucial because individual enantiomers of a chiral drug can have significantly different biological activities.[5][6] In the human body, one enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to adverse effects.[5][6] For instance, studies on the pharmacokinetics of mabuterol in rats have shown significant differences between the R- and S-enantiomers in metrics like the area under the curve (AUC) and half-life, indicating stereoselective metabolism.[2] Regulatory agencies increasingly favor the development of single-enantiomer drugs to improve therapeutic outcomes and minimize risks.[4]

Q2: What are the primary analytical techniques for separating Mabuterol enantiomers?

A2: The most common and effective techniques for chiral separation in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[7][] Capillary Electrophoresis (CE) is also a powerful tool known for its high separation efficiency and low sample consumption.[5][9] The direct approach, using a Chiral Stationary Phase (CSP), is the most widely used method in both HPLC and SFC.[10][11]

Q3: How do I select an appropriate Chiral Stationary Phase (CSP) for Mabuterol?

A3: Mabuterol is a primary/secondary amino alcohol.[1] CSPs based on polysaccharides (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptides (antibiotics) are highly effective for separating this class of compounds.[10][12]

  • Polysaccharide-based CSPs: Columns like Chiralpak® and Lux® series are excellent starting points. They can be used in normal-phase, reversed-phase, and polar organic modes, offering complementary selectivity.[7][10]

  • Macrocyclic Glycopeptide CSPs: Phases like Chirobiotic™ V (Vancomycin) have demonstrated successful separation of mabuterol enantiomers, particularly in reversed-phase mode.[2]

  • Crown Ether-based CSPs: These are specifically effective for resolving underivatized primary amines.[13][14]

A systematic screening of a small, diverse set of these columns is the most effective strategy to find the optimal stationary phase.[15]

Q4: What are typical mobile phase conditions for separating Mabuterol enantiomers?

A4: Mobile phase composition is critical and depends on the chosen CSP and chromatographic mode.

  • Normal Phase (NP): Typically consists of a non-polar solvent like hexane or heptane with a polar alcohol modifier such as isopropanol (IPA) or ethanol. Small amounts of a basic additive (e.g., diethylamine, DEA) are often necessary to improve the peak shape of basic analytes like Mabuterol.[16]

  • Reversed Phase (RP): Involves an aqueous buffer (e.g., phosphate or ammonium acetate) mixed with an organic solvent like acetonitrile or methanol.[17] For the separation of Mabuterol on a Chirobiotic V column, a mobile phase of methanol and 0.1% triethylamine has been used successfully.[2]

  • Supercritical Fluid Chromatography (SFC): The primary mobile phase is supercritical CO2, with a polar co-solvent (modifier) like methanol or ethanol.[11] Additives such as trifluoroacetic acid (TFA) and triethylamine (TEA) can be used to improve selectivity and peak shape.[14]

Experimental Workflow & Parameter Relationships

The following diagrams illustrate a typical workflow for method development and the interplay between key chromatographic parameters.

G cluster_0 Method Development Workflow A Analyte Characterization (Mabuterol HCl) B Select Technique (HPLC / SFC / CE) A->B C Initial CSP Screening (Polysaccharide, Macrocyclic, etc.) B->C D Mobile Phase Screening (NP, RP, Polar Organic) C->D E Optimization (Modifier %, Additives, Temp.) D->E F Method Validation E->F

Caption: A typical workflow for chiral method development.

G cluster_1 Parameter Interactions in Chiral HPLC MP Mobile Phase (Composition, Additives, pH) Alpha Selectivity (α) MP->Alpha major impact N Efficiency (N) MP->N Temp Temperature Temp->Alpha major impact Temp->N impacts Flow Flow Rate Flow->N impacts CSP Chiral Stationary Phase CSP->Alpha major impact Rs Resolution (Rs) Alpha->Rs determines N->Rs determines

Caption: Key parameter interactions affecting chiral separation.

Troubleshooting Guide

Problem: Poor or no enantiomeric resolution.

This is the most common challenge in chiral method development. It indicates that the chosen conditions do not provide sufficient difference in interaction energy between the two enantiomers and the CSP.[16]

Answer / Solutions:

A systematic approach is required to achieve the desired separation.[16]

  • Verify CSP Selection: The chosen CSP may not be suitable. Screen a different class of CSP (e.g., if a polysaccharide phase fails, try a macrocyclic glycopeptide phase). Mabuterol, as a beta-agonist, has been successfully resolved on macrocyclic antibiotic phases.[12]

  • Optimize Mobile Phase:

    • Change Modifier: In normal phase, switch the alcohol modifier (e.g., from IPA to ethanol). The type of alcohol can significantly impact selectivity.[18]

    • Adjust Modifier Percentage: Vary the concentration of the alcohol modifier. Lower percentages often increase retention and may improve resolution.

    • Change Additives: In reversed-phase, ensure the pH is appropriate for Mabuterol (a basic compound). In normal phase, vary the concentration or type of basic additive (e.g., 0.1% DEA).[16]

  • Adjust Temperature: Temperature affects the thermodynamics of chiral recognition.[16] Lowering the temperature often enhances the specific interactions (hydrogen bonds, dipole-dipole) that lead to better separation, though it may increase analysis time and backpressure.[16]

  • Switch Chromatographic Mode: If normal phase is unsuccessful, try reversed-phase or polar organic mode, as they offer different separation mechanisms.[10]

The workflow below outlines a troubleshooting strategy for poor resolution.

G cluster_2 Troubleshooting Poor Resolution Start Poor Resolution (Rs < 1.5) A Change Mobile Phase Modifier (e.g., EtOH -> IPA) Start->A B Adjust Modifier % A->B C Optimize Temperature (Usually lower T) B->C D Switch to a different CSP Class C->D If no improvement E Switch Chromatographic Mode (e.g., NP -> RP) C->E If no improvement End Resolution Achieved C->End If successful D->End E->End

Caption: A decision tree for troubleshooting poor resolution.

Detailed Protocol: HPLC Separation of Mabuterol Enantiomers

This protocol is based on a validated method for analyzing Mabuterol enantiomers in biological samples.[2]

  • Chromatographic System: Agilent 1100 Series HPLC or equivalent.

  • Chiral Stationary Phase: Chirobiotic V column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Methanol / 0.1% Triethylamine (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 245 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute this compound standard in the mobile phase to a concentration of approximately 10 µg/mL.

Expected Results: This method should provide baseline separation of the (R)- and (S)-Mabuterol enantiomers.

Quantitative Data: Pharmacokinetics of Mabuterol Enantiomers

The following table summarizes pharmacokinetic data from a study in rats after oral administration of racemic Mabuterol, highlighting the stereoselective differences.[2]

Parameter(R)-Mabuterol(S)-Mabuterol
Cmax (ng/mL) 266.8277.9
tmax (h) 5.35.7
AUC (0-∞) (ng·h/mL) 5938.94446.1
t1/2 (h) 14.59.6

Cmax: Maximum plasma concentration; tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life.

Problem: Poor peak shape (tailing or fronting).

Peak tailing is common for basic compounds like Mabuterol and is often caused by secondary interactions with the stationary phase. Peak fronting can indicate column overload.[16]

Answer / Solutions:

  • For Peak Tailing:

    • Add/Increase Basic Modifier: In normal phase, add or increase the concentration of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (e.g., 0.1% - 0.4%).[16] This additive competes with the basic analyte for active silanol sites on the silica support, reducing secondary interactions.

    • Check pH in Reversed Phase: Ensure the mobile phase pH is appropriate to keep the amine protonated.

  • For Peak Fronting:

    • Reduce Sample Concentration: The column may be overloaded.[16] Prepare and inject a more dilute sample. If the peak shape improves, the original sample concentration was too high.

  • Check for Column Contamination/Damage: If peak shape issues persist, the column inlet frit may be blocked or the stationary phase may be contaminated.[19] Flush the column according to the manufacturer's instructions. If this fails, the column may need replacement.[19]

Problem: Unstable or drifting retention times.

Fluctuating retention times compromise the reliability and reproducibility of the method.

Answer / Solutions:

  • Ensure System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially when changing solvents. A stable baseline is a good indicator of equilibration.

  • Check for Leaks: Inspect all fittings from the pump to the detector for any signs of leaks, which can cause pressure and flow rate fluctuations.[20]

  • Mobile Phase Preparation: Ensure the mobile phase is freshly prepared, well-mixed, and thoroughly degassed.[20] Inconsistent mobile phase composition can lead to retention time drift.

  • Control Column Temperature: Use a column oven to maintain a constant temperature.[20] Fluctuations in ambient temperature can affect retention, particularly for methods sensitive to temperature changes.[16]

Problem: High column backpressure.

A sudden or gradual increase in system pressure can indicate a blockage.

Answer / Solutions:

  • Isolate the Source: Systematically disconnect components (starting from the detector and moving backward towards the pump) to identify the source of the high pressure.[20]

  • Check for Blockages: The most common causes are a blocked inlet frit on the column or guard column, or blocked system tubing.[19][20]

  • Filter Samples: Ensure all samples are filtered through a 0.22 µm or 0.45 µm filter before injection to prevent particulates from clogging the system.

  • Check Mobile Phase Compatibility: Ensure all mobile phase components are miscible and that the sample is fully dissolved in the injection solvent. Precipitation can cause blockages.[20]

References

Addressing solubility issues of Mabuterol Hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Mabuterol Hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: I am observing incomplete dissolution of this compound in water. What are the initial troubleshooting steps?

A2: If you are experiencing incomplete dissolution, consider the following initial steps:

  • Verify Salt Form and Purity: Ensure you are using this compound and that the material is of high purity. Impurities can sometimes affect solubility.

  • Particle Size: The particle size of the powder can influence the dissolution rate. Smaller particle sizes increase the surface area available for solvation, which can lead to faster dissolution.[4]

  • Temperature: While temperature effects can vary, for many salts, a modest increase in temperature can improve solubility. However, be cautious of potential degradation at elevated temperatures.

  • Agitation: Ensure adequate mixing or agitation (e.g., stirring, vortexing, sonication) is applied to facilitate the dissolution process.

Q3: How does pH affect the solubility of this compound?

A3: Mabuterol is a weak base, and as such, the solubility of its hydrochloride salt is pH-dependent. The hydrochloride salt is formed with a strong acid (HCl), which typically results in good solubility in acidic to neutral pH. However, as the pH of the solution increases and approaches the pKa of the amino group in Mabuterol, the compound will start to deprotonate, leading to the precipitation of the less soluble free base. The binding of beta-adrenergic agonists to their receptors can also be influenced by pH[5][6][7].

Q4: What is the pKa of Mabuterol?

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon addition of a buffer.

Possible Cause: The pH of the final solution is at or above the pKa of Mabuterol, causing the conversion of the soluble hydrochloride salt to the less soluble free base.

Troubleshooting Steps:

  • Measure the Final pH: After the addition of the buffer, measure the pH of the solution.

  • Adjust pH: If the pH is neutral to alkaline, lower the pH of the solution by adding a small amount of a dilute acidic solution (e.g., 0.1 M HCl) until the precipitate redissolves.

  • Buffer Selection: For future experiments, select a buffer system that maintains the pH in the acidic range (e.g., pH 4-6) to ensure the compound remains in its protonated, more soluble form.

Issue 2: The desired concentration of this compound cannot be achieved in an aqueous vehicle for an in vitro or in vivo study.

Possible Cause: The desired concentration exceeds the intrinsic aqueous solubility of this compound.

Troubleshooting Steps:

  • Co-solvent Addition: Introduce a water-miscible organic co-solvent to the aqueous vehicle. Common pharmaceutical co-solvents include:

    • Ethanol

    • Propylene Glycol[8]

    • Polyethylene Glycol (e.g., PEG 400)

    • Glycerin Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and incrementally increase it until the desired concentration is achieved. Be mindful of the potential effects of the co-solvent on your experimental system.

  • Use of Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with drug molecules, effectively increasing their aqueous solubility[9][10][11][12]. Beta-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) are commonly used.

    • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug. Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers are often used in pharmaceutical formulations.

  • Solid Dispersion: For solid dosage form development, creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate and apparent solubility[13]. This is an advanced technique typically employed during formulation development.

Data Presentation

Table 1: Solubility of Mabuterol (Free Base) in Organic Solvents

SolventSolubility (mg/mL)
Dimethylformamide (DMF)30[2][3]
Dimethyl sulfoxide (DMSO)30[2][3]
Ethanol30[2][3]

Note: This data is for the free base form of Mabuterol, not the hydrochloride salt.

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

Objective: To determine the approximate pH at which this compound begins to precipitate from an aqueous solution.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • pH meter

  • Stir plate and stir bar

  • 25 mL beakers or vials

Methodology:

  • Prepare a stock solution of this compound in deionized water at a concentration below its expected solubility limit (e.g., 1 mg/mL).

  • Place 10 mL of the stock solution in a beaker with a stir bar and begin stirring.

  • Calibrate the pH meter and place the probe in the solution. Record the initial pH.

  • Slowly titrate the solution with 0.1 M NaOH, adding 10-20 µL increments.

  • After each addition, allow the pH to stabilize and visually inspect the solution for any signs of precipitation (cloudiness, turbidity).

  • Record the pH at which precipitation is first observed. This provides an estimate of the pH at which the free base begins to form.

  • If precipitation occurs, you can back-titrate with 0.1 M HCl to confirm the pH at which the precipitate redissolves.

Protocol 2: Co-solvent Screening for Solubility Enhancement

Objective: To identify a suitable co-solvent and its effective concentration range for dissolving a target concentration of this compound.

Materials:

  • This compound

  • Deionized water

  • Co-solvents: Ethanol, Propylene Glycol, PEG 400

  • Vials with caps

  • Vortex mixer or shaker

Methodology:

  • Weigh a fixed amount of this compound into a series of vials to achieve the target concentration (e.g., 5 mg/mL).

  • Prepare a series of aqueous co-solvent mixtures (e.g., 10%, 20%, 30%, 40%, 50% v/v of each co-solvent in deionized water).

  • Add 1 mL of each co-solvent mixture to the corresponding vial containing the pre-weighed this compound.

  • Cap the vials and vortex or shake them for a predetermined time (e.g., 30 minutes).

  • Visually inspect each vial for complete dissolution.

  • For any undissolved samples, continue agitation for an extended period (e.g., 2-4 hours) and re-inspect.

  • The lowest concentration of each co-solvent that results in a clear solution is the minimum required concentration for that co-solvent system.

Visualizations

Solubility_Troubleshooting_Workflow cluster_start Initial Observation cluster_verification Initial Checks cluster_ph pH-Related Issues cluster_intrinsic Intrinsic Solubility Issue cluster_solution Resolution start Incomplete Dissolution of Mabuterol HCl verify_material Verify Material (Purity, Salt Form) start->verify_material check_conditions Check Basic Conditions (Agitation, Temp.) start->check_conditions measure_ph Measure Final pH of Solution verify_material->measure_ph check_conditions->measure_ph ph_high Is pH > 7 or near expected pKa? measure_ph->ph_high adjust_ph Lower pH with dilute acid ph_high->adjust_ph Yes concentration_high Is target concentration high? ph_high->concentration_high No select_buffer Use acidic buffer (pH 4-6) adjust_ph->select_buffer dissolved Complete Dissolution Achieved adjust_ph->dissolved cosolvent Add Co-solvents (Ethanol, PG, PEG) concentration_high->cosolvent Yes excipients Use Solubilizing Excipients (Cyclodextrins) concentration_high->excipients Yes concentration_high->dissolved No, re-evaluate experiment cosolvent->dissolved excipients->dissolved

Caption: Troubleshooting workflow for Mabuterol HCl solubility issues.

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_process Complexation Process cluster_after After Complexation mabuterol Mabuterol HCl (Poorly Soluble) water Aqueous Solution mabuterol->water Low Solubility process Inclusion Complex Formation mabuterol->process cyclodextrin Hydrophilic Exterior Hydrophobic Cavity cyclodextrin:int->process Encapsulation complex Mabuterol-Cyclodextrin Complex process->complex water2 Aqueous Solution complex->water2 Enhanced Solubility

References

Validation & Comparative

Validating Analytical Methods for Mabuterol Hydrochloride in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Mabuterol Hydrochloride and other related β2-adrenergic agonists in biological matrices. The focus is on providing objective performance data and detailed experimental protocols to assist researchers in selecting and validating the most suitable method for their specific needs. The information presented is collated from various validated methods to offer a comparative perspective.

Comparison of Analytical Method Performance

The following tables summarize the key performance parameters of different analytical methods for the determination of Mabuterol and other closely related β2-agonists in various biological samples.

Table 1: Comparison of Sample Preparation and Chromatographic Conditions

Analyte(s)MatrixSample PreparationChromatographic ColumnMobile PhaseDetectionReference
Mabuterol, ClenbuterolEquine PlasmaLiquid-Liquid Extraction (LLE)Reversed-phaseNot SpecifiedElectrochemical[1]
BambuterolHuman PlasmaLiquid-Liquid Extraction (LLE)Zorbax SB C18Not SpecifiedLC-MS/MS[2]
11 β2-agonists (including Mabuterol)PorkLLE & Solid-Phase Extraction (SPE)Not SpecifiedNot SpecifiedLC-ESI-MS/MS[3]
R-bambuterol, R-terbutalineHuman Plasma & UrineEthyl Acetate ExtractionC18Methanol, Water with 5 mM Ammonium AcetateLC-MS/MS[4]
24 β2-agonistsHuman UrineEnzymatic Deconjugation & SPENot SpecifiedNot SpecifiedUHPLC-MS/MS[5]
Albuterol EnantiomersHuman PlasmaSolid-Phase Extraction (SPE)Teicoplanin-based chiralMethanol, Acetic Acid, AmmoniaLC-MS[6]

Table 2: Comparison of Method Validation Parameters

Analyte(s)Linearity RangeLimit of Quantification (LOQ)Recovery (%)Precision (RSD %)Reference
MabuterolUp to 1 µg/mL2 ng/mL95Not Specified[1]
ClenbuterolUp to 1 µg/mL0.5 ng/mL98Not Specified[1]
Bambuterol0.05 - 4.0 ng/mL0.05 ng/mLNot Specified< 7 (intra- and inter-day)[2]
11 β2-agonists (in pork)0.25 - 5 ng/gNot Specified82 - 1051.6 - 8.4[3]
R-bambuterol (in plasma)Not Specified10.00 pg/mLNot Specified< 12.7 (intra-day), < 8.6 (inter-day)[4]
R-terbutaline (in plasma)Not Specified10.00 pg/mLNot Specified< 12.7 (intra-day), < 8.6 (inter-day)[4]
Albuterol Enantiomers0.5 - 50.0 ng/mL0.25 ng/mL89 ± 5.86.5[6]
Formoterol, SalbutamolNot SpecifiedNot Specified90 - 105< 15 (intra- and inter-day)[7]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Method 1: Determination of Mabuterol in Equine Plasma by LC with Electrochemical Detection[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Alkalinize plasma samples.

  • Perform liquid-liquid extraction.

  • Evaporate the organic phase to dryness.

  • Reconstitute the residue in the mobile phase before injection.

2. Chromatographic Conditions

  • Column: Reversed-phase (specifics not detailed).

  • Detector: Coulometric detector set at +0.75 V.

Method 2: Determination of Bambuterol in Human Plasma by LC-MS/MS[2]

1. Sample Preparation (Liquid-Liquid Extraction)

  • A simple liquid-liquid extraction procedure is employed for plasma samples.

2. Chromatographic and Mass Spectrometric Conditions

  • Column: Zorbax SB C18.

  • Mass Spectrometer: Triple quadrupole tandem mass spectrometer.

  • Detection Mode: Selected Reaction Monitoring (SRM).

Method 3: Multi-Residue Determination of β2-Agonists in Pork by LC-ESI-MS/MS[3]

1. Sample Preparation (LLE and SPE)

  • Homogenize pork tissue samples.

  • Perform liquid-liquid extraction.

  • Further purify the extract using Solid-Phase Extraction (SPE).

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. LC-MS/MS Conditions

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow and Method Comparison

To better understand the processes and comparisons, the following diagrams are provided.

Bioanalytical_Method_Validation_Workflow cluster_planning Planning & Pre-study cluster_validation Method Validation cluster_application Sample Analysis & Reporting P1 Define Analyte & Matrix P2 Select Analytical Technique P1->P2 P3 Develop Method P2->P3 V1 Selectivity & Specificity P3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Stability V4->V5 A1 Sample Collection & Processing V5->A1 A2 Analysis of Study Samples A1->A2 A3 Data Interpretation & Reporting A2->A3

Caption: Workflow for Bioanalytical Method Validation.

Method_Comparison cluster_methods Analytical Methods cluster_performance Performance Characteristics M1 LC-Electrochemical P1 Sensitivity M1->P1 Moderate P2 Specificity M1->P2 Good P3 Throughput M1->P3 Low P4 Cost M1->P4 Low M2 LC-MS/MS M2->P1 High M2->P2 Excellent M2->P3 Moderate M2->P4 High M3 UHPLC-MS/MS M3->P1 Very High M3->P2 Excellent M3->P3 High M3->P4 High

Caption: Comparison of Analytical Method Performance.

References

Comparative Potency of Mabuterol Hydrochloride and Salbutamol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two prominent β2-adrenergic receptor agonists, Mabuterol Hydrochloride and Salbutamol, reveals differences in their bronchodilator potency. This guide provides a comparative overview of their mechanism of action, quantitative potency data from in-vitro studies, and detailed experimental protocols for researchers in drug development and respiratory science.

Both this compound and Salbutamol are selective β2-adrenergic receptor agonists, a class of drugs that induce relaxation of the airway smooth muscle, leading to bronchodilation.[1][2][3] Their primary application is in the management of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).[1] The therapeutic effect of these agents is initiated by their binding to β2-adrenergic receptors on the surface of airway smooth muscle cells.

This receptor activation triggers a cascade of intracellular events, beginning with the stimulation of adenylyl cyclase.[4] This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates various target proteins. This ultimately results in a decrease in intracellular calcium levels and the inhibition of myosin light-chain kinase, leading to the relaxation of the bronchial smooth muscle and a widening of the airways.[5]

Quantitative Comparison of Potency

In-vitro pharmacological studies are crucial for determining the intrinsic potency of bronchodilator agents. A key model for this assessment is the use of isolated tracheal smooth muscle preparations, typically from guinea pigs. In these experiments, the ability of an agonist to relax a pre-contracted tracheal strip is measured, allowing for the determination of potency metrics such as the EC50 (the concentration of a drug that gives half-maximal response) or pD2 (-logEC50).

A study comparing the bronchodilating effects of several β2-adrenergic agonists on isolated guinea pig tracheal muscle demonstrated that Mabuterol is more potent than Salbutamol in this in-vitro model. While the specific EC50 values from this particular study are not publicly available, the reported findings indicate a higher affinity and/or efficacy of Mabuterol for the β2-adrenergic receptors in this tissue.

For illustrative purposes, the following table presents hypothetical EC50 values that reflect the stated superior potency of Mabuterol.

CompoundAgonist ClassPotency (EC50) on Guinea Pig Trachea
This compound Selective β2-Adrenergic AgonistLower than Salbutamol
Salbutamol Selective β2-Adrenergic AgonistHigher than Mabuterol

Note: Lower EC50 values indicate higher potency.

Experimental Protocols

The determination of the potency of bronchodilators like Mabuterol and Salbutamol on isolated tracheal tissue generally follows a standardized experimental protocol.

Isolated Guinea Pig Tracheal Strip Assay

Objective: To determine and compare the potency of this compound and Salbutamol in relaxing pre-contracted guinea pig tracheal smooth muscle.

Materials and Methods:

  • Tissue Preparation:

    • Male Dunkin-Hartley guinea pigs are euthanized by a humane method.

    • The trachea is carefully excised and placed in cold, oxygenated Krebs-Henseleit buffer solution.

    • The trachea is cleaned of adhering connective tissue and cut into rings or strips.

  • Organ Bath Setup:

    • Each tracheal preparation is mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.

    • One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

    • The tissues are allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes.

  • Contraction Induction:

    • Following equilibration, the tracheal strips are contracted with a submaximal concentration of a contractile agent such as carbachol or histamine to induce a stable, tonic contraction.

  • Cumulative Concentration-Response Curves:

    • Once a stable contraction plateau is reached, cumulative concentrations of the β2-adrenergic agonist (this compound or Salbutamol) are added to the organ bath in a stepwise manner.

    • The relaxation induced by each concentration is recorded as a percentage of the maximal contraction induced by the contractile agent.

    • The process is continued until a maximal relaxation response is achieved or the concentration range of interest has been covered.

  • Data Analysis:

    • The concentration-response data are plotted, and a sigmoidal curve is fitted to the data points.

    • From this curve, the EC50 value (the concentration of the agonist that produces 50% of the maximal relaxation) is determined for each compound.

    • The pD2 value (-log[EC50]) can also be calculated as a measure of potency.

    • Statistical analysis is performed to compare the potency of this compound and Salbutamol.

Visualizing the Comparison

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway, a typical experimental workflow, and the logical relationship of the comparative potency.

G cluster_receptor Cell Membrane cluster_cell Smooth Muscle Cell Agonist Mabuterol or Salbutamol Receptor β2-Adrenergic Receptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (activated) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to G A Tissue Preparation (Guinea Pig Trachea) B Mount in Organ Bath & Equilibrate A->B C Induce Contraction (e.g., Carbachol) B->C D Cumulative Addition of Mabuterol or Salbutamol C->D E Record Relaxation Response D->E F Plot Concentration- Response Curve E->F G Calculate EC50/pD2 Values F->G H Compare Potency G->H G Potency Bronchodilator Potency (in vitro - Guinea Pig Trachea) Mabuterol Mabuterol Potency->Mabuterol Salbutamol Salbutamol Potency->Salbutamol Comparison Mabuterol > Salbutamol Mabuterol->Comparison Salbutamol->Comparison

References

Mabuterol Hydrochloride vs. Clenbuterol: A Comparative Analysis of Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of two beta-2-adrenergic agonists: Mabuterol Hydrochloride and Clenbuterol. While both compounds are recognized for their bronchodilatory effects, the extent of their systemic side effects varies, a critical consideration in drug development and clinical application. This comparison is based on available preclinical and clinical data, highlighting the more extensive body of research on Clenbuterol in contrast to the limited publicly available information on this compound.

Overview of Pharmacological Action

This compound and Clenbuterol are both selective beta-2-adrenergic receptor agonists.[1][2] Their primary mechanism of action involves the stimulation of beta-2 adrenergic receptors, which are predominantly found in the smooth muscle of the airways.[3] This activation triggers a signaling cascade that leads to bronchodilation, making them effective in treating respiratory conditions such as asthma.[1][2] However, their interaction with beta-adrenergic receptors in other tissues can lead to a range of side effects.

Comparative Table of Known Side Effects

The following table summarizes the known side effects of this compound and Clenbuterol. It is important to note that the data for Clenbuterol is significantly more robust, drawing from a larger number of studies and clinical reports of misuse. Information on the side effects of Mabuterol is less comprehensive.

Side Effect CategoryThis compoundClenbuterol
Cardiovascular Palpitations, Tachycardia (increased heart rate)[1]Tachycardia, Palpitations, Increased blood pressure, Atrial fibrillation, Myocardial ischemia[2][4]
Neurological/Psychiatric Tremors, Headache, Nervousness, Dizziness[1]Tremors, Anxiety, Nervousness, Insomnia, Headaches, Agitation[2][4]
Metabolic Increases in plasma levels of glucose, lactic acid, and free fatty acids (in animal studies)[5]Hyperglycemia (high blood sugar), Hypokalemia (low potassium), Increased metabolism[2][6]
Musculoskeletal Depression of incomplete tetanic contraction of soleus muscle (in animal studies)[5]Muscle tremors, Muscle cramps[6]
Other Throat irritation (with inhaled forms)[1]Sweating, Nausea, Increased energy[2][4]

Signaling Pathway of Beta-2 Adrenergic Agonists

Both this compound and Clenbuterol exert their effects through the beta-2 adrenergic receptor signaling pathway. The activation of this G-protein coupled receptor initiates a cascade of intracellular events, as illustrated in the diagram below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta2_Agonist Mabuterol / Clenbuterol B2AR Beta-2 Adrenergic Receptor Beta2_Agonist->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Bronchodilation & Systemic Side Effects PKA->Cellular_Response Leads to

Beta-2 Adrenergic Receptor Signaling Pathway

Experimental Protocols for Comparative Analysis

To definitively compare the side effect profiles of this compound and Clenbuterol, a series of preclinical and clinical studies would be required. Below is a generalized experimental workflow for such a comparison.

Preclinical Evaluation (In Vivo Animal Models)

Objective: To assess and compare the cardiovascular, neurological, and metabolic side effects of this compound and Clenbuterol in a controlled animal model (e.g., rats or dogs).

Methodology:

  • Animal Groups: Randomly assign animals to several groups: Vehicle control, Clenbuterol (multiple dose levels), and this compound (multiple dose levels).

  • Drug Administration: Administer the compounds via a clinically relevant route (e.g., oral gavage or inhalation).

  • Cardiovascular Monitoring: Continuously monitor heart rate, blood pressure, and electrocardiogram (ECG) using telemetry devices.

  • Neurological Assessment: Conduct behavioral tests to assess for tremors, anxiety-like behavior (e.g., open field test), and changes in locomotor activity.

  • Metabolic Analysis: Collect blood samples at various time points to measure plasma levels of glucose, lactate, and electrolytes (e.g., potassium).

  • Data Analysis: Statistically compare the dose-dependent effects of each compound on the measured parameters against the control group and against each other.

Clinical Trial Design (Human Subjects)

Objective: To compare the incidence and severity of side effects of therapeutic doses of this compound and Clenbuterol in healthy volunteers or patients with asthma.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, crossover study.

  • Participants: Recruit healthy adult volunteers or patients with stable, mild-to-moderate asthma.

  • Intervention: Each participant would receive a single therapeutic dose of this compound, Clenbuterol, and a placebo on separate study days, with a washout period in between.

  • Safety Monitoring:

    • Cardiovascular: Monitor heart rate, blood pressure, and ECG at baseline and at regular intervals post-dose.

    • Neurological and Subjective Symptoms: Use standardized questionnaires to assess for tremors, anxiety, nervousness, palpitations, and headaches.

    • Metabolic: Measure serum glucose and potassium levels at baseline and post-dose.

  • Data Analysis: Compare the frequency and severity of reported and measured side effects for each active drug versus placebo and between the two active drugs.

G cluster_preclinical Preclinical Phase (Animal Models) cluster_clinical Clinical Phase (Human Trials) cluster_data Data Collection & Analysis Animal_Models Rodent/Non-rodent Species Dose_Ranging Dose-Ranging Studies (Mabuterol vs. Clenbuterol) Animal_Models->Dose_Ranging Safety_Pharm Safety Pharmacology (CV, CNS, Respiratory) Dose_Ranging->Safety_Pharm Tox_Studies Toxicology Studies Safety_Pharm->Tox_Studies Phase_I Phase I: Healthy Volunteers (Safety & Tolerability) Tox_Studies->Phase_I Informs Phase_II Phase II: Patients (Efficacy & Side Effects) Phase_I->Phase_II Adverse_Events Adverse Event Reporting Phase_I->Adverse_Events Phase_III Phase III: Larger Patient Population (Comparative Efficacy & Safety) Phase_II->Phase_III Vital_Signs Vital Signs & ECG Phase_II->Vital_Signs Lab_Tests Laboratory Tests (e.g., Potassium, Glucose) Phase_III->Lab_Tests Statistical_Analysis Statistical Analysis Adverse_Events->Statistical_Analysis Vital_Signs->Statistical_Analysis Lab_Tests->Statistical_Analysis

Comparative Side Effect Evaluation Workflow

Conclusion

The available evidence indicates that both this compound and Clenbuterol, as beta-2 adrenergic agonists, are associated with a similar spectrum of potential side effects, primarily affecting the cardiovascular and central nervous systems. However, the extensive documentation of Clenbuterol's adverse effects, partly due to its widespread misuse for performance enhancement, contrasts sharply with the limited data on this compound. A pilot clinical trial suggested that Mabuterol has "excellent tolerability at doses of 40-60 micrograms".[7] Further head-to-head comparative studies are necessary to definitively delineate the relative safety profiles of these two compounds. For drug development professionals, the apparently favorable tolerability of Mabuterol at therapeutic doses warrants further investigation to establish a comprehensive safety profile and to explore its potential as a therapeutic agent with a superior side effect profile compared to older beta-2 agonists.

References

Mabuterol Hydrochloride Cross-Reactivity in β-Agonist Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in immunoassays is paramount for accurate and reliable results. This guide provides an objective comparison of Mabuterol Hydrochloride's cross-reactivity in various immunoassays designed for other β-agonists, supported by experimental data and detailed protocols.

Mabuterol, a β2-adrenergic agonist, shares structural similarities with other compounds in its class, such as Clenbuterol, Salbutamol, and Ractopamine. This structural resemblance can lead to cross-reactivity in immunoassays, where antibodies designed to detect a specific β-agonist may also bind to Mabuterol. This can result in false-positive results or inaccurate quantification of the target analyte. This guide summarizes the available data on the cross-reactivity of Mabuterol in commercially available and research-based immunoassays for other common β-agonists.

Quantitative Cross-Reactivity Data

The following table summarizes the percentage of cross-reactivity of this compound in various enzyme-linked immunosorbent assays (ELISAs) and lateral flow immunoassays (LFIAs) designed for other β-agonists.

Immunoassay TargetAssay TypeAntibody TypeMabuterol Cross-Reactivity (%)Reference
ClenbuterolELISAPolyclonal30[1]
ClenbuterolLFIAMonoclonal36[2][3]
General β-AgonistsELISA (Randox)Not Specified45[1]
General β-AgonistsELISA (Euro-diagnostica)Not Specified60[1]
General β-AgonistsELISA (Ridascreen)Not Specified71[1]
General β-AgonistsELISA (Randox, standardized to Salbutamol)Not Specified52
General β-AgonistsELISA (Randox, standardized to Clenbuterol)Not Specified45
RactopamineELISA (Multiple Kits)Not Specified< 0.5
SalbutamolELISA (Abcam ab302934)Not SpecifiedNot Listed (suggests negligible)

Experimental Protocols

The data presented in this guide were generated using variations of competitive enzyme-linked immunosorbent assays (ELISAs). The general principle involves the competition between the target β-agonist (or the cross-reactant) and a labeled form of the β-agonist for a limited number of antibody binding sites.

General Competitive ELISA Protocol for β-Agonist Detection

This protocol provides a general framework for assessing the cross-reactivity of Mabuterol in an immunoassay for another β-agonist.

1. Materials:

  • Microtiter plates pre-coated with a conjugate of the target β-agonist (e.g., Clenbuterol-BSA).

  • Standard solutions of the target β-agonist (e.g., Clenbuterol).

  • Standard solutions of this compound at various concentrations.

  • Specific primary antibody against the target β-agonist.

  • Enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2M H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

2. Procedure:

  • Coating: Microtiter plates are coated with a β-agonist-protein conjugate and incubated overnight.

  • Washing: Plates are washed with wash buffer to remove unbound conjugate.

  • Blocking: Remaining protein-binding sites on the plate are blocked using a blocking buffer.

  • Competitive Reaction: Standard solutions of the target β-agonist or Mabuterol are added to the wells, followed by the addition of the primary antibody. The plate is incubated to allow for competition between the free β-agonist and the coated β-agonist for antibody binding.

  • Washing: The plate is washed to remove unbound antibodies and β-agonists.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody is added to the wells and incubated. This antibody binds to the primary antibody that is bound to the coated β-agonist.

  • Washing: The plate is washed to remove any unbound secondary antibody.

  • Substrate Addition: A substrate solution is added, which reacts with the enzyme on the secondary antibody to produce a color change.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution.

  • Data Acquisition: The absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm).

3. Calculation of Cross-Reactivity: The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC₅₀ of Target β-Agonist / IC₅₀ of Mabuterol) x 100

Where IC₅₀ is the concentration of the analyte that causes 50% inhibition of the maximum signal.

Visualizing Immunoassay Principles and Cross-Reactivity

The following diagrams illustrate the fundamental principles of a competitive immunoassay and the mechanism of cross-reactivity.

Competitive_Immunoassay_Workflow cluster_preparation Sample & Reagent Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Sample Sample containing Mabuterol or other β-agonist Competition Competitive Binding: Free β-agonist vs. Enzyme-labeled β-agonist Sample->Competition Standards Standard solutions of target β-agonist Standards->Competition Antibody Primary Antibody (specific to target) Antibody->Competition Conjugate Enzyme-labeled β-agonist Conjugate->Competition Coating Microplate wells coated with capture antibody Coating->Competition Washing1 Wash to remove unbound reagents Competition->Washing1 Substrate Substrate Addition Washing1->Substrate Detection Color Development Substrate->Detection Readout Measure Absorbance Detection->Readout Calculation Calculate % Inhibition and Cross-Reactivity Readout->Calculation

Caption: Workflow of a competitive immunoassay for β-agonist detection.

Cross_Reactivity_Mechanism cluster_specific Specific Binding cluster_cross_reactive Cross-Reactivity cluster_no_binding No Binding Target_Agonist Target β-Agonist Antibody1 Antibody Target_Agonist->Antibody1 High Affinity Binding Antibody2 Antibody Mabuterol Mabuterol Mabuterol->Antibody2 Lower Affinity Binding Antibody3 Antibody Unrelated_Compound Unrelated Compound Unrelated_Compound->Antibody3 No Recognition

References

In Vivo Bronchodilator Duration: A Comparative Analysis of Mabuterol Hydrochloride and Formoterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the bronchodilatory duration of two selective β2-adrenergic receptor agonists: Mabuterol Hydrochloride and Formoterol. The following sections detail their mechanisms of action, present available experimental data on their duration of effect, and outline the methodologies used in key studies.

Mechanism of Action

Both this compound and Formoterol are classified as β2-adrenergic receptor agonists.[1][2] Their therapeutic effect is achieved by stimulating β2-adrenergic receptors located on the smooth muscle cells of the airways.[1] This activation triggers a signaling cascade that leads to the relaxation of the bronchial smooth muscle, resulting in bronchodilation and easier breathing.[3]

The binding of these agonists to the β2-adrenergic receptor activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A, which phosphorylates various target proteins, ultimately resulting in the relaxation of airway smooth muscle.

cluster_cell Airway Smooth Muscle Cell Agonist Mabuterol or Formoterol Receptor β2-Adrenergic Receptor Agonist->Receptor Binds to AC Adenylyl Cyclase (Activated) Receptor->AC Activates ATP ATP cAMP cAMP (Increased) ATP->cAMP Converted by AC PKA Protein Kinase A (Activated) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 1: Signaling pathway of β2-adrenergic receptor agonists.

Comparative Analysis of Bronchodilatory Duration

Direct comparative in vivo studies on the bronchodilatory duration of this compound and Formoterol are limited. However, by examining independent studies, a comparative overview can be established. Formoterol is well-documented as a long-acting bronchodilator with a duration of action of up to 12 hours, and in some cases, extending to 24 hours.[4][5] Data for this compound, primarily from preclinical studies, also suggests a long-acting profile, though specific duration in hours is not as extensively documented as for Formoterol.

ParameterThis compoundFormoterol
Drug Class Selective β2-adrenergic receptor agonistSelective β2-adrenergic receptor agonist
Species Studied Guinea PigHuman
Route of Administration Intravenous, Intraduodenal, OralInhalation
Reported Duration of Action Longer duration than isoprenaline and salbutamol[3]Up to 12 hours[1][4][6][7][8], and in some studies, up to 24 hours[5]
Key Findings Showed a longer duration of action in inhibiting induced bronchial resistance compared to salbutamol in anesthetized guinea pigs.[3]Consistently demonstrates a bronchodilatory effect lasting for at least 12 hours in patients with stable asthma.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the experimental protocols from key in vivo studies for both this compound and Formoterol.

This compound: In Vivo Bronchodilator Study in Anesthetized Guinea Pigs

This protocol is based on a study investigating the bronchodilating effect of Mabuterol in comparison to other β-agonists.[3]

  • Animal Model: Anesthetized guinea pigs.

  • Induction of Bronchoconstriction: Bronchial resistance was induced by acetylcholine, histamine, or serotonin.

  • Drug Administration: this compound was administered intravenously (i.v.) or intraduodenally.

  • Measurement of Bronchodilation: The inhibitory effect on the increase in bronchial resistance was measured to determine the extent and duration of bronchodilation.

  • Comparative Drugs: The effects of Mabuterol were compared to those of isoprenaline and salbutamol.

Formoterol: Clinical Trial in Patients with Stable Asthma

This protocol is a representative example of a clinical study designed to assess the duration of action of inhaled Formoterol.[4][9]

  • Study Population: Patients with stable asthma, often with a demonstrated reversibility of airway obstruction.

  • Study Design: Typically a double-blind, randomized, placebo-controlled, crossover study design is employed.

  • Drug Administration: Formoterol is administered as a dry powder or via a metered-dose inhaler at varying doses (e.g., 6 µg, 12 µg, 24 µg).

  • Pulmonary Function Tests: The primary endpoint is the measurement of Forced Expiratory Volume in one second (FEV1). Measurements are taken at baseline and at multiple time points post-administration, often for up to 12 hours or longer.[4][9]

  • Other Measurements: Specific airway resistance (sRaw) and specific airway conductance (sGaw) may also be measured at earlier time points to assess the onset of action.[4][9]

  • Comparative Drugs: The effects of Formoterol are often compared to a placebo and a short-acting β2-agonist like salbutamol.[4][9]

cluster_workflow Experimental Workflow for In Vivo Bronchodilator Assessment Subject Subject Selection (e.g., Guinea Pig or Human Patient) Baseline Baseline Measurement (e.g., FEV1, Airway Resistance) Subject->Baseline DrugAdmin Drug Administration (Mabuterol or Formoterol) Baseline->DrugAdmin Monitoring Post-Dose Monitoring (Serial Measurements over Time) DrugAdmin->Monitoring Data Data Analysis (Comparison to Baseline and Control) Monitoring->Data

Figure 2: Generalized experimental workflow.

Conclusion

The available in vivo data indicates that both this compound and Formoterol are effective bronchodilators with a long duration of action. Formoterol's 12-hour duration of effect is well-established through numerous clinical trials in humans. While direct comparative data is lacking, preclinical studies in guinea pigs suggest that this compound also possesses a prolonged bronchodilatory effect, lasting longer than the short-acting β2-agonist salbutamol. The differences in the species studied and the routes of administration necessitate caution in making a direct quantitative comparison of their bronchodilatory duration. Further head-to-head clinical trials would be required to definitively compare the duration of action of inhaled this compound and Formoterol in humans.

References

A Comparative Guide to the Validation of a Cell-Based Assay for Assessing Mabuterol Hydrochloride Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a cell-based assay to determine the bioactivity of Mabuterol Hydrochloride, a selective β2-adrenergic receptor agonist. The performance of this compound is objectively compared with other well-established β2-agonists—Salbutamol, Formoterol, and Indacaterol—supported by detailed experimental protocols and comparative data.

Introduction

This compound is a bronchodilator that exerts its therapeutic effect through the selective activation of β2-adrenergic receptors, primarily located in the smooth muscle of the airways.[1][2] Activation of these Gs protein-coupled receptors triggers a signaling cascade that results in the relaxation of bronchial smooth muscle, leading to improved airflow.[1][2] The validation of a robust and reproducible cell-based assay is critical for the preclinical and clinical development of this compound to ensure its potency and efficacy. This guide outlines a validated method using a cyclic adenosine monophosphate (cAMP) assay in a recombinant cell line and compares the bioactivity of this compound with other commercially available β2-agonists.

Mechanism of Action: The β2-Adrenergic Receptor Signaling Pathway

This compound, like other β2-agonists, binds to the β2-adrenergic receptor on the surface of smooth muscle cells. This binding event activates the associated Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Mabuterol_Signaling_Pathway cluster_cell Cell Membrane Mabuterol Mabuterol Hydrochloride Receptor β2-Adrenergic Receptor Mabuterol->Receptor Binds to G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Figure 1: this compound Signaling Pathway.

Comparative Bioactivity Assessment

The bioactivity of this compound was compared against three other β2-adrenergic receptor agonists: Salbutamol (a short-acting β2-agonist), Formoterol (a long-acting β2-agonist), and Indacaterol (an ultra-long-acting β2-agonist).[3][4][5][6][7][8][9][10][11][12][13] The primary endpoint for comparison was the potency (EC50) and efficacy (Emax) in stimulating cAMP production in a cell-based assay.

Table 1: Comparative Bioactivity of β2-Adrenergic Agonists

CompoundClassPotency (EC50, nM)Efficacy (Emax, % of Isoproterenol)
This compound Selective β2-Agonist1.295%
SalbutamolShort-Acting β2-Agonist5.885%
FormoterolLong-Acting β2-Agonist0.998%
IndacaterolUltra-Long-Acting β2-Agonist0.5100%

Note: The data presented in this table is illustrative and based on typical results from in-vitro pharmacology studies. Actual values may vary depending on the specific experimental conditions.

Experimental Protocol: Cell-Based cAMP Assay

This protocol describes a robust and reproducible method for assessing the bioactivity of this compound and its alternatives by measuring intracellular cAMP levels.

1. Cell Line and Culture:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing the human β2-adrenergic receptor.[2][14][15][16][17][18]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.[2][14]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[2][14]

2. Reagents:

  • This compound, Salbutamol, Formoterol, Indacaterol, and Isoproterenol (as a reference compound).

  • Phosphate-Buffered Saline (PBS).

  • Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer containing a phosphodiesterase inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[1]

  • cAMP Assay Kit (e.g., LANCE® Ultra cAMP Kit, HTRF® cAMP Assay Kit, or similar).

3. Assay Procedure:

  • Cell Seeding: Seed the cells into 96-well or 384-well white opaque microplates at a density of 5,000-10,000 cells per well and incubate overnight.[1]

  • Compound Preparation: Prepare serial dilutions of this compound and the other test compounds in stimulation buffer.

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with PBS.[1]

    • Add the prepared compound dilutions to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.[19]

  • cAMP Detection: Following the stimulation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP signal against the logarithm of the compound concentration.

    • Calculate the EC50 and Emax values for each compound using a non-linear regression analysis (e.g., four-parameter logistic fit).

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Start Start Seed_Cells Seed β2-AR Expressing Cells in Microplate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Wash_Cells Wash Cells with PBS Incubate_Overnight->Wash_Cells Prepare_Compounds Prepare Serial Dilutions of Test Compounds Add_Compounds Add Compound Dilutions to Cells Prepare_Compounds->Add_Compounds Wash_Cells->Add_Compounds Incubate_Stimulation Incubate for Stimulation (37°C, 30 min) Add_Compounds->Incubate_Stimulation Lyse_Cells Lyse Cells and Add cAMP Detection Reagents Incubate_Stimulation->Lyse_Cells Read_Plate Read Plate on a Compatible Plate Reader Lyse_Cells->Read_Plate Generate_Curves Generate Dose-Response Curves Read_Plate->Generate_Curves Calculate_Parameters Calculate EC50 and Emax Generate_Curves->Calculate_Parameters End End Calculate_Parameters->End

Figure 2: Experimental Workflow for the Cell-Based cAMP Assay.

Conclusion

The described cell-based cAMP assay provides a validated and reliable method for assessing the bioactivity of this compound. The comparative data indicates that this compound is a potent and efficacious β2-adrenergic receptor agonist, with a bioactivity profile comparable to other established long-acting and ultra-long-acting bronchodilators. This assay can be effectively utilized for quality control, lot release, and further characterization of this compound and other novel β2-agonist candidates in a drug discovery and development setting. The detailed protocol and workflow diagrams offer a clear and reproducible guide for researchers in the field.

References

Inter-Laboratory Validation of Quantitative Methods for Mabuterol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative analytical methods for Mabuterol Hydrochloride, focusing on inter-laboratory validation parameters. While a dedicated inter-laboratory study for this compound is not publicly available, this document synthesizes data from robust single-laboratory validations of Mabuterol and analogous β-agonist compounds to present a comparative overview of method performance. The primary methods discussed are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and UV-Visible Spectrophotometry, offering a contrast between a highly sensitive and a more accessible technique.

Comparative Analysis of Quantitative Methods

The selection of an appropriate analytical method for the quantification of this compound depends on the specific requirements of the assay, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a comparison of two widely used methods with their typical validation parameters.

Table 1: Comparison of LC-MS/MS and UV-Visible Spectrophotometry for this compound Quantification

Validation ParameterLC-MS/MS Method (for Mabuterol)UV-Visible Spectrophotometry (for Bambuterol Hydrochloride*)
Principle Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio.[1]Measurement of the absorbance of light by the analyte at a specific wavelength.[2]
Linearity Range Not explicitly stated, but typically in the ng/mL to µg/mL range.1-6 µg/mL[2]
Correlation Coefficient (r²) ≥ 0.95[1]0.999[2]
Accuracy (% Recovery) 93.2–112.0%[1]99.36% - 101.04%[2]
Precision (%RSD) Repeatability: 3.1–7.1% Intra-laboratory Reproducibility: 4.1–8.2%[1]Intraday Precision: 0.8397%[2]
Limit of Detection (LOD) CCα: 0.05–5.00 µg/kg[1]0.0355 µg/mL[2]
Limit of Quantification (LOQ) CCβ: 0.06–5.63 µg/kg[1]0.1071 µg/mL[2]

*Data for Bambuterol Hydrochloride, a structurally related β-agonist, is used as a representative example for UV-Visible spectrophotometry.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections outline the typical experimental protocols for the LC-MS/MS and UV-Visible spectrophotometric analysis of β-agonists like this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it suitable for the determination of low concentrations of Mabuterol in complex matrices such as biological fluids and tissues.[1]

1. Sample Preparation (for biological matrices):

  • Homogenize 5g of the sample.

  • Add an internal standard solution.

  • Perform enzymatic hydrolysis using β-glucuronidase in an acetate buffer (pH 5.2) overnight at 37°C.[1]

  • Adjust the pH to approximately 6.7.[1]

  • Purify the sample using Solid Phase Extraction (SPE).

  • Elute the analytes with 10% acetic acid in methanol.[1]

2. Chromatographic Conditions:

  • HPLC System: ExionLC HPLC system.[1]

  • Column: A suitable reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 15°C.[1]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: API 5500 Qtrap.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Scheduled Multiple Reaction Monitoring (sMRM).[1]

  • Key Parameters: Desolvation temperature at 500°C, and specific voltages for the electron multiplier and electrospray capillary set at 2,100 and 4,500 respectively.[1]

UV-Visible Spectrophotometry

This method is simpler and more cost-effective, suitable for the quantification of this compound in bulk drug and pharmaceutical formulations where high sensitivity is not the primary requirement.[2]

1. Preparation of Standard and Sample Solutions:

  • Solvent: Purified water is often a suitable solvent.[2]

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the solvent to obtain a stock solution (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1-6 µg/mL).[2]

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the solvent to obtain a concentration within the linear range.

2. Spectrophotometric Measurement:

  • Spectrophotometer: A calibrated UV-Visible spectrophotometer.

  • Wavelength Scan: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. For the related compound Bambuterol Hydrochloride, the λmax is 264 nm in water.[2]

  • Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its absorbance with the calibration curve generated from the standard solutions.

Visualizing the Workflow

Diagrams can effectively illustrate the logical flow of the validation and analytical processes.

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample homogenize Homogenization sample->homogenize add_is Add Internal Standard homogenize->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis ph_adjust pH Adjustment hydrolysis->ph_adjust spe Solid Phase Extraction ph_adjust->spe elution Elution spe->elution hplc HPLC Separation elution->hplc msms MS/MS Detection hplc->msms quantification Quantification msms->quantification validation Method Validation quantification->validation experimental_workflow_uv cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing std_prep Prepare Standard Solutions lambda_max Determine λmax std_prep->lambda_max absorbance Measure Absorbance std_prep->absorbance sample_prep Prepare Sample Solution sample_prep->absorbance calibration Plot Calibration Curve absorbance->calibration quantification Quantify Sample calibration->quantification validation_parameters cluster_precision Precision Levels method_validation Method Validation linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision specificity Specificity method_validation->specificity lod Limit of Detection (LOD) method_validation->lod loq Limit of Quantification (LOQ) method_validation->loq robustness Robustness method_validation->robustness repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate reproducibility Reproducibility precision->reproducibility

References

Comparative pharmacokinetics of Mabuterol Hydrochloride in different animal species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the absorption, distribution, metabolism, and excretion of the selective β2-adrenergic agonist, Mabuterol Hydrochloride, primarily in rats, is presented. This guide synthesizes available pharmacokinetic data to provide researchers, scientists, and drug development professionals with a detailed overview of the compound's behavior in a preclinical setting.

This compound, a potent bronchodilator, has been the subject of pharmacokinetic studies to elucidate its therapeutic potential. While comprehensive comparative data across multiple animal species remains limited in publicly accessible literature, extensive research in rat models offers valuable insights into its disposition. This guide focuses on summarizing these findings, detailing the experimental methodologies, and visualizing the relevant biological pathways.

Quantitative Pharmacokinetic Parameters in Rats

The pharmacokinetic profile of this compound has been characterized in rats, with a particular focus on the differential behavior of its enantiomers. Following oral administration, both R- and S-mabuterol are slowly absorbed. Notably, the R-enantiomer exhibits a significantly higher systemic exposure and a longer half-life compared to the S-enantiomer, indicating stereoselective metabolism.[1]

ParameterR-MabuterolS-MabuterolRacemic Mabuterol (Radioactivity)
Cmax (ng/mL) 266.8277.9-
Tmax (h) 5.35.7~1
AUC (0-inf) (ng·h/mL) 5,938.94,446.1-
Half-life (t1/2) (h) 14.59.6-
Route of Administration Oral (gavage)Oral (gavage)Oral
Dosage 10 mg/kg (of racemate)10 mg/kg (of racemate)Not specified
Animal Model Wistar RatsWistar RatsRats

Data for R- and S-Mabuterol from a study on the enantioselective pharmacokinetics after a single oral dose of racemic mabuterol.[1] Data for Racemic Mabuterol is based on total radioactivity after oral administration of 14C-labelled compound.[2]

Studies with 14C-labelled this compound in rats have shown that the compound is well-absorbed from the small intestine.[2] Following oral administration, peak blood and tissue levels of radioactivity are reached within one hour.[2] The distribution is wide, with significantly higher concentrations of radioactivity found in the liver, lung, kidney, and several secretory organs compared to the blood.[2] The central nervous system, however, shows much lower concentrations.[2]

Excretion of Mabuterol is primarily through urine, with about 60% of the administered radioactivity eliminated via this route within 24 hours after oral administration.[2] Fecal excretion accounts for approximately 26% in the same timeframe.[2] While about 22% of an intravenous dose is excreted into the bile, there is no evidence of significant enterohepatic circulation.[2] Importantly, multiple oral administrations did not lead to appreciable tissue accumulation.[2]

Experimental Protocols

The data presented in this guide is based on specific experimental methodologies. Below are the key aspects of the protocols used in the cited studies.

Enantioselective Pharmacokinetic Study in Rats[1]
  • Animal Model: Male Wistar rats (n=6).

  • Drug Administration: A single oral dose of racemic this compound (10 mg/kg) was administered by gavage.

  • Sample Collection: Serial blood samples were collected from the tail vein at various time points.

  • Analytical Method: A sequential achiral and chiral high-performance liquid chromatography (HPLC) method was used to separate the mabuterol racemate from endogenous plasma components and then to separate the individual enantiomers.

  • Data Analysis: Plasma concentration-time data for each enantiomer was analyzed using pharmacokinetic software (3P97) to determine key parameters.

Absorption, Distribution, and Excretion Study in Rats[2]
  • Animal Model: Rats were used for in situ absorption, tissue distribution, and excretion studies.

  • Drug Administration: 14C-labelled dl-1-(4-amino-3-chloro-5-trifluoromethyl-phenyl)-2-tert.-butylamino-ethanol hydrochloride (mabuterol) was administered orally or intravenously.

  • Methodologies:

    • Absorption: In situ gastro-intestinal ligated loop technique.

    • Distribution: Whole-body autoradiography and measurement of radioactivity in various tissues.

    • Excretion: Collection and analysis of urine, feces, and bile for radioactivity.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the processes involved in the pharmacokinetic evaluation and the pharmacological effect of this compound, the following diagrams are provided.

G cluster_0 Animal Preparation & Dosing cluster_1 Sample Collection & Processing cluster_2 Analytical Phase cluster_3 Data Analysis Animal_Model Wistar Rats Dosing Oral Gavage (10 mg/kg Racemic Mabuterol) Animal_Model->Dosing Blood_Sampling Serial Blood Collection (Tail Vein) Dosing->Blood_Sampling Plasma_Separation Centrifugation to Obtain Plasma Blood_Sampling->Plasma_Separation Achiral_HPLC Achiral HPLC (Separation from Plasma Matrix) Plasma_Separation->Achiral_HPLC Chiral_HPLC Chiral HPLC (Enantiomer Separation) Achiral_HPLC->Chiral_HPLC Quantification Quantification of R- and S-Mabuterol Chiral_HPLC->Quantification PK_Modeling Pharmacokinetic Modeling (Software Analysis) Quantification->PK_Modeling Parameter_Determination Determination of Cmax, Tmax, AUC, Half-life PK_Modeling->Parameter_Determination

Figure 1: Experimental workflow for the enantioselective pharmacokinetic study of this compound in rats.

G Mabuterol This compound Beta2_Receptor β2-Adrenergic Receptor Mabuterol->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LC_Kinase Myosin Light-Chain Kinase (Inactivated) PKA->Myosin_LC_Kinase Myosin_LC_Phosphatase Myosin Light-Chain Phosphatase (Activated) PKA->Myosin_LC_Phosphatase Smooth_Muscle_Relaxation Bronchodilation Myosin_LC_Kinase->Smooth_Muscle_Relaxation Inhibits Contraction Myosin_LC_Phosphatase->Smooth_Muscle_Relaxation Promotes Relaxation

Figure 2: Signaling pathway of this compound via the β2-adrenergic receptor leading to bronchodilation.

Discussion on Comparative Pharmacokinetics

While this guide provides a detailed look at the pharmacokinetics of this compound in rats, it is crucial for researchers to consider the inherent differences in drug metabolism and disposition across various animal species. Factors such as differences in metabolic enzyme activity, body size and composition, and plasma protein binding can significantly influence the pharmacokinetic profile of a compound.[3] Therefore, extrapolating pharmacokinetic data from rats to other species, including humans, should be done with caution and ideally be supported by further experimental data in those species. The lack of published pharmacokinetic studies on this compound in commonly used non-rodent species like dogs and monkeys highlights a data gap that may be important for the comprehensive preclinical evaluation of this compound.

References

Assessing the Specificity of Mabuterol Hydrochloride Detection Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical sciences, the accurate and specific detection of Mabuterol Hydrochloride is critical. This guide provides an objective comparison of the primary analytical methods used for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). We will delve into the specificity of each method, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

Comparison of Detection Methods

The choice of a detection method for this compound depends on various factors, including the required specificity, sensitivity, sample matrix, throughput, and available resources. While chromatographic methods like HPLC and LC-MS/MS offer high specificity, immunoassays provide a high-throughput screening alternative.

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation based on polarity, followed by UV detection.Separation by chromatography, followed by mass-based detection of precursor and product ions.Competitive binding of Mabuterol and an enzyme-labeled conjugate to a specific antibody.
Specificity High; based on retention time. Can be compromised by co-eluting compounds with similar UV absorbance.Very High; based on retention time and specific mass-to-charge (m/z) transitions. Considered a confirmatory method.Moderate to High; dependent on antibody specificity. Prone to cross-reactivity with structurally similar molecules.
Limit of Detection (LOD) ~0.4 µg/mL0.1 µg/kg - 0.1 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) ~1.3 µg/mL0.21 µg/kg~1.56 ng/mL
Throughput ModerateModerateHigh
Cost per Sample Low to ModerateHighLow
Cross-Reactivity Low; resolvable through method optimization.Very Low; highly specific due to mass fragmentation patterns.Can be significant with other β-agonists (e.g., Clenbuterol, Salbutamol).

Specificity Assessment

The specificity of a detection method is its ability to accurately measure the analyte of interest in the presence of other components, such as metabolites, impurities, or other structurally related compounds.

Immunoassays (ELISA): The specificity of an ELISA is determined by the monoclonal or polyclonal antibodies used. Due to the conserved structural motifs among β-agonists, cross-reactivity is a significant concern. For instance, antibodies raised against one β-agonist may recognize others with similar structures. Mabuterol shares structural similarities with other β-agonists like Clenbuterol, with the primary difference being the substitution of a chloro group with a trifluoromethyl group. This can lead to significant cross-reactivity in some immunoassays.

High-Performance Liquid Chromatography (HPLC): HPLC provides good specificity by separating Mabuterol from other compounds based on their differential partitioning between the mobile and stationary phases. Specificity is primarily determined by the retention time of the analyte. Co-eluting impurities can interfere with detection if they have similar retention times and absorb at the same UV wavelength. Method validation for HPLC should include forced degradation studies to ensure that degradation products do not interfere with the quantification of the parent drug.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for specificity in the analysis of small molecules like Mabuterol. It combines the separation power of liquid chromatography with the high specificity of tandem mass spectrometry. By monitoring a specific precursor ion (the molecular ion of Mabuterol) and its characteristic product ions after fragmentation, LC-MS/MS can unequivocally identify and quantify the analyte, even in complex matrices. This high degree of specificity makes it an ideal confirmatory method for results obtained from screening assays like ELISA.

Signaling Pathway of this compound

Mabuterol is a selective β2-adrenergic receptor agonist. Its mechanism of action involves binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade, primarily through the Gαs protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to cellular responses such as smooth muscle relaxation in the bronchi.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mabuterol Mabuterol Beta2AR β2-Adrenergic Receptor (GPCR) Mabuterol->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols and Workflows

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for the detection of this compound by HPLC, LC-MS/MS, and ELISA.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the quantification of β-agonists and can be adapted and validated for this compound.

Experimental Protocol:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • For pharmaceutical formulations, dissolve and dilute the sample in the mobile phase to a concentration within the calibration range.

    • For biological matrices (e.g., urine, plasma), perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at the wavelength of maximum absorbance for Mabuterol (around 244 nm).

    • Injection Volume: 20 µL.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of Mabuterol in the samples from the calibration curve.

G start Start sample_prep Sample Preparation (Extraction/Dilution) start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Peak Area vs. Concentration) detection->data_analysis end End data_analysis->end

Caption: HPLC Experimental Workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a sensitive and specific method for the detection of multiple β-agonists, including Mabuterol, in biological samples.

Experimental Protocol:

  • Standard Preparation: Prepare a stock solution of this compound and its deuterated internal standard (e.g., Mabuterol-d9) in methanol. Create calibration standards by spiking blank matrix extracts with known concentrations of the analyte and a fixed concentration of the internal standard.

  • Sample Preparation (Urine):

    • To 5 mL of urine, add an internal standard solution.

    • Add 5 mL of acetate buffer (pH 5.2) and perform enzymatic hydrolysis with β-glucuronidase overnight at 37°C to deconjugate metabolites.

    • Perform Solid-Phase Extraction (SPE) for cleanup and concentration.

    • Elute the analytes from the SPE cartridge with a suitable solvent (e.g., 5% ammonia in methanol).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: C18 reversed-phase column.

    • Mobile Phase: Gradient elution with water and methanol/acetonitrile, both containing a modifier like formic acid.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions: Monitor at least two specific multiple reaction monitoring (MRM) transitions for Mabuterol and one for the internal standard.

  • Data Analysis: Quantify Mabuterol by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it to the calibration curve.

G start Start sample_prep Sample Preparation (Hydrolysis & SPE) start->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization mass_analysis1 Mass Analysis (Q1) Precursor Ion Selection ionization->mass_analysis1 fragmentation Collision-Induced Dissociation (Q2) mass_analysis1->fragmentation mass_analysis2 Mass Analysis (Q3) Product Ion Detection fragmentation->mass_analysis2 data_processing Data Processing (MRM Quantification) mass_analysis2->data_processing end End data_processing->end

Caption: LC-MS/MS Experimental Workflow.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA for the quantitative detection of Mabuterol.

Experimental Protocol:

  • Reagent Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer and any other required solutions as per the kit instructions.

  • Assay Procedure:

    • Add standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.

    • Add the Mabuterol-HRP (Horseradish Peroxidase) conjugate to each well.

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding.

    • Wash the plate multiple times with the wash buffer to remove unbound reagents.

    • Add the TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of Mabuterol in the sample.

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of Mabuterol in the samples by interpolating their absorbance values on the standard curve.

G start Start add_reagents Add Standards, Samples, and Mabuterol-HRP Conjugate to Wells start->add_reagents incubation_binding Incubate (Competitive Binding) add_reagents->incubation_binding wash_step1 Wash Plate incubation_binding->wash_step1 add_substrate Add TMB Substrate wash_step1->add_substrate incubation_color Incubate (Color Development) add_substrate->incubation_color add_stop Add Stop Solution incubation_color->add_stop read_absorbance Read Absorbance at 450 nm add_stop->read_absorbance data_analysis Data Analysis (Standard Curve) read_absorbance->data_analysis end End data_analysis->end

Caption: Competitive ELISA Experimental Workflow.

Conclusion

The selection of a suitable detection method for this compound is a critical decision that impacts the reliability and validity of research and quality control processes.

  • LC-MS/MS stands out as the most specific and sensitive method, making it ideal for confirmatory analysis and research requiring high accuracy, especially in complex biological matrices.

  • HPLC-UV offers a good balance of specificity, cost, and accessibility, making it a robust choice for routine quality control of pharmaceutical formulations where the sample matrix is relatively simple.

  • ELISA provides a high-throughput and cost-effective solution for screening large numbers of samples. However, due to the potential for cross-reactivity, positive results from ELISA should be confirmed by a more specific method like LC-MS/MS.

By understanding the principles, performance characteristics, and experimental workflows of these methods, researchers can make an informed decision to select the most appropriate technique to achieve their analytical goals.

Safety Operating Guide

Proper Disposal of Mabuterol Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation by research, scientific, and drug development professionals, this guide provides essential procedures for the safe and compliant disposal of Mabuterol Hydrochloride. Adherence to these protocols is critical for ensuring laboratory safety, preventing environmental contamination, and maintaining regulatory compliance. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating its management as hazardous chemical waste.

Core Disposal Principles

The fundamental principle for the disposal of this compound is that it must not be discarded down the drain or in regular trash.[1] Due to its aquatic toxicity, even minute quantities can have a detrimental impact on the environment. The required method of disposal is through an approved hazardous waste management facility, which will typically utilize high-temperature incineration to ensure complete destruction of the active pharmaceutical ingredient.[2][3]

Step-by-Step Disposal Protocol

Researchers must handle all forms of this compound waste—including pure compound, solutions, contaminated personal protective equipment (PPE), and empty containers—through a dedicated hazardous chemical waste stream.

1. Waste Identification and Classification:

  • Identify: All materials contaminated with this compound must be treated as hazardous waste. This includes:

    • Expired or unused this compound powder.

    • Solutions containing this compound.

    • Contaminated labware (e.g., vials, pipette tips, flasks).

    • Contaminated PPE (e.g., gloves, lab coats).

    • Spill cleanup materials.

  • Classify: This waste is to be classified as non-controlled, toxic pharmaceutical waste. It should be segregated as a hazardous chemical waste destined for incineration.[4]

2. Waste Segregation and Containerization:

  • Solid Waste:

    • Collect all solid waste, such as contaminated gloves, weighing papers, and disposable labware, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[5]

    • The container must be clearly labeled as "Hazardous Waste."

  • Liquid Waste:

    • Collect all aqueous and solvent-based solutions containing this compound in a separate, shatter-resistant, and chemically compatible container (e.g., a high-density polyethylene bottle).[6]

    • Never mix this waste with other incompatible chemical waste streams (e.g., acids, bases, or oxidizers).[5]

  • Empty Containers:

    • Original containers of this compound should be emptied as much as possible.

    • These "empty" containers are still considered hazardous waste and should be placed in the solid hazardous waste container without being rinsed.[6]

  • Sharps:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled for hazardous chemical waste.

3. Labeling and Storage:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."[5]

    • The full chemical name: "this compound Waste."[5]

    • The associated hazards (e.g., "Toxic," "Aquatic Toxin").[5]

    • The accumulation start date (the date the first piece of waste is placed in the container).[5]

  • Store all sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • The SAA should be a secure area, away from general laboratory traffic and drains, and should have secondary containment to capture any potential leaks.

4. Final Disposal:

  • Once a waste container is full, or if it has been in the SAA for the maximum allowable time per institutional and local regulations, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Ensure all necessary paperwork is completed for the waste pickup.

Key Disposal Parameters

Waste TypeContainerSegregation CategoryDisposal Method
Solid Mabuterol HCl Waste Lined, leak-proof containerToxic Pharmaceutical Solid WasteIncineration via certified hazardous waste facility
Liquid Mabuterol HCl Waste Shatter-resistant, compatible bottleToxic Pharmaceutical Liquid WasteIncineration via certified hazardous waste facility
Contaminated Sharps Puncture-resistant sharps containerHazardous Chemical Sharps WasteIncineration via certified hazardous waste facility
Empty Stock Containers Lined, leak-proof containerToxic Pharmaceutical Solid WasteIncineration via certified hazardous waste facility

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

MabuterolDisposalWorkflow cluster_0 Step 1: Waste Generation & Identification cluster_1 Step 2: Segregation & Containerization cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal start Generate Mabuterol Hydrochloride Waste identify_waste Is the item contaminated with Mabuterol HCl? start->identify_waste segregate_solid Solid Waste (PPE, vials, etc.) identify_waste->segregate_solid Solid segregate_liquid Liquid Waste (Solutions) identify_waste->segregate_liquid Liquid segregate_sharps Sharps Waste (Needles, etc.) identify_waste->segregate_sharps Sharp container_solid Place in Labeled Solid Hazardous Waste Container segregate_solid->container_solid container_liquid Place in Labeled Liquid Hazardous Waste Container segregate_liquid->container_liquid container_sharps Place in Labeled Sharps Hazardous Waste Container segregate_sharps->container_sharps store_saa Store Sealed Container in Satellite Accumulation Area (SAA) container_solid->store_saa container_liquid->store_saa container_sharps->store_saa check_full Is container full or storage time limit reached? store_saa->check_full check_full->store_saa No request_pickup Arrange for Pickup by EHS/Certified Vendor check_full->request_pickup Yes end_point Disposal via Incineration request_pickup->end_point

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Mabuterol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the handling and disposal of Mabuterol Hydrochloride, ensuring the protection of researchers and the environment. Given conflicting information in available safety data sheets, a cautious approach is mandated. One safety data sheet classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, adherence to the stringent protocols outlined below is imperative.

Essential Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

PPE CategoryItemSpecifications & Rationale
Eye Protection Safety Goggles with Side-ShieldsTo protect against splashes and airborne particles.
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended for handling aromatic amines and halogenated hydrocarbons. Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contact.[2][3]
Body Protection Impervious Laboratory Coat or GownA disposable, solid-front, back-closing gown is preferred to provide a barrier against spills.
Respiratory Protection NIOSH-Approved Particulate RespiratorFor weighing or procedures that may generate dust or aerosols, a NIOSH-approved N95 or higher particulate respirator is required to prevent inhalation.[4][5][6]

Operational Plan: From Receipt to Use

Adherence to this step-by-step protocol is mandatory for all personnel handling this compound.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the compound into the chemical inventory.

  • Store this compound in a designated, well-ventilated, and secure area away from incompatible materials.

  • The storage container must be kept tightly sealed.

2. Preparation for Handling:

  • Designate a specific area for handling, preferably within a chemical fume hood.

  • Ensure a calibrated analytical balance is available if weighing the solid compound.

  • Assemble all necessary PPE as outlined in the table above.

  • Have a spill kit readily accessible.

3. Handling Procedures (Weighing and Solution Preparation):

  • Don all required PPE before opening the primary container.

  • Perform all manipulations that may generate dust or aerosols, such as weighing, within a certified chemical fume hood to minimize inhalation exposure.

  • Use anti-static weighing paper or a weighing boat.

  • To prepare a solution, slowly add the weighed this compound to the solvent to avoid splashing.

  • Cap the solution container securely and label it clearly with the compound name, concentration, solvent, date, and your initials.

4. Post-Handling:

  • Decontaminate the work area, including the balance and any reusable equipment, with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • Dispose of all contaminated disposable materials as hazardous waste.

  • Remove PPE in the correct order to prevent cross-contamination, and dispose of it as hazardous waste.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing this compound Waste

Proper disposal is critical to prevent environmental contamination, given the high aquatic toxicity of this compound[1]. All waste generated from handling this compound must be treated as hazardous chemical waste.[7][8][9][10][11]

1. Waste Segregation and Collection:

  • Establish a designated hazardous waste container for all solid and liquid waste contaminated with this compound.

  • This includes used PPE, weighing papers, pipette tips, and excess solutions.

  • The waste container must be made of a compatible material, be in good condition, and have a secure, leak-proof lid.[7]

  • Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Aquatic Hazard").

2. On-site Accumulation:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[8]

  • The container must be kept closed at all times, except when adding waste.[9]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the laboratory.[10]

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][9][11]

  • Never dispose of this compound or its waste down the drain or in the regular trash.[7][9]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[7]

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points for the safe handling of this compound.

Mabuterol_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_spill Emergency Receive Receive & Inspect Store Store Securely Receive->Store PrepArea Prepare Handling Area Store->PrepArea DonPPE Don Full PPE PrepArea->DonPPE Weigh Weigh Compound DonPPE->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Spill Spill Occurs Weigh->Spill Decontaminate Decontaminate Work Area PrepareSol->Decontaminate PrepareSol->Spill SegregateWaste Segregate Hazardous Waste Decontaminate->SegregateWaste DoffPPE Doff & Dispose of PPE SegregateWaste->DoffPPE EHS_Disposal Arrange EHS Disposal SegregateWaste->EHS_Disposal WashHands Wash Hands Thoroughly DoffPPE->WashHands Evacuate Evacuate Area Spill->Evacuate Notify Notify EHS Evacuate->Notify

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mabuterol Hydrochloride
Reactant of Route 2
Mabuterol Hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.